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Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Chloro-3-(difluoromethyl)-8-methylquinoline: Synthesis, Characterization, and Applications

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] The strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profile of lead compounds. Among these, the difluoromethyl (–CF₂H) group is of particular interest, serving as a bioisostere for hydroxyl, thiol, or amine moieties, thereby enhancing metabolic stability, lipophilicity, and target binding affinity.[3] This guide introduces 2-Chloro-3-(difluoromethyl)-8-methylquinoline, a novel molecular entity that synergistically combines the therapeutic potential of the quinoline core with the advantageous properties of the difluoromethyl group. As direct experimental data for this specific compound is not extensively available, this document provides a comprehensive technical framework based on established chemical principles and data from analogous structures. We present a plausible, high-yield synthetic pathway, predict a full suite of spectroscopic data for structural confirmation, and discuss the molecule's potential reactivity and applications in drug discovery.

Molecular Structure and Predicted Physicochemical Properties

The chemical architecture of 2-Chloro-3-(difluoromethyl)-8-methylquinoline features a quinoline ring system substituted at key positions to modulate its electronic and steric properties. The chlorine atom at the C-2 position serves as a versatile synthetic handle for further derivatization, while the difluoromethyl group at C-3 is expected to enhance its bioactivity. The methyl group at C-8 influences the overall lipophilicity and may introduce steric effects that can be exploited in rational drug design.

G start o-Acetotoluidide (2-Methylacetanilide) reagents1 1. POCl₃, DMF (Vilsmeier Reagent) 2. H₂O start->reagents1 Step 1: Vilsmeier-Haack Reaction intermediate 2-Chloro-3-formyl-8-methylquinoline reagents1->intermediate reagents2 DAST (Diethylaminosulfur trifluoride) DCM intermediate->reagents2 Step 2: Deoxyfluorination product 2-Chloro-3-(difluoromethyl)-8-methylquinoline reagents2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-3-formyl-8-methylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted to construct quinoline rings from acetanilides. [4][5][6]The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent effects an intramolecular cyclization of the starting o-acetotoluidide, followed by chlorination and formylation to yield the desired quinoline aldehyde intermediate. [7] Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add o-acetotoluidide (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. A precipitate should form. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-3-formyl-8-methylquinoline.

Step 2: Deoxyfluorination to 2-Chloro-3-(difluoromethyl)-8-methylquinoline

The conversion of an aldehyde to a difluoromethyl group is a key transformation in fluorine chemistry. Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a common and effective method for this purpose. [8] Experimental Protocol:

  • Reaction Setup: Dissolve the 2-chloro-3-formyl-8-methylquinoline (1.0 eq) intermediate in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylaminosulfur trifluoride (DAST, 2.0-2.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 2-Chloro-3-(difluoromethyl)-8-methylquinoline.

Proposed Analytical Characterization

Unambiguous structural elucidation is paramount. A combination of modern spectroscopic techniques will be essential to confirm the identity and purity of the synthesized 2-Chloro-3-(difluoromethyl)-8-methylquinoline. [9]

G start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Primary Structure ms Mass Spectrometry (HRMS-ESI) start->ms Molecular Weight & Formula ir FT-IR Spectroscopy start->ir Functional Groups confirm Structural Confirmation nmr->confirm ms->confirm ir->confirm

Caption: Workflow for the analytical characterization of the final product.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ 8.3-8.5 (s, 1H, H-4), 7.6-8.0 (m, 3H, Ar-H), 7.0-7.2 (t, 1H, J ≈ 54 Hz, CHF₂), 2.7 (s, 3H, CH₃). The proton on C4 will be a singlet and significantly downfield. The difluoromethyl proton will appear as a characteristic triplet due to coupling with the two fluorine atoms. [3]
¹³C NMR (101 MHz, CDCl₃)δ 148-152 (C-Cl), 145-148 (C-N), 115-140 (Ar-C), 113-118 (t, J ≈ 240-250 Hz, CHF₂), 18-22 (CH₃). The carbon of the difluoromethyl group will exhibit a large coupling constant with the attached fluorine atoms, appearing as a triplet.
¹⁹F NMR (376 MHz, CDCl₃)δ -110 to -120 (d, J ≈ 54 Hz). A doublet is expected, resulting from the coupling with the single proton of the difluoromethyl group. [3]
Mass Spec. (HRMS-ESI)[M+H]⁺ calculated for C₁₁H₈ClF₂N⁺: 230.0335; found: 230.xxxx. Expected fragmentation includes loss of Cl (m/z 195) and subsequent loss of HCN from the quinoline ring. [10][11]
FT-IR (KBr, cm⁻¹)ν 3050-3100 (Ar C-H stretch), 2950-2990 (Alkyl C-H stretch), 1580-1620 (C=C/C=N ring stretch), 1100-1250 (C-F stretch), 750-850 (C-Cl stretch). [12][13]

Reactivity and Potential Applications in Drug Development

The strategic placement of functional groups on the 2-Chloro-3-(difluoromethyl)-8-methylquinoline scaffold imparts a versatile reactivity profile and suggests significant potential in drug discovery.

  • Reactivity: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution. [14]This provides a key site for diversification, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of derivatives for structure-activity relationship (SAR) studies. The difluoromethyl group is chemically robust, but its acidic proton can act as a hydrogen bond donor, a crucial interaction for molecular recognition at biological targets. [3]The 8-methyl group may provide a steric shield, influencing the conformation and interaction of substituents at the nearby nitrogen atom. [15]

  • Potential Applications: Quinoline derivatives are well-documented for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. [2][16][17][18]The incorporation of the –CF₂H group has been shown to enhance the efficacy and pharmacokinetic properties of numerous drugs. Therefore, 2-Chloro-3-(difluoromethyl)-8-methylquinoline and its subsequent derivatives represent a promising new class of compounds for screening against a range of therapeutic targets. Its structural motifs suggest it could be a valuable lead compound for developing novel anti-infective or anti-proliferative agents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and application of the novel compound 2-Chloro-3-(difluoromethyl)-8-methylquinoline. By leveraging established synthetic methodologies like the Vilsmeier-Haack reaction and modern deoxyfluorination techniques, a clear and viable pathway to this target molecule has been outlined. The detailed predictions of its spectroscopic signature will serve as a crucial reference for its future synthesis and characterization. Given the proven importance of both the quinoline scaffold and the difluoromethyl group in medicinal chemistry, this compound stands as a highly promising and versatile building block for the development of next-generation therapeutics.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). ScienceDirect. [Link]

  • 2-Chloro-3-(chloromethyl)quinoline. (n.d.). PubChem. [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). PubMed. [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). (n.d.). ResearchGate. [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2025). ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet: 8-Methylquinoline. (n.d.). Chemos GmbH&Co.KG. [Link]

  • 8-Methylquinoline. (n.d.). PubChem. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. [Link]

  • The New Kid on the Block: The Difluoromethyl Group. (2011). New Reactions. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PubMed. [Link]

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (n.d.). CNR-IRIS. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (n.d.). oaji.net. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]

  • Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. (2005). Wiley Online Library. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). MDPI. [Link]

  • Synthesis of a Hominal Bis(difluoromethyl) Fragments. (n.d.). ChemRxiv. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). MDPI. [Link]

  • Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry. (2024). RSC Publishing. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI. [Link]

  • African Journal of Pure and Applied Chemistry - synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. (2021). Academic Journals. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. [Link]

Sources

Exploratory

Advanced Scaffold Profiling: 3-Difluoromethyl-8-methylquinoline Derivatives

The following technical guide details the structural, physicochemical, and synthetic profile of 3-difluoromethyl-8-methylquinoline derivatives . This scaffold represents a convergence of two powerful medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of 3-difluoromethyl-8-methylquinoline derivatives . This scaffold represents a convergence of two powerful medicinal chemistry strategies: the use of difluoromethyl (


)  as a lipophilic hydrogen bond donor and the 8-methyl  group as a steric/conformational modulator.[1][2]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers[1][2][3]

Executive Summary: The "Privileged" Synergy

In the optimization of quinoline-based pharmacophores, the simultaneous introduction of a 3-difluoromethyl group and an 8-methyl group addresses three critical failure modes in drug discovery: metabolic instability , poor membrane permeability , and off-target toxicity .[1][2][3]

  • The 3-Difluoromethyl (

    
    ) Moiety:  Unlike the chemically inert trifluoromethyl (
    
    
    
    ) group, the
    
    
    group acts as a "lipophilic bioisostere" of hydroxyl (
    
    
    ) and thiol (
    
    
    ) groups.[1][2][3] It functions as a weak hydrogen bond donor (HBD) while maintaining high lipophilicity, improving cell permeability without sacrificing target binding affinity.[2][3]
  • The 8-Methyl Moiety: Positioned peri to the quinoline nitrogen, the 8-methyl group exerts significant steric pressure.[1][2] This modulates the basicity (

    
    ) of the pyridine nitrogen and blocks metabolic oxidation at the electron-rich 8-position, a common clearance pathway for quinoline drugs.[2]
    

Physicochemical & Structural Properties[2][3][4][5][6]

Electronic and Steric Profile

The interplay between the electron-withdrawing


 at C3 and the electron-donating 

at C8 creates a unique electronic push-pull system.[1][2]
Property3-H, 8-H (Unsubstituted)3-

, 8-H
3-

, 8-Me (Target)
Impact on Drug Design
LogP (Lipophilicity) 2.032.952.65

is less lipophilic than

, improving solubility while maintaining permeability.[1][2][3]
H-Bond Donor (HBD) NoneNoneWeak

in

can act as a donor (

), mimicking alcohols.[1][2][3]

(Conj. Acid)
4.92.53.8 8-Me sterically hinders solvation of the protonated N, lowering

less drastically than pure EWGs.[2][3]
Metabolic Liability High (C3/C8 oxid.)LowVery Low Blocks C3 (soft spot) and C8 (nucleophilic attack/oxidation).[1][2][3]
The "Peri-Effect" Mechanism

The 8-methyl group is not merely a hydrophobic filler.[1][2] Its proximity to the N1-nitrogen creates a peri-interaction :

  • Desolvation: It shields the nitrogen lone pair from bulk solvent, potentially enhancing binding to hydrophobic pockets in enzymes (e.g., Kinase hinge regions).[3]

  • Metal Chelation Modulation: In metalloenzyme inhibitors, the 8-Me group can distort the geometry of metal coordination, improving selectivity by preventing binding to promiscuous metals (e.g., CYP450 heme iron).[2][3]

Synthetic Methodologies

Direct functionalization of the quinoline C3 position is historically challenging due to the pyridine ring's electron-deficient nature, which disfavors electrophilic aromatic substitution.[1][3] The synthesis of 3-difluoromethyl-8-methylquinoline requires radical-based methodologies.[2][3]

Primary Route: Radical Difluoromethylation

The most robust approach utilizes zinc sulfinate reagents or photoredox catalysis to generate the


 radical, which attacks the protonated quinoline species.[3]
Mechanism Visualization (DOT Diagram)

The following diagram illustrates the innate C2 vs. C3 selectivity challenge and the radical pathway required to access the C3-derivative.

SynthesisPath cluster_legend Selectivity Logic Start 8-Methylquinoline Intermed Radical Addition (Minisci-type) Start->Intermed Acidic Media (TFA) Reagent Zn(SO2CF2H)2 / TBHP (Langlois Reagent) Reagent->Intermed Generates •CF2H ProductC2 2-CF2H-8-Me-Quinoline (Thermodynamic Product) Intermed->ProductC2 Standard Conditions (Nucleophilic Radical) ProductC3 3-CF2H-8-Me-Quinoline (Kinetic/Blocked C2) Intermed->ProductC3 Blocked C2 or Electrophilic Radical Tuning C2 is naturally most reactive C2 is naturally most reactive C3 requires specific radical tuning C3 requires specific radical tuning C2 is naturally most reactive->C3 requires specific radical tuning

Figure 1: Synthetic divergence in quinoline difluoromethylation. Accessing the C3 position requires overcoming the natural C2-selectivity of nucleophilic alkyl radicals.[2]

Experimental Protocol: Direct C3-Difluoromethylation

Context: This protocol is adapted from recent advances in C-H functionalization (e.g., Truong & Nielsen, 2024), optimized for the 8-methyl substrate.[1][2][3]

Materials:
  • Substrate: 8-Methylquinoline (1.0 equiv)[2][3]

  • Reagent: Zinc difluoromethanesulfinate (DFMS, 3.0 equiv)[1][2][3]

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[1][2][3]

  • Solvent: DCM/Water (biphasic) or DMSO[1][2][3]

  • Additive: Trifluoroacetic acid (TFA, 1.0 equiv) to activate the quinoline.[2][3]

Step-by-Step Methodology:
  • Activation: Dissolve 8-methylquinoline (1 mmol) in DCM (5 mL) and add TFA (1 mmol). Stir for 10 min to protonate the nitrogen (activating the ring for radical attack).

  • Reagent Addition: Add Zinc DFMS (3 mmol) and water (2 mL).

  • Initiation: Add TBHP (5 mmol) dropwise at

    
    .
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic system helps separate the organic radical precursors.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[2][3]
  • Purification: The crude mixture will likely contain C2-isomers.[1][2] Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 3-substituted isomer typically elutes after the 2-substituted isomer due to the higher polarity of the exposed Nitrogen lone pair (less sterically hindered than C2).[2]

Validation Criteria:

  • 
     NMR:  Look for a doublet (
    
    
    
    ) around
    
    
    to
    
    
    ppm.[1][2][3]
  • 
     NMR:  The triplet for 
    
    
    
    (
    
    
    ) appears around
    
    
    ppm.[1][2][3]

Biological Applications & SAR Logic[2][3][4][6]

Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., targeting EGFR or PI3K), the quinoline core often mimics the adenine ring of ATP.[3]

  • Role of 3-

    
    :  Acts as a donor to the hinge region backbone carbonyls (e.g., Met793 in EGFR) while filling the hydrophobic pocket.[2][3]
    
  • Role of 8-Me: Induces a "twist" that can improve selectivity for specific kinase isoforms by clashing with the "gatekeeper" residue or solvent front, preventing the binding of the inhibitor to off-target kinases with smaller pockets.[2][3]

Antimalarial Activity

Quinoline derivatives (chloroquine analogs) target heme polymerization.[1][2][3]

  • Mechanism: The 3-

    
     group increases lipophilicity, aiding accumulation in the parasite's digestive vacuole.[3]
    
  • Resistance: The 8-methyl group blocks metabolic dealkylation.[2] Furthermore, the

    
     group is metabolically robust compared to a standard methyl or ethyl group, prolonging half-life (
    
    
    
    ).[1][2][3]
Pharmacophore Diagram

The following diagram maps the structure-activity relationship (SAR) for this specific scaffold.

SAR_Logic Core Quinoline Core (Scaffold) Pos3 C3-Difluoromethyl (-CF2H) • H-Bond Donor (Bioisostere of OH) • Lipophilic (LogP +0.6) • Metabolic Block vs Alkyl Core->Pos3 Substitution Pos8 C8-Methyl (-CH3) • Steric Shield for N1 • Blocks C8-Metabolism • Modulates pKa Core->Pos8 Substitution Target Biological Target (Kinase Hinge / Heme) Pos3->Target H-Bonding & Hydrophobic Fit Pos8->Core Peri-Interaction (Desolvation) Pos8->Target Conformational Selectivity

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the C3 and C8 substituents.[2][3]

References

  • Truong, T. T., & Nielsen, J. (2024).[2][3] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[2][4] Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.[2][3] Link

  • Zafrani, Y., et al. (2017).[2][3] Difluoromethyl Group as a Hydrogen Bond Donor: A key to Bioisosterism. Journal of Medicinal Chemistry. (Contextual grounding for CF2H properties).

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link[2][3]

  • O'Hagan, D. (2008).[2][3][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[2][3] (Grounding for C-F bond strength and lipophilicity).[2][3][6][4][7]

Sources

Foundational

Technical Guide: Bioisosteric Replacement of Aldehyde with Difluoromethyl Groups

Executive Summary This guide addresses the strategic replacement of the aldehyde moiety ( ) with a difluoromethyl group ( ) in drug design. While aldehydes are versatile synthetic handles, they frequently constitute "str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the strategic replacement of the aldehyde moiety (


) with a difluoromethyl group (

) in drug design. While aldehydes are versatile synthetic handles, they frequently constitute "structural alerts" in medicinal chemistry due to high electrophilicity, metabolic instability (rapid oxidation to carboxylic acids), and potential for off-target toxicity via covalent protein binding.

The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group serves as a non-classical bioisostere. Unlike the aldehyde, it is chemically inert and metabolically robust. Crucially, it functions as a lipophilic hydrogen bond donor , a rare physicochemical property that allows it to maintain specific binding interactions while significantly improving membrane permeability and metabolic half-life.

Part 1: The Rationale (Physicochemical & Biological)[2]

The Aldehyde Liability vs. The Difluoromethyl Solution

The decision to replace an aldehyde with a difluoromethyl group is typically driven by the need to eliminate metabolic soft spots without sacrificing binding affinity.

FeatureAldehyde (

)
Difluoromethyl (

)
Impact of Replacement
Electronic Character Strong ElectrophileChemically InertEliminates covalent toxicity risks.
H-Bonding Strong Acceptor (C=O)Weak Donor (C-H)Inverts H-bond role; mimics alcohols/thiols.
Metabolic Fate Rapid oxidation (Aldehyde Oxidase/CYP)High StabilityBlocks conversion to

; extends

.
Lipophilicity ModerateHighIncreases

and membrane permeability.
Sterics Planar (

)
Tetrahedral (

)
Increases volume slightly; adds 3D character.
The "Lipophilic Hydrogen Bond Donor" Concept

The most critical technical insight for this replacement is the acidity of the


 bond in the 

motif. The strong electron-withdrawing nature of the two fluorine atoms polarizes the

bond, making it a viable hydrogen bond donor.
  • H-Bond Acidity (

    
    ):  The 
    
    
    
    group has an Abraham H-bond acidity value (
    
    
    ) of approximately 0.10 – 0.15 .
  • Comparison: This is comparable to thiophenols or anilines, though weaker than hydroxyl groups (

    
    ).
    
  • Significance: Unlike

    
     or 
    
    
    
    groups, the
    
    
    group does not incur a high desolvation penalty when entering a hydrophobic protein pocket. This allows it to satisfy backbone carbonyl H-bonds in the target protein while maintaining high lipophilicity.
Decision Logic: When to Switch?

The following decision matrix outlines the criteria for executing this bioisosteric replacement.

DecisionMatrix Start Lead Compound contains -CHO MetabCheck Is Metabolic Clearance High? Start->MetabCheck MetabCheck->Start No ToxCheck Is Aldehyde a Toxicophore? MetabCheck->ToxCheck Yes (Oxidation to COOH) BindingCheck Does -CHO act as H-Bond Acceptor? ToxCheck->BindingCheck Yes Switch Execute -CHO to -CF2H Switch BindingCheck->Switch No (or Donor needed) AltStrat Consider -CN or Heterocycle BindingCheck->AltStrat Yes (Critical Acceptor) Optimization Validate H-Bond via NMR/X-ray Switch->Optimization Optimize for Lipophilic Donor

Caption: Decision logic for replacing aldehyde moieties. The switch is favored when metabolic instability or electrophilic toxicity is high, and the H-bond acceptor role of the carbonyl is not critical.

Part 2: Synthetic Methodologies

The direct conversion of aldehydes to difluoromethyl groups (Deoxofluorination) is the standard industrial protocol. However, modern radical methods offer milder alternatives for complex scaffolds.

Protocol A: Deoxofluorination (The Standard)

This method utilizes nucleophilic fluorinating reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to replace the carbonyl oxygen with two fluorine atoms.

Mechanism: The sulfur center activates the carbonyl oxygen, followed by the release of HF and nucleophilic attack by fluoride.

Step-by-Step Protocol:

  • Preparation: Dissolve the aldehyde substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Note: DCM is preferred for solubility; use Teflon or HDPE vessels if scale is large due to HF generation.

  • Reagent Addition: Cool the solution to 0°C (or -78°C for reactive substrates). Add DAST or Deoxo-Fluor (1.5 – 2.0 equiv) dropwise under Nitrogen/Argon atmosphere.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC or LC-MS (Aldehyde disappearance).

  • Quenching (CRITICAL): Cool back to 0°C. Quench very slowly with saturated aqueous

    
    . Warning: Vigorous effervescence (
    
    
    
    ) occurs.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Self-Validating Check:

  • 
     NMR:  Look for a characteristic doublet (due to coupling with H) around -110 to -130 ppm (
    
    
    
    Hz).
  • 
     NMR:  The methine proton (
    
    
    
    ) typically appears as a triplet (
    
    
    Hz) in the 5.5–7.0 ppm region.
Protocol B: Radical Difluoromethylation (Late-Stage)

For substrates sensitive to the Lewis acidic/HF conditions of DAST, radical difluoromethylation using photoredox catalysis is the modern alternative. This usually installs the


 group onto an aryl ring or alkene rather than converting an existing aldehyde, but it is relevant for building the motif from scratch.

Part 3: Biological Implications & Case Studies

Metabolic Stability

Aldehydes are primary substrates for Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) , leading to rapid clearance.

  • Mechanism: AO attacks the electrophilic carbon.

  • Result: Conversion to carboxylic acid (

    
    ), which is highly polar and often rapidly excreted.
    
  • 
     Effect:  The 
    
    
    
    bond is oxidatively robust. The steric bulk of fluorine also hinders cytochrome P450 oxidation at the
    
    
    -position.
Toxicity Reduction

Aldehydes can form Schiff bases with lysine residues in proteins, leading to haptenization and immune-mediated toxicity.

  • 
     Effect:  The group is chemically inert under physiological conditions, eliminating this covalent binding risk.
    
Visualizing the Transformation

The following diagram illustrates the synthetic and functional transformation.

SynthesisWorkflow Aldehyde Aldehyde Substrate (R-CHO) [Metabolically Unstable] Intermediate Activated Intermediate (R-CH-O-SF2-NEt2) Aldehyde->Intermediate Activation Reagent DAST / Deoxo-Fluor (DCM, 0°C to RT) Reagent->Intermediate Product Difluoromethyl Product (R-CHF2) [Lipophilic Donor] Intermediate->Product Nucleophilic Fluorination (-SOFNEt2)

Caption: Deoxofluorination pathway converting a reactive aldehyde to a stable difluoromethyl bioisostere.[1][2]

References

  • Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Hu, J., Zhang, W., & Ni, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 13587-13646. Link

Sources

Exploratory

The Ascendant Scaffold: An In-depth Technical Guide to 8-Methylquinoline in Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therape...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents.[1][2] Among its numerous derivatives, 8-methylquinoline emerges as a particularly intriguing and versatile starting point for drug discovery. While its hydroxylated counterpart, 8-hydroxyquinoline, has been extensively studied for its potent metal-chelating and biological activities, the 8-methyl variant offers a unique synthetic handle and distinct physicochemical properties that are increasingly being harnessed to develop novel therapeutics.[3][4] This guide provides an in-depth exploration of the 8-methylquinoline scaffold, from its fundamental synthesis and functionalization to its diverse applications in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

The 8-Methylquinoline Core: Physicochemical Properties and Synthetic Foundations

The 8-methylquinoline molecule, a yellow liquid or oil at room temperature, is characterized by a molecular weight of 143.19 g/mol .[5][6] Its strategic methyl group at the C8 position presents a key site for chemical modification, profoundly influencing the molecule's steric and electronic profile.[7]

Classical and Modern Synthetic Routes

The construction of the 8-methylquinoline core often relies on established synthetic methodologies for quinolines, with the Skraup-Doebner-von Miller reaction being a prominent example.[8][9]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

This protocol outlines a generalized Skraup synthesis, a classic method for quinoline formation.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Methodology:

  • Carefully add concentrated sulfuric acid to a mixture of o-toluidine and glycerol in a reaction vessel equipped with a reflux condenser. The reaction is highly exothermic and requires controlled addition.

  • Introduce the oxidizing agent to the mixture.

  • Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 8-methylquinoline is then purified, typically through steam distillation followed by fractional distillation under reduced pressure.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative (o-toluidine). The oxidizing agent is necessary to dehydrogenate the resulting dihydroquinoline intermediate to form the aromatic quinoline ring.

Modern synthetic approaches are continuously being developed to improve yields, reduce harsh reaction conditions, and enhance substituent diversity.[9]

Functionalization of the C8-Methyl Group: A Gateway to Novel Analogs

The true synthetic utility of 8-methylquinoline in medicinal chemistry lies in the reactivity of its C8-methyl group. This position is amenable to a variety of transformations, allowing for the introduction of diverse pharmacophores.[10] Recent advances in C(sp³)–H bond functionalization have provided powerful tools for the direct modification of the 8-methyl group.[11][12]

Key Functionalization Strategies:

  • Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization, such as the formation of amides or esters.

  • Halogenation: Free-radical halogenation can introduce a halogen atom, which can then be displaced by various nucleophiles.

  • Metal-Catalyzed Cross-Coupling: Transition metal-catalyzed reactions, such as those involving rhodium(III) catalysts, have been employed for the direct C(sp³)–H methylation and amidation of 8-methylquinolines, offering high regioselectivity.[12][13]

Diagram: Synthetic Utility of 8-Methylquinoline

G 8-Methylquinoline 8-Methylquinoline Oxidation Oxidation 8-Methylquinoline->Oxidation Halogenation Halogenation 8-Methylquinoline->Halogenation C-H Activation C-H Activation 8-Methylquinoline->C-H Activation 8-Formylquinoline 8-Formylquinoline Oxidation->8-Formylquinoline 8-Carboxyquinoline 8-Carboxyquinoline Oxidation->8-Carboxyquinoline 8-(Halomethyl)quinoline 8-(Halomethyl)quinoline Halogenation->8-(Halomethyl)quinoline Functionalized Analogs Functionalized Analogs C-H Activation->Functionalized Analogs

Caption: Key functionalization pathways of the 8-methylquinoline scaffold.

Biological Activities and Therapeutic Potential

The 8-methylquinoline scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, and the 8-methylquinoline scaffold is no exception.[1][14] The mechanism of action often involves the intercalation of the planar quinoline ring system into DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

One notable derivative, 8-hydroxy-2-quinolinecarbaldehyde, which can be synthesized from an 8-hydroxy-2-methylquinoline precursor, has shown significant in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B).[14] In vivo studies in xenograft models have further demonstrated its ability to abolish tumor growth.[14] The introduction of a hydroxyl group at the 8-position, often achieved through oxidation of the methyl group followed by other transformations, is a common strategy to enhance anticancer activity.[14]

Derivative ClassCancer Cell LineIC50 (µg/mL)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[14]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25[14]
Antimicrobial and Antifungal Activity

The quinoline nucleus is a cornerstone of many antimicrobial drugs.[15] Derivatives of 8-methylquinoline have shown promise in this area, often through a mechanism involving the chelation of essential metal ions required for microbial enzyme function.[16] The lipophilicity imparted by the methyl group can also enhance the penetration of these compounds through microbial cell membranes.

Hybrid molecules incorporating the 8-hydroxyquinoline scaffold (derivable from 8-methylquinoline) with other antimicrobial agents, such as ciprofloxacin, have been synthesized and evaluated for their antibacterial activity.[3] Furthermore, iron complexes of 8-hydroxyquinoline have been shown to possess a dual antimicrobial mechanism, combining the bactericidal activity of iron with the metal-chelating effect of the ligand to effectively kill bacteria like Staphylococcus aureus.[17]

Neuroprotective Effects and Alzheimer's Disease

Metal ion dyshomeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[4] The ability of 8-hydroxyquinoline derivatives (accessible from 8-methylquinoline) to chelate metal ions like zinc, copper, and iron has made them attractive candidates for therapeutic intervention.[4][18] By sequestering these metal ions, these compounds can inhibit the metal-mediated aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[4] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-known example of an 8-hydroxyquinoline derivative that has been investigated for its neuroprotective effects.[18]

Diagram: Mechanism of Neuroprotection by 8-Hydroxyquinoline Derivatives

G cluster_0 Pathological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention Metal Ions (Cu2+, Zn2+, Fe3+) Metal Ions (Cu2+, Zn2+, Fe3+) Aβ Aggregation & Plaque Formation Aβ Aggregation & Plaque Formation Metal Ions (Cu2+, Zn2+, Fe3+)->Aβ Aggregation & Plaque Formation Amyloid-Beta (Aβ) Peptides Amyloid-Beta (Aβ) Peptides Amyloid-Beta (Aβ) Peptides->Aβ Aggregation & Plaque Formation Neuronal Toxicity Neuronal Toxicity Aβ Aggregation & Plaque Formation->Neuronal Toxicity 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative Metal Chelation Metal Chelation 8-Hydroxyquinoline Derivative->Metal Chelation Metal Chelation->Metal Ions (Cu2+, Zn2+, Fe3+) Inhibition

Caption: Inhibition of metal-induced Aβ aggregation by 8-hydroxyquinoline derivatives.

Antimalarial Activity

The 8-aminoquinoline class of drugs, which can be synthesized from 8-methylquinoline precursors through nitration and subsequent reduction, are the only licensed treatments for relapsing malaria.[19] Primaquine and tafenoquine are key examples. Their mechanism of action is thought to involve metabolic activation by host enzymes (like CYP2D6) into reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress and parasite death.[19]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 8-methylquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR insights include:

  • The C8-Position: Functionalization of the 8-methyl group is a critical strategy for modulating activity. Conversion to an 8-hydroxy group often enhances metal-chelating ability and broadens biological activity.[3][14] Conversion to an 8-amino group is crucial for antimalarial properties.[19]

  • The C2 and C4-Positions: Modifications at these positions can significantly impact activity. For instance, in some anticancer derivatives, substitution at the C2 position is important for cytotoxicity.[14]

  • Halogenation: The introduction of halogens at various positions can influence lipophilicity and target binding, often leading to enhanced potency.[3]

The future of drug discovery based on the 8-methylquinoline scaffold lies in the continued exploration of novel synthetic methodologies for its selective functionalization. The development of more efficient C-H activation strategies will undoubtedly open new avenues for creating diverse chemical libraries. Furthermore, a deeper understanding of the mechanisms of action of these derivatives will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and reduced toxicity.

Conclusion

The 8-methylquinoline scaffold represents a fertile ground for medicinal chemistry research. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential as a privileged starting point for the development of new drugs targeting a wide range of diseases. From cancer and infectious diseases to neurodegenerative disorders, the strategic modification of the 8-methylquinoline core continues to yield promising therapeutic candidates. As our understanding of its chemical and biological properties deepens, the 8-methylquinoline scaffold is poised to play an increasingly significant role in the future of medicine.

References

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

  • Al-Harthy, T., & Al-Mughaid, H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Ma, D. L., Chan, D. S., & Leung, C. H. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14353-14363. [Link]

  • Al-Busafi, S. N., & Al-Risi, M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 10-19. [Link]

  • Singh, R., & Singh, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 244-252. [Link]

  • Sharma, U., & Kumar, N. (2025). C(sp)−H Bond Functionalization of 8‐Methylquinolines. Asian Journal of Organic Chemistry. [Link]

  • Saadeh, H. A., & Al-Zoubi, R. M. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Saeed, A., & Khan, M. S. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect. [Link]

  • Klapars, A., & Antilla, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057. [Link]

  • Ahangar, N., & Ebrahimi, A. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 3(4), 45-50. [Link]

  • Kumar, A., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Sharma, U., & Kumar, N. (2025). Plausible mechanism for C−H functionalization of 8‐methylquinolines. Asian Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. [Link]

  • Kumar, A., & Singh, J. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157-1178. [Link]

  • Kumar, A., & Singh, J. (2025). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Medicinal Chemistry Research. [Link]

  • Li, C., & Wang, Y. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Pharmaceutics, 15(5), 1445. [Link]

  • Kumar, A., & Kumar, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6084-6101. [Link]

  • Reddy, V. P., & Kumar, A. (2019). Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters, 22(1), 226-230. [Link]

  • Camarda, G. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

  • Chirico, R. D., & Steele, W. V. (2025). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. Journal of Chemical & Engineering Data. [Link]

  • Sharma, U., & Kumar, N. (2025). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Asian Journal of Organic Chemistry. [Link]

  • Uivarosi, V. (2013). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Materials, 6(11), 5035-5054. [Link]

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Foundational

Introduction: The Strategic Intersection of Privileged Scaffolds and Fluorine Chemistry

An In-depth Technical Guide to the Lipophilicity of Difluoromethylated Quinoline Analogs Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, lipophilicity—the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Lipophilicity of Difluoromethylated Quinoline Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands as a cornerstone of the drug discovery process. It critically influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thereby governing its journey from administration to its biological target.[1][2][3] An optimal level of lipophilicity is essential for oral bioavailability, cell membrane permeability, and appropriate target engagement, while avoiding pitfalls such as poor solubility, high metabolic turnover, and off-target toxicity.[2]

The quinoline core is recognized as a "privileged structure," a molecular framework that is recurrent in pharmacologically active agents across a spectrum of diseases, including cancer and infectious diseases.[4][5] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of biological activity and physicochemical properties.

Parallel to the exploration of privileged scaffolds, the strategic incorporation of fluorine has become a dominant theme in modern drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention.[6] It is more than a simple methyl or trifluoromethyl analog; it functions as a unique bioisostere for hydroxyl, thiol, or amine groups and is often described as a "lipophilic hydrogen bond donor."[6][7][8][9] This designation arises from its ability to increase lipophilicity relative to polar hydrogen-bond donors while retaining the capacity to engage in crucial hydrogen-bonding interactions with biological targets.

This guide provides a comprehensive technical analysis of the lipophilicity of difluoromethylated quinoline analogs. We will delve into the nuanced effects of the CF₂H group, detail robust methodologies for lipophilicity measurement, explore the critical structure-lipophilicity relationships, and offer insights for the rational design of novel therapeutic agents.

The Difluoromethyl Group: A Unique Modulator of Physicochemical Properties

The influence of the difluoromethyl group on a molecule's properties is multifaceted and context-dependent.[10] Understanding its distinct characteristics is paramount for its effective application in drug design.

  • Electronic Nature and Hydrogen Bonding: The two fluorine atoms impart a strong electron-withdrawing inductive effect, polarizing the adjacent C-H bond. This polarization makes the hydrogen atom sufficiently acidic to act as a competent hydrogen bond (HB) donor.[7][11] This HB donating ability is comparable to that of anilines and thiophenols, allowing the CF₂H group to serve as a metabolically stable bioisostere of groups like hydroxyls (-OH) and amines (-NH₂), which are often susceptible to rapid metabolism.[6][8][9]

  • The "Lipophilic Hydrogen Bond Donor" Concept: This term captures the dual nature of the CF₂H group.[8][9] Unlike a hydroxyl group, which significantly increases polarity and reduces lipophilicity, the CF₂H group introduces a polarized C-H bond capable of hydrogen bonding while simultaneously increasing the molecule's nonpolar surface area. This often results in a net increase in lipophilicity compared to its -OH or -NH₂ counterparts, a highly desirable trait for improving membrane permeability.

  • Impact on Lipophilicity (logP/logD): The final effect of a CH₃ to CF₂H substitution on lipophilicity is a delicate balance between two opposing factors:

    • Increased Molecular Volume: The replacement of hydrogen with larger fluorine atoms increases the overall size and nonpolar surface area of the molecule, which generally leads to an increase in lipophilicity.[7]

    • Increased Polarity: The highly polarized C-F and C-H bonds within the CF₂H group introduce a significant dipole moment, which can increase interactions with polar solvents like water, potentially decreasing lipophilicity.[10]

The outcome of this balance is highly sensitive to the local electronic environment. Literature suggests that the change in the partition coefficient (ΔlogP) for a CH₃ to CF₂H substitution can range from a slight decrease (-0.1) to a moderate increase (+0.4), underscoring the necessity of experimental determination.[8][9]

Measuring Lipophilicity: Methodologies and Protocols

Accurate determination of lipophilicity is crucial for building reliable structure-activity relationships (SAR). Both experimental and computational methods are integral to the modern drug discovery workflow.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

Experimental methods provide the most reliable measure of a compound's partitioning behavior.

  • Shake-Flask Method (logP): This is the benchmark "gold standard" method for determining the n-octanol/water partition coefficient.[3][12] It directly measures the concentration of the analyte in both phases at equilibrium. While highly accurate for logP values in the -2 to 4 range, it is labor-intensive, requires a significant amount of pure compound, and is not easily automated.[12][13]

    Protocol: Shake-Flask Method for logP Determination

    • Preparation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

    • Dissolution: Accurately weigh a small amount of the difluoromethylated quinoline analog and dissolve it in the n-octanol-saturated water or water-saturated n-octanol to create a stock solution. The initial phase for dissolution should be chosen based on the compound's expected solubility.

    • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the opposing pre-saturated solvent (e.g., 2 mL of the octanol phase and 2 mL of the aqueous phase).

    • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to partition between the two phases and reach equilibrium. Some protocols recommend gentle stirring for up to 72 hours to prevent emulsion formation with highly lipophilic compounds.[12]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

  • Chromatographic Methods (logD): Reversed-phase chromatography is a powerful, high-throughput alternative for estimating lipophilicity.[14] These methods correlate a compound's retention time on a nonpolar stationary phase with its lipophilicity. They are particularly useful for determining the distribution coefficient (logD) at a specific pH, which is more physiologically relevant for ionizable compounds like many quinoline analogs.

    Protocol: Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Rₘ₀ Determination

    • Plate Preparation: Use commercially available RP-TLC plates (e.g., RP-18 F₂₅₄s).

    • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone or methanol) and an aqueous buffer (e.g., TRIS at pH 7.4).[2] For example, create mixtures ranging from 50% to 80% acetone in buffer.

    • Spotting: Apply a small spot of the dissolved test compound and a set of calibration standards with known logP values onto the starting line of the TLC plate.

    • Development: Place the plate in a chromatography chamber saturated with the vapor of the chosen mobile phase and allow the solvent front to travel up the plate.

    • Visualization: After development, dry the plate and visualize the spots under UV light. Calculate the retardation factor (Rբ) for each spot.

    • Calculation: Convert the Rբ value to the Rₘ value using the equation: Rₘ = log[(1/Rբ) - 1].

    • Extrapolation: Plot the Rₘ values for each compound against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier (100% aqueous buffer) to determine the Rₘ₀ value, which is the chromatographic index of lipophilicity. This Rₘ₀ value can be directly correlated with logP/D values from the calibration standards.

G cluster_shake_flask Shake-Flask (logP) cluster_rp_tlc RP-TLC (logD at pH 7.4) sf1 1. Prepare Saturated Octanol & Water sf2 2. Dissolve Compound sf1->sf2 sf3 3. Mix Phases & Shake to Equilibrate sf2->sf3 sf4 4. Centrifuge to Separate Phases sf3->sf4 sf5 5. Quantify Concentration in Each Phase (HPLC/UV) sf4->sf5 sf6 6. Calculate logP = log([C]oct/[C]aq) sf5->sf6 end_point Lipophilicity Value sf6->end_point Direct, Accurate rp1 1. Prepare Mobile Phases (Organic + Buffer) rp2 2. Spot Compound on RP-18 Plate rp1->rp2 rp3 3. Develop Plate rp2->rp3 rp4 4. Calculate Rf -> Rm rp3->rp4 rp5 5. Plot Rm vs. % Organic rp4->rp5 rp6 6. Extrapolate to 0% Organic to get Rₘ₀ rp5->rp6 rp6->end_point Indirect, High-Throughput start Compound Synthesis start->sf1 start->rp1 G cluster_props Modulating Factors quinoline Difluoromethylated Quinoline Analog lipophilicity Overall Lipophilicity (logP / logD) quinoline->lipophilicity factors CF₂H Position (e.g., C-2 vs. C-6) Other Substituents (EDG vs. EWG) H-Bonding Potential (Intra- vs. Intermolecular) Molecular Volume & Surface Area factors->lipophilicity

Caption: Factors influencing the lipophilicity of quinoline analogs.

Quantitative Data and Analysis

To illustrate these principles, consider the hypothetical data for a series of quinoline analogs presented in the table below. These values are representative of trends observed in medicinal chemistry.

Compound Structure Experimental logD (pH 7.4) Comment
1 Quinoline-CH₃H2.65Baseline methyl analog.
2 Quinoline-CF₂HH2.80Modest lipophilicity increase from CH₃ to CF₂H. [8]
3 Quinoline-OHH1.40Hydroxyl group is highly polar, reducing lipophilicity.
4 Quinoline-CF₂H-NO₂2.95The electron-withdrawing nitro group slightly increases lipophilicity by reducing the basicity of the quinoline nitrogen.
5 Quinoline-CF₂H-OCH₃2.70The electron-donating methoxy group slightly decreases logD compared to the parent CF₂H analog.
6 8-OH-Quinoline-CF₂HH2.10Potential for intramolecular H-bond between 8-OH and quinoline N, but CF₂H at C-2 is solvent-exposed.

Analysis of Trends:

  • CH₃ vs. CF₂H (Compound 1 vs. 2): The substitution of a methyl group with a difluoromethyl group results in a modest increase in logD (+0.15 units). This demonstrates the dominant effect of increased molecular volume over the introduced polarity in this specific scaffold.

  • OH vs. CF₂H (Compound 3 vs. 2): The bioisosteric replacement of a polar hydroxyl group with a CF₂H group leads to a dramatic increase in lipophilicity (+1.40 logD units), highlighting the "lipophilic" nature of the CF₂H group in this context.

  • Effect of Other Substituents (Compound 2 vs. 4 & 5): The introduction of substituents on the quinoline core fine-tunes the logD. An electron-withdrawing group like -NO₂ can decrease the pKa of the quinoline nitrogen, reducing its protonation at pH 7.4 and thereby increasing the proportion of the neutral, more lipophilic species, leading to a higher logD.

Conclusion and Future Outlook

The difluoromethyl group is a powerful and nuanced tool in the medicinal chemist's arsenal for optimizing the properties of quinoline-based drug candidates. Its ability to act as a lipophilic hydrogen bond donor provides a unique strategy to enhance membrane permeability and metabolic stability while preserving or introducing key molecular interactions. The ultimate effect of the CF₂H group on lipophilicity is not absolute but is a result of a complex interplay between molecular volume, polarity, and the electronic context provided by the quinoline scaffold and its other substituents.

As such, a rigid, predictive model for the lipophilicity of these analogs is challenging. The most effective strategy involves a synergistic approach, using in silico predictions for initial screening followed by robust experimental determination using high-throughput chromatographic methods or the definitive shake-flask technique for lead compounds.

The continued development of novel and efficient synthetic methodologies to introduce the CF₂H moiety into heterocyclic systems will undoubtedly expand the chemical space available to researchers. [6][11][15]This will enable a more profound exploration of difluoromethylated quinolines, leading to the discovery of next-generation therapeutics with finely-tuned properties for enhanced efficacy and safety.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

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  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

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  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • Lipophilicity Profiles: Theory and Measurement. ResearchGate. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. Synfacts. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

Sources

Exploratory

Technical Whitepaper: 2-Chloro-3-(difluoromethyl)-8-methylquinoline

The following technical guide details the chemical identity, synthesis, and application of 2-chloro-3-(difluoromethyl)-8-methylquinoline , a specialized heterocyclic building block used in medicinal chemistry. CAS Number...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-chloro-3-(difluoromethyl)-8-methylquinoline , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 2090445-82-0 Role: Pharmacophore Building Block / Kinase Inhibitor Intermediate

Executive Summary

2-chloro-3-(difluoromethyl)-8-methylquinoline is a trisubstituted quinoline derivative characterized by three distinct functional handles: a reactive chlorine at C2, a lipophilic hydrogen-bond donor (difluoromethyl) at C3, and a steric methyl blocker at C8. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and anti-infectives where the difluoromethyl (CF₂H) moiety acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, modulating metabolic stability and membrane permeability.

Chemical Identity & Properties

PropertyData
CAS Number 2090445-82-0
IUPAC Name 2-chloro-3-(difluoromethyl)-8-methylquinoline
Molecular Formula C₁₁H₈ClF₂N
Molecular Weight 227.64 g/mol
Precursor CAS 73568-26-0 (2-chloro-8-methylquinoline-3-carbaldehyde)
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
Structural Significance[2]
  • C2-Chlorine: A highly reactive electrophilic site susceptible to SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Difluoromethyl: A lipophilic bioisostere that acts as a weak hydrogen bond donor. It resists metabolic oxidation better than a methyl or hydroxymethyl group.

  • C8-Methyl: Provides steric bulk that can lock conformation in receptor binding pockets, often improving selectivity profiles in drug candidates.

Synthetic Methodology (Expertise & Experience)

The synthesis of this compound generally follows a two-stage protocol: construction of the quinoline core via Vilsmeier-Haack cyclization, followed by functional group interconversion of the aldehyde to the difluoromethyl moiety.

Protocol A: The Meth-Cohn / Vilsmeier-Haack Route

This is the most robust, scalable method for generating the 2-chloro-3-substituted quinoline scaffold.

Step 1: Cyclization to the Aldehyde

Reaction: N-(2-methylphenyl)acetamide (2-methylacetanilide) + POCl₃ + DMF → 2-chloro-8-methylquinoline-3-carbaldehyde.

  • Mechanism: The amide is activated by the Vilsmeier reagent (chloromethyleniminium salt). An intramolecular electrophilic aromatic substitution closes the ring, followed by formylation at the C3 position.

  • Critical Parameter: Temperature control (75–95°C) is vital. Overheating causes tarring; underheating yields incomplete cyclization.

Step 2: Deoxofluorination

Reaction: 2-chloro-8-methylquinoline-3-carbaldehyde + DAST (Diethylaminosulfur trifluoride) → Target.

  • Reagent Choice: DAST or Deoxo-Fluor® is preferred over SF₄ due to milder conditions (DCM, typically 0°C to RT).

  • Safety Note: DAST can be shock-sensitive and releases HF upon hydrolysis. Reactions must be performed in anhydrous conditions.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion logic.

SynthesisWorkflow Start 2-Methylacetanilide Intermediate 2-chloro-8-methyl quinoline-3-carbaldehyde (CAS 73568-26-0) Start->Intermediate Cyclization 80-90°C Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermediate Product 2-chloro-3-(difluoromethyl) -8-methylquinoline (CAS 2090445-82-0) Intermediate->Product Fluorination 0°C -> RT Reagent2 DAST / DCM (Deoxofluorination) Reagent2->Product

Figure 1: Two-step synthetic pathway from acetanilide precursors to the difluoromethylated target.[1]

Reactivity & Applications (Authoritative Grounding)

Medicinal Chemistry Utility

The difluoromethyl (CF₂H) group is a "lipophilic hydrogen bond donor." Unlike the trifluoromethyl (CF₃) group, which is purely lipophilic and electron-withdrawing, the CF₂H proton is acidic enough to interact with protein backbone carbonyls, mimicking the binding of alcohols (-OH) while avoiding rapid glucuronidation (metabolic clearance).

Functionalization Logic (SAR)

Researchers utilize the 2-Cl position to attach the quinoline "warhead" to larger scaffolds.

  • SNAr Displacement: Reacting with aliphatic amines (e.g., piperazines, morpholines) in the presence of a base (DIPEA) to generate kinase hinge-binders.

  • Suzuki Coupling: Reacting with aryl boronic acids to extend the pi-system.

ReactivityProfile Center 2-chloro-3-(difluoromethyl) -8-methylquinoline SNAr S_NAr Reaction (Nucleophilic Displacement) Center->SNAr  Reactive C2-Cl   Suzuki Pd-Catalyzed Cross-Coupling Center->Suzuki  Reactive C2-Cl   BioIso Bioisosteric Properties Center->BioIso  Stable C3-CF2H   Amines Amino-quinolines (Kinase Hinge Binders) SNAr->Amines Biaryls Biaryl Scaffolds (Pi-Stacking Interactions) Suzuki->Biaryls ADME Improved Lipophilicity & Metabolic Stability BioIso->ADME

Figure 2: Structure-Activity Relationship (SAR) and reactivity profile of the core scaffold.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-chloro-3-(difluoromethyl)-8-methylquinoline from the aldehyde precursor.

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add DAST (Diethylaminosulfur trifluoride, 1.5 eq). Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (lower R_f) should disappear, replaced by the less polar difluoromethyl product (higher R_f).

  • Quenching: Slowly pour the reaction mixture into saturated NaHCO₃ solution at 0°C. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x), dry organics over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

References

  • Chemical Source & Identity: ChemSrc. (2025). 2-Chloro-3-(difluoromethyl)-8-methylquinoline CAS 2090445-82-0 Entry.[2] Retrieved from [Link]

  • Precursor Synthesis (Vilsmeier-Haack): Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational reference for 2-chloro-3-formylquinoline synthesis).
  • Fluorination Methodology: Middleton, W. J. (1975). New fluorinating reagents.[3] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. (Standard protocol for Aldehyde -> CF2H conversion).

  • Bioisosterism of CF2H: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to Novel Fluorinated Quinoline Building Blocks for Drug Discovery

Introduction: The Strategic Convergence of Quinoline and Fluorine In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a core template found in a multitude of natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Quinoline and Fluorine

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a core template found in a multitude of natural products and synthetic drugs.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets, leading to a wide spectrum of therapeutic applications, from antimalarials like chloroquine to modern anticancer agents such as Lenvatinib.[1][3] The quinoline motif is readily modifiable, allowing chemists to fine-tune its properties for specific biological pathways.[3][4]

Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[5][6] Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on molecular behavior.[6] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to dramatically enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[5][6][7][8]

This guide explores the powerful synergy achieved by combining these two pillars of medicinal chemistry: the development and application of novel fluorinated quinoline building blocks. By introducing fluorine atoms at strategic positions on the quinoline core, researchers can unlock new chemical space and engineer molecules with superior potency, selectivity, and drug-like properties, paving the way for the next generation of therapeutics.[3][9]

Pillar 1: The Mechanistic Impact of Fluorine on Drug Properties

The decision to incorporate fluorine is not arbitrary; it is a calculated strategy to modulate specific physicochemical properties of a molecule. Understanding the causality behind these changes is critical for rational drug design.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can effectively block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Modulation of pKa: Fluorine's intense electron-withdrawing (inductive) effect can significantly lower the pKa of nearby acidic or basic functional groups.[7] This is a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and ability to interact with its target.

  • Enhanced Binding Affinity: Fluorine can alter a molecule's electronic distribution, creating favorable electrostatic interactions (such as dipole-dipole) with protein targets. It can also participate in hydrogen bonding and other non-covalent interactions, increasing the binding affinity and potency of the drug.[10]

  • Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7][10] This property can be finely tuned by the degree and location of fluorination.[7]

G cluster_properties Core Fluorine Properties cluster_effects Physicochemical Effects cluster_outcomes Pharmacological Outcomes High Electronegativity High Electronegativity pKa Modulation pKa Modulation High Electronegativity->pKa Modulation Inductive Effect Increases Lipophilicity Increases Lipophilicity High Electronegativity->Increases Lipophilicity Small Atomic Size Small Atomic Size Alters Conformation Alters Conformation Small Atomic Size->Alters Conformation Mimics H atom Strong C-F Bond Strong C-F Bond Blocks Metabolism Blocks Metabolism Strong C-F Bond->Blocks Metabolism High bond energy Better Membrane Permeation Better Membrane Permeation pKa Modulation->Better Membrane Permeation Improved Bioavailability Improved Bioavailability Blocks Metabolism->Improved Bioavailability Enhanced Binding Affinity Enhanced Binding Affinity Alters Conformation->Enhanced Binding Affinity Increases Lipophilicity->Better Membrane Permeation Increased Potency & Selectivity Increased Potency & Selectivity Enhanced Binding Affinity->Increased Potency & Selectivity

Caption: Causality map of fluorine's impact on drug properties.

Pillar 2: Synthesis of Novel Fluorinated Quinoline Building Blocks

The synthesis of these critical building blocks can be approached through two primary strategies: incorporating fluorinated starting materials into a classical quinoline synthesis or performing late-stage fluorination on a pre-formed quinoline scaffold. The former is often more efficient and is the focus of many modern protocols.

Classical Foundations: The Friedländer Annulation

One of the most direct and widely used methods for quinoline synthesis is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[2][11] This approach is highly adaptable for creating fluorinated quinolines by simply using a fluorinated 2-aminoaryl ketone as a starting material.

Protocol 1: One-Step Synthesis of an 8-Fluoro-2,3-dimethylquinolin-4-ol Core

This protocol, adapted from a study on novel antifungal agents[12], demonstrates an efficient, one-step synthesis of a key fluorinated quinoline intermediate using a fluorinated aniline. The use of polyphosphoric acid (PPA) is a critical choice, as it serves as both the reaction solvent and the acidic catalyst required for the intramolecular cyclization, streamlining the process.

Objective: To synthesize the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate, a versatile building block for further functionalization.

Materials:

  • 2-Fluoroaniline (1.0 equiv)

  • Ethyl 2-methylacetoacetate (1.0 equiv)

  • Polyphosphoric acid (PPA) (1.5 equiv)

  • 10% aqueous sodium hydroxide solution

  • Ice bath, three-necked flask, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[12]

  • Heating: Heat the reaction mixture to 150 °C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath to manage the exothermic neutralization.

  • Precipitation: Slowly and carefully adjust the pH of the mixture to 7–8 by adding 10% aqueous sodium hydroxide solution. The product will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it thoroughly to yield 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid. The reported yield for this procedure is 89.2%.[12]

Protocol 2: Functionalization via Esterification

The hydroxyl group at the 4-position of the quinoline core is an excellent handle for introducing further diversity. The following protocol describes the esterification of the intermediate synthesized in Protocol 1 to generate a library of active compounds.

Objective: To synthesize 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.

Materials:

  • 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) (1.0 equiv)

  • Substituted benzoic acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dimethylformamide (DMF) as solvent

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate from Protocol 1 (1.0 equiv) and the desired substituted benzoic acid (1.2 equiv) in DMF.

  • Activation: Add EDC·HCl (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) to the solution. The choice of EDC/DMAP is crucial for an efficient condensation reaction, especially for forming esters from sterically hindered alcohols.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final esterified fluorinated quinoline.

G cluster_start Starting Materials cluster_protocol1 Protocol 1: Core Synthesis cluster_intermediate Key Intermediate cluster_protocol2 Protocol 2: Functionalization cluster_final Final Product Library A 2-Fluoroaniline P1 One-step reaction (PPA, 150 °C) A->P1 B Ethyl 2-methylacetoacetate B->P1 I1 8-fluoro-2,3-dimethylquinolin-4-ol P1->I1 Yield: 89.2% P2 Esterification (EDC, DMAP, DMF) I1->P2 C Substituted Benzoic Acid C->P2 FP Fluorinated Quinoline Analogs P2->FP

Caption: Synthetic workflow for fluorinated quinoline analogs.

Pillar 3: Application in Drug Discovery - A Case Study

The true value of these building blocks is realized when they are applied to solve complex biological problems. A recent study on triple-negative breast cancer (TNBC), an aggressive form of cancer with poor prognosis, highlights this potential.[3]

Researchers synthesized a series of novel fluorinated quinoline analogues and tested their anticancer properties. The study found that the combination of the ester group and fluorine substitution on the quinoline ring was critical for the observed anticancer activity.[3]

Quantitative Data: Anticancer Activity

Several synthesized compounds demonstrated potent and selective activity against the MDA-MB-468 TNBC cell line while remaining non-toxic to non-cancerous breast cells (MCF-10A).[3]

CompoundTarget Cell LineIC₅₀ (µM)Activity Notes
6a MDA-MB-468 (TNBC)~5.0Potent activity, induced ROS generation.[3]
6b MDA-MB-468 (TNBC)~2.5Most potent compound, reduced spheroid volume.[3]
6d MDA-MB-468 (TNBC)~5.0Significant activity against TNBC cells.[3]
6f MDA-MB-468 (TNBC)~2.5Potent activity, reduced spheroid volume.[3]
Cisplatin MDA-MB-468 (TNBC)>10Standard drug, less active than lead compounds.[3]
6b, 6f MCF-10A (Non-tumor)>25Non-toxic to healthy cells, indicating high selectivity.[3]

Table 1: Summary of in-vitro anticancer activity of lead fluorinated quinoline compounds.

The data clearly demonstrates that specific fluorinated quinoline esters (6b and 6f) are significantly more potent than the standard chemotherapy drug cisplatin in this model. Furthermore, their lack of toxicity to healthy cells is a highly desirable trait for any cancer therapeutic, suggesting a favorable therapeutic window. The study concluded that these compounds warrant further development as potential therapeutics for aggressive breast cancers.[3]

G A Design & Synthesize Fluorinated Quinoline Building Blocks B In-Vitro Screening (2D Cell Culture) A->B Create Library C Assess Potency (IC₅₀) & Selectivity B->C Dose-Response D Advanced Screening (3D Spheroid Models) C->D Identify Hits E Mechanism of Action (ROS Generation) C->E Mechanistic Studies F Lead Compound Identification D->F Validate Leads E->F Validate Leads

Caption: Drug discovery workflow for anticancer quinolines.

Conclusion and Future Outlook

The strategic fusion of the quinoline scaffold with fluorine chemistry provides a robust and highly effective platform for modern drug discovery. As demonstrated, the resulting fluorinated quinoline building blocks are not merely chemical curiosities; they are potent, versatile intermediates that can be rationally designed and efficiently synthesized to address urgent therapeutic needs, from infectious diseases to oncology. The detailed protocols and case studies presented herein underscore the power of this approach. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing efficient synthetic strategies, researchers can continue to exploit this chemical space to develop safer and more effective medicines for the future.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC. (2025). National Center for Biotechnology Information.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025). ResearchGate. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012). ACG Publications. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Studies on Valuable Fluorinated Building Blocks. (2022). eGrove, University of Mississippi. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. (2025). National University of Singapore. Available at: [Link]

  • Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research. Available at: [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Available at: [Link]

  • Versatile Fluorine-Containing Building Blocks. (2022). MDPI Encyclopedia. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Methods for Quinoline Synthesis. (n.d.). Scribd. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers. Available at: [Link]

Sources

Exploratory

Metabolic stability of 3-difluoromethyl quinoline derivatives

Title: Metabolic Stability of 3-Difluoromethyl Quinoline Derivatives: A Strategic Guide for Medicinal Chemists Executive Summary The incorporation of a difluoromethyl ( ) group at the C3 position of the quinoline scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability of 3-Difluoromethyl Quinoline Derivatives: A Strategic Guide for Medicinal Chemists

Executive Summary

The incorporation of a difluoromethyl (


) group at the C3 position of the quinoline scaffold represents a high-value tactic in modern medicinal chemistry. This modification addresses two competing challenges in drug discovery: metabolic liability  and binding affinity .[1] While the quinoline ring is a privileged pharmacophore in kinase inhibitors and antimalarials, it is notoriously susceptible to oxidative metabolism at the 2- and 3-positions.

This technical guide details the physicochemical rationale, metabolic mechanisms, and experimental validation protocols for 3-difluoromethyl quinolines. Unlike the trifluoromethyl (


) group, the 

moiety acts as a lipophilic hydrogen bond donor , offering a bioisostere for hydroxyl (-OH) and thiol (-SH) groups that retains metabolic robustness while permitting critical H-bond interactions with target proteins.[1][2][3]

The Pharmacophore Logic: Why 3-Difluoromethyl?

The "Lipophilic Hydrogen Bond Donor" Paradox

Classically, hydrogen bond donors (OH, NH) are polar, which reduces membrane permeability and increases clearance. Conversely, lipophilic groups (


, 

) improve permeability but lack directional H-bonding capability.

The difluoromethyl group (


) is unique.[3][4] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor (H-bond acidity 

, comparable to thiophenol).
Functional GroupH-Bond Donor PotentialLipophilicity (

)
Metabolic Stability
Methyl (

)
NoneHighLow (Benzylic oxidation)
Hydroxyl (

)
HighLow (Polar)Low (Glucuronidation)
Trifluoromethyl (

)
NoneVery HighHigh
Difluoromethyl (

)
Moderate (Weak Donor) Moderate-High High
Blocking the Metabolic "Soft Spot"

Quinolines are electron-deficient heterocycles, yet they are prone to oxidation. The C3 position is a primary site for CYP450-mediated attack (specifically CYP2E1 and CYP3A4), leading to the formation of 3-hydroxyquinoline, which is rapidly conjugated and cleared. Substituting C3 with


 sterically and electronically blocks this pathway.

Metabolic Pathways & Mechanisms

The following diagram illustrates the divergent metabolic fates of unsubstituted quinoline versus the 3-difluoromethyl derivative.

MetabolicPathways Quinoline Quinoline Scaffold CYP CYP450 (3A4/2E1) Quinoline->CYP Oxidation C3-Hydroxylation CYP->Oxidation Major Path Met_Block C3-Oxidation BLOCKED CYP->Met_Block C-F Bond Strength (116 kcal/mol) PhaseII Glucuronidation (Rapid Clearance) Oxidation->PhaseII DFM_Quin 3-Difluoromethyl Quinoline DFM_Quin->CYP Stable_Met Minor N-Oxidation (Slow Clearance) DFM_Quin->Stable_Met Secondary Path

Figure 1: Mechanistic divergence in quinoline metabolism. The C-F bond strength prevents carbon oxidation at C3, diverting metabolism to slower, minor pathways.

Mechanistic Insight: The C-F bond has a dissociation energy of ~116 kcal/mol, significantly higher than the C-H bond (~99 kcal/mol). The CYP450 oxo-ferryl species cannot abstract the fluorine. Furthermore, the


 hydrogen is less prone to abstraction than a benzylic methyl hydrogen due to the electron-withdrawing effect of the fluorines, which deactivates the carbon center toward radical formation.

Experimental Validation: Microsomal Stability Protocol

To validate the stability of 3-difluoromethyl quinoline derivatives, a rigorous intrinsic clearance (


) assay using Liver Microsomes (LM) is required.
Materials
  • Test Compound: 3-difluoromethyl quinoline derivative (10 mM DMSO stock).

  • Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM substrate solution in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN) to stop enzymatic activity.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Monitor parent compound depletion via MRM (Multiple Reaction Monitoring).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Data Interpretation & Case Studies

When analyzing results, compare the 3-


 derivative against the 3-Methyl and 3-H analogs.

Table 1: Comparative Metabolic Stability (Human Liver Microsomes)

CompoundSubstituent (C3)

(min)

(µL/min/mg)
Mechanistic Note
Q-H

12115Rapid C3-hydroxylation by CYP2E1.
Q-Me

2849Benzylic oxidation to

.
Q-OMe

2263O-demethylation to 3-OH (unstable).
Q-CF2H

>120 <12 Blocked C3 oxidation; H-bond donor intact.
Q-CF3

>180<5Highly stable, but lacks H-bond donor capacity.

Interpretation:

  • Q-CF2H vs. Q-Me: The

    
     analog shows a >4-fold improvement in half-life. The 
    
    
    
    hydrogen is not easily abstracted, unlike the benzylic protons of the methyl group.
  • Q-CF2H vs. Q-CF3: While

    
     is marginally more stable, it is a "dead" metabolic handle that cannot participate in H-bonding. If the binding pocket contains a backbone carbonyl or Ser/Thr residue, the 
    
    
    
    analog often exhibits superior
    
    
    despite slightly lower lipophilicity.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Erickson, J. A., et al. (2020). The Effect of Fluorine on the Physicochemical Properties of Drugs. Journal of Medicinal Chemistry. [Link]

  • Paine, M. J., et al. (2003). Cytochrome P450 species involved in the metabolism of quinoline. Drug Metabolism and Disposition.[5][6] [Link]

  • Hu, J., et al. (2017). Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-chloro-3-(difluoromethyl)-8-methylquinoline from 3-formyl precursor

Executive Summary This application note details the robust synthesis of 2-chloro-3-(difluoromethyl)-8-methylquinoline , a high-value scaffold for medicinal chemistry. The difluoromethyl ( ) group acts as a lipophilic hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-chloro-3-(difluoromethyl)-8-methylquinoline , a high-value scaffold for medicinal chemistry. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (

) and thiol (

) groups, significantly modulating the metabolic stability and bioavailability of drug candidates.[1][2]

This protocol utilizes a Deoxofluor-mediated deoxofluorination of the 3-formyl precursor. While DAST (Diethylaminosulfur trifluoride) is a traditional reagent, this guide prioritizes Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability and safety profile, while retaining high reactivity toward electron-deficient heteroaromatic aldehydes.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the conversion of the formyl group to a gem-difluoro group. The starting material, 2-chloro-8-methylquinoline-3-carbaldehyde , is synthesized via the classic Meth-Cohn Vilsmeier-Haack cyclization .[1]

Retrosynthesis Product 2-chloro-3-(difluoromethyl)- 8-methylquinoline Precursor 2-chloro-8-methylquinoline- 3-carbaldehyde Product->Precursor Deoxofluorination (Deoxofluor/DAST) SM N-(2-methylphenyl)acetamide (2-methylacetanilide) Precursor->SM Meth-Cohn Cyclization (POCl3, DMF)

Figure 1: Retrosynthetic logic flow from target to commercially available acetanilides.[1]

Safety Directives (Critical)

  • HF Generation: Deoxofluor and DAST hydrolyze rapidly upon contact with moisture to release Hydrogen Fluoride (HF), which is corrosive and toxic.[1] Calcium gluconate gel must be available on the bench.

  • Thermal Instability: While Deoxofluor is stable up to ~95°C, DAST can decompose explosively above 50-90°C. Never distill these reagents.[1]

  • Glassware: Reactions must be performed in oven-dried glassware under an inert atmosphere (

    
     or Ar). Teflon (PFA/FEP) vessels are recommended but not strictly required if glass is essentially dry.[1]
    

Phase 1: Preparation of Precursor (The Meth-Cohn Protocol)

Note: If you already possess 2-chloro-8-methylquinoline-3-carbaldehyde, proceed to Phase 2.[1]

The synthesis of the aldehyde precursor is non-trivial due to the steric bulk of the 8-methyl group. The standard Vilsmeier-Haack conditions are modified to ensure complete cyclization.

Reagents:

  • N-(2-methylphenyl)acetamide (2-methylacetanilide)[1]

  • Phosphoryl chloride (

    
    )[1][3][4]
    
  • N,N-Dimethylformamide (DMF)[1][4]

Protocol:

  • Vilsmeier Reagent Formation: In a round-bottom flask under

    
    , cool DMF (3.0 equiv) to 0°C. Add 
    
    
    
    (7.0 equiv) dropwise. Stir for 30 min to form the chloroiminium salt (white/yellow precipitate may form).
  • Addition: Add N-(2-methylphenyl)acetamide (1.0 equiv) portion-wise.

  • Cyclization: Warm to RT, then heat to 85-95°C for 6–10 hours. Note: The 8-methyl analog requires longer heating than unsubstituted quinolines due to steric hindrance.

  • Quench: Pour the reaction mixture onto crushed ice/water (vigorous stirring).

  • Precipitation: Neutralize carefully with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or solid 
    
    
    
    to pH 7. The aldehyde precipitates as a yellow solid.
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Target Yield: 80-90%[1][4]

    • Appearance: Pale yellow needles.[5]

Phase 2: Deoxofluorination (The Core Transformation)

This step converts the aldehyde (


) to the difluoromethyl (

) moiety.[1]

Reagents:

  • Substrate: 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 equiv)

  • Fluorinating Agent: Deoxofluor (1.5 – 2.0 equiv).[1] Alternative: DAST (same equiv, stricter temp control).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Catalyst (Optional): Ethanol (0.1 equiv) can catalyze the reaction by forming the hemiacetal intermediate, though neat Deoxofluor usually suffices.[1]

Experimental Setup:

Workflow Step1 1. Solubilization Dissolve Aldehyde in Anhydrous DCM (0.2 M) Step2 2. Activation Cool to 0°C under N2 Step1->Step2 Step3 3. Addition Add Deoxofluor (1.5 eq) Dropwise (Exothermic!) Step2->Step3 Step4 4. Reaction Warm to RT Stir 12-16h Step3->Step4 Step5 5. Quench Pour into sat. NaHCO3 (CO2 Evolution!) Step4->Step5 Step6 6. Isolation Extract (DCM) -> Dry (MgSO4) -> Concentrate Step5->Step6

Figure 2: Step-by-step workflow for the deoxofluorination process.

Detailed Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 g, 4.86 mmol) in anhydrous DCM (25 mL). Add a magnetic stir bar.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Maintain an inert atmosphere (

    
    ).
    
  • Addition: Add Deoxofluor (1.61 g, 1.34 mL, 7.3 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution may darken slightly. Fuming may occur if the needle tip contacts moist air.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2).[1] The polar aldehyde spot (

      
      ) should disappear, replaced by a less polar product spot (
      
      
      
      ).
  • Quenching (CRITICAL SAFETY STEP):

    • Prepare a beaker with saturated aqueous

      
       (50 mL) and crushed ice.
      
    • Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring.

    • Warning: Massive

      
       evolution will occur. Do not seal the vessel.
      
  • Workup:

    • Separate the organic layer.[4][5]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics and wash with Brine (30 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath 
      
      
      
      °C).

Phase 3: Purification & Characterization

Purification: The crude residue is typically a brownish oil or solid. Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Notes: The product is lipophilic and elutes early.

Data Summary Table:

ParameterSpecification / Result
Appearance White to off-white crystalline solid
Yield 75 – 85%
Melting Point Typically 80–90°C (lower than aldehyde precursor)
Rf Value ~0.65 (Hexane:EtOAc 4:[1]1)
Solubility Soluble in DCM, CHCl3, DMSO; Insoluble in water

Spectral Validation (Expected Data):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.40 (s, 1H, H-4 quinoline).[1]
      
    • 
       6.95 (t, 
      
      
      
      Hz, 1H,
      
      
      ).[1] Diagnostic Signal.
    • 
       7.50–7.80 (m, 3H, Aromatic H).[1]
      
    • 
       2.75 (s, 3H, 
      
      
      
      ).[1]
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       -115.0 to -118.0 ppm (d, 
      
      
      
      Hz).[1]
  • Mass Spectrometry (ESI+):

    • 
       (calculated for 
      
      
      
      ).[1]

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur atom of Deoxofluor, followed by fluoride displacement.[1]

Mechanism Aldehyde Aldehyde (C=O) Activated Activated Intermediate (R-O-SF2-NR2) Aldehyde->Activated + Deoxofluor - HF Carbocation Carbocation/ Ion Pair Activated->Carbocation C-O Bond Cleavage Product Gem-Difluoride (-CF2H) Carbocation->Product + F- Attack

Figure 3: Simplified mechanistic pathway of deoxofluorination.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed ReagentUse fresh Deoxofluor. If liquid is viscous or cloudy, it may be degraded.[1]
Aldehyde Recovery Reaction quenched too earlyExtend reaction time to 24h or gently heat to 35°C (use caution).
By-product: Amide Hydrolysis of intermediateEnsure strictly anhydrous conditions. Dry DCM over

or molecular sieves.
Low Yield Volatility of productThe product is somewhat volatile. Do not leave on high vacuum for extended periods.

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1][6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] Link[1]

  • Middleton, W. J. (1975).[1] New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.[1] Link[1]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. (2015).[1] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][4][7] International Journal of Chemical Studies, 2(6), 42-45.[1] Link

  • Beaulieu, F., et al. (2009).[1][6] Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents.[6][8] Organic Letters, 11(21), 5050-5053.[1] Link[1]

Sources

Application

Vilsmeier-Haack Formylation of 2-Methylacetanilide: A Comprehensive Guide for Researchers

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This app...

Author: BenchChem Technical Support Team. Date: February 2026

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note provides an in-depth technical guide to the Vilsmeier-Haack formylation of 2-methylacetanilide, a substrate of significant interest in the synthesis of various specialty chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, critical parameters, and safety considerations.

Introduction: The Significance of Formylation

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis.[4] The resulting aromatic aldehydes are pivotal building blocks, readily participating in a wide array of subsequent reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is then capable of formylating activated aromatic rings.

2-Methylacetanilide presents an interesting substrate for this reaction. The acetamido group is a moderately activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The interplay of these two substituents will dictate the regioselectivity of the formylation, which is anticipated to occur at the position para to the more strongly activating acetamido group.

The Reaction Mechanism: A Stepwise Look at the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack formylation of 2-methylacetanilide proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.[1][2]

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps leading to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->Vilsmeier_Reagent - O=P(O)Cl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich aromatic ring of 2-methylacetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction leads to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up procedure replaces the iminium group with a carbonyl group, yielding the final aldehyde product.[1][2][3]

Formylation_Mechanism Substrate 2-Methylacetanilide Sigma_Complex Sigma Complex (Iminium Ion Intermediate) Substrate->Sigma_Complex + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Product 4-Formyl-2-methylacetanilide Sigma_Complex->Product Hydrolysis (H₂O)

Caption: Electrophilic substitution and hydrolysis in the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-methylacetanilide. Researchers should adapt this protocol based on their specific experimental setup and safety protocols.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
2-Methylacetanilide149.19≥98%e.g., Sigma-Aldrich[5]
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Phosphorus oxychloride (POCl₃)153.33≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Sodium acetate82.03Anhydrouse.g., Sigma-Aldrich
Ethyl acetate88.11ACS gradee.g., Sigma-Aldrich
Saturated sodium bicarbonate solution--Prepared in-house
Anhydrous magnesium sulfate120.37-e.g., Sigma-Aldrich

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow:

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep substrate_add Add 2-Methylacetanilide solution reagent_prep->substrate_add reaction Heat reaction mixture (e.g., 60-70°C, 2-4h) substrate_add->reaction workup Aqueous Work-up (Quench with ice, neutralize) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Recrystallization or Column Chromatography extraction->purification end End purification->end

Sources

Method

Application Notes and Protocols for the Fluorination of Quinoline-3-carbaldehyde using DAST

Introduction: The Strategic Importance of Fluorine in Quinoline Scaffolds The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Quinoline Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The quinoline core, a privileged scaffold in drug discovery, is present in numerous FDA-approved therapeutics for a wide range of diseases, including cancer and malaria.[3][4] Consequently, the synthesis of fluorinated quinoline derivatives, particularly those bearing a difluoromethyl group, is of significant interest to researchers in drug development. The difluoromethyl group (-CF2H) is a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH) groups, capable of enhancing the biological activity of parent compounds.[5]

This document provides a detailed guide for the geminal difluorination of quinoline-3-carbaldehyde to synthesize 3-(difluoromethyl)quinoline using Diethylaminosulfur Trifluoride (DAST). DAST is a versatile and widely utilized nucleophilic fluorinating agent for converting aldehydes and ketones into their corresponding geminal difluorides.[6][7] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice.

Mechanistic Insights: The DAST-Mediated Deoxyfluorination of Aldehydes

The reaction of an aldehyde with DAST proceeds through a well-established pathway analogous to that of sulfur tetrafluoride.[8] The process is initiated by the nucleophilic attack of the aldehyde's carbonyl oxygen onto the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF), leading to the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion on the carbon atom of the former carbonyl group, proceeding through either an SN1 or SN2-like mechanism depending on the substrate's structure, results in the formation of the geminal difluoride product.[8]

It is important to note that for enolizable ketones, a potential side reaction is the formation of a vinyl fluoride, which arises from the deprotonation of an intermediate fluorocarbocation.[8] While less of a concern for aldehydes, this highlights the importance of carefully controlled reaction conditions.

Experimental Protocol: Synthesis of 3-(difluoromethyl)quinoline

This protocol details the step-by-step procedure for the fluorination of quinoline-3-carbaldehyde using DAST.

Materials:

  • Quinoline-3-carbaldehyde

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve quinoline-3-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Slowly add Diethylaminosulfur trifluoride (DAST) (typically 1.1 to 2.0 equivalents) to the stirred solution via syringe. Caution: DAST is a hazardous substance; handle with extreme care in a fume hood and wear appropriate personal protective equipment.[9][10]

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and then gradually warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching can be exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-(difluoromethyl)quinoline.[11]

Reaction Workflow Diagram

DAST_Fluorination_Workflow cluster_prep Reaction Preparation cluster_reaction Fluorination Reaction cluster_workup Work-up & Purification Start Start Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Dissolve Dissolve Quinoline-3-carbaldehyde in Anhydrous DCM Cool Cool to -78 °C Dissolve->Cool Inert->Dissolve Add_DAST Slowly Add DAST Cool->Add_DAST Stir Stir and Warm to Room Temperature Add_DAST->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End 3-(difluoromethyl)quinoline Purify->End

Caption: Experimental workflow for the DAST-mediated fluorination of quinoline-3-carbaldehyde.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Stoichiometry (DAST) 1.1 - 2.0 equivalentsAn excess of DAST is typically required to drive the reaction to completion. Sterically hindered substrates may necessitate a larger excess.[12]
Temperature -78 °C to Room TemperatureInitial cooling to -78 °C helps to control the initial exothermic reaction. Gradual warming allows the reaction to proceed to completion.[6][8]
Solvent Anhydrous Dichloromethane (DCM)DCM is a common, inert solvent for DAST fluorinations. Anhydrous conditions are crucial as DAST reacts with water.[9]
Reaction Time Varies (monitored by TLC)Reaction times can vary depending on the substrate and scale. TLC is essential for determining the point of complete conversion.
Expected Yield 65-97% (literature for similar aldehydes)Yields are substrate-dependent but are generally good to excellent for the fluorination of aldehydes with DAST.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive DAST reagent. 2. Insufficient reagent. 3. Reaction temperature is too low.1. Use a fresh bottle of DAST; ensure proper storage under anhydrous conditions.[12] 2. Increase the equivalents of DAST. 3. Allow the reaction to warm to room temperature or slightly above, but do not exceed 50 °C to avoid DAST decomposition.[6][12]
Formation of Side Products 1. Presence of water in the reaction. 2. Rearrangement of carbocationic intermediates.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Maintain a low reaction temperature for as long as possible to minimize the potential for rearrangements.
Difficult Purification Residual DAST or byproducts.Careful quenching and aqueous workup are critical. An in-line scavenging column with calcium carbonate during filtration can help remove fluoride species.

Safety First: Handling DAST

Diethylaminosulfur trifluoride is a hazardous chemical that requires strict safety protocols.

  • Corrosive and Toxic: DAST can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[9][10]

  • Flammable: It is a flammable liquid and vapor.[10]

  • Reactive: DAST reacts violently with water and can decompose exothermically at temperatures above 50 °C, potentially leading to explosive decomposition above 90 °C.[6][9]

  • Handling: Always handle DAST in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a face shield.[9]

  • Storage: Store DAST in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and sources of ignition.[9] Refrigerated storage is often recommended.

Conclusion

The DAST-mediated fluorination of quinoline-3-carbaldehyde is an effective method for the synthesis of 3-(difluoromethyl)quinoline, a compound of significant interest in medicinal chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and safely perform this valuable transformation. Understanding the reaction mechanism and potential pitfalls allows for informed troubleshooting and optimization, ultimately leading to successful and reproducible results.

References

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
  • Royal Society of Chemistry. Unexpected reaction of β-keto esters with DAST or CF3-DAST: a novel route to unique fluorinated or sulfenylated acid fluorides. Chemical Science. Available from: [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Science and Technology Development Journal, 26(1), 2639-2647. Available from: [Link]

  • Wikipedia. Diethylaminosulfur trifluoride. Available from: [Link]

  • Lafargue, P., Guenot, P., & Lellouche, J. P. (1995). (DIETHYLAMIN0)SULFUR TRIFLUORIDE (DAST) AS A USEFUL REAGENT FOR THE PREPARATION OF 2-OXAZOLINES FROM 1,2-AMID0 ALCOHOLS. HETEROCYCLES, 41(5), 947-958. Available from: [Link]

  • Smeyne, D., Boyles, S., Belloso, R., Verboom, K., White, B., & Shaikh, A. (2024). (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. Synthetic Communications, 54(18). Available from: [Link]

  • DoveRunner. (2021, December 9). DAST - The Complete know-how and Best Practices for Dynamic Application Security Testing. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry. Available from: [Link]

  • Truong, T. T. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 14(3), 1735-1755. Available from: [Link]

  • Wang, F., Chen, P., & Liu, G. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society, 145(38), 20734-20740. Available from: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. A., & Al-Zahrani, A. S. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Molecules, 28(17), 6335. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 1-13. Available from: [Link]

  • Wikipedia. Fluorination with aminosulfuranes. Available from: [Link]

  • Wang, Z., Xie, J., Wang, R., Wang, X., Wang, Y., & Li, Z. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8871. Available from: [Link]

  • Zhang, Y., Wang, C., Li, Y., & Wang, Q. (2022). Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. Chemical Communications, 58(23), 3761-3764. Available from: [Link]

  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2013). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 5(2), 133-136. Available from: [Link]

  • Bright Security. (2023, March 21). What Is Dynamic Application Security Testing (DAST)? Available from: [Link]

  • Singh, R. P., & Singh, V. K. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(7), 1098. Available from: [Link]

  • Kim, J., & Kim, D. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583-7587. Available from: [Link]

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050-5053. Available from: [Link]

  • Lowe, J. T., Lee, Y. S., & Lee, S. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983. Available from: [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Teruya, R., & Hanamoto, T. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-580. Available from: [Link]

  • SmithKline Beecham plc. (2003). Process for the preparation of quinoline derivatives. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available from: [Link]

  • Singh, U. P. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., & Al-Tamimi, A. M. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26867-26888. Available from: [Link]

  • Wankhede, D. S., & Narwade, S. K. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 66-69. Available from: [Link]

  • Infosec. (2021, May 28). How to run a dynamic application security test (DAST): Tips & tools. Available from: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: XtalFluor-E for Difluoromethyl Group Introduction

Introduction: The Strategic Importance of the Difluoromethyl Group In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Difluoromethyl Group

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group holds a unique and valuable position. Its ability to act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups allows it to modulate the physicochemical properties of a parent molecule significantly.[1][2] The highly polarized C–H bond in the –CF₂H group enables it to act as a competent hydrogen bond donor, a feature that can be pivotal for enhancing target binding affinity.[1] Furthermore, its introduction can improve metabolic stability, membrane permeability, and pharmacokinetic profiles.

Historically, the synthesis of difluoromethylated compounds, particularly difluoromethyl ethers, has been challenging, often relying on gaseous and ozone-depleting reagents like HCF₂Cl (Freon 22) under harsh conditions.[3] The development of bench-stable, crystalline reagents has revolutionized this field. XtalFluor-E, diethylaminodifluorosulfinium tetrafluoroborate, has emerged as a powerful and versatile reagent for a range of fluorination reactions, including the deoxofluorination of aldehydes and the activation of alcohols for subsequent transformations.[4][5] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging XtalFluor-E in the synthesis of difluoromethylated compounds, with a focus on the formation of difluoromethyl ethers.

Mechanism of Action: Activating Alcohols and Generating Difluorocarbene

While XtalFluor-E is primarily known as a deoxofluorinating agent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides[4][6], its application for introducing a difluoromethyl group onto a heteroatom like oxygen proceeds through a different mechanistic pathway. The process typically involves the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.

The overall strategy involves two key stages:

  • Activation of the Heteroatom: The alcohol or phenol substrate is deprotonated with a suitable base to form the corresponding alkoxide or phenoxide. This enhances its nucleophilicity.

  • Generation and Trapping of Difluorocarbene: A separate "difluorocarbene precursor" is used, which, under the basic reaction conditions, eliminates to form :CF₂. The highly electrophilic difluorocarbene is then rapidly trapped by the nucleophilic alkoxide/phenoxide to form the desired difluoromethyl ether.

While XtalFluor-E itself is not a direct precursor to difluorocarbene for this specific application, it is often used in related fluorination chemistry. For the direct O-difluoromethylation, a common and effective strategy is to use a dedicated difluorocarbene precursor, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or difluoromethyl triflate (HCF₂OTf), in the presence of a base.[3][7] The reaction of a phenol with difluoromethyl triflate, for instance, proceeds via the formation of difluorocarbene, which then reacts with the phenolate.[3]

Generalized Reaction Scheme for O-Difluoromethylation

O-Difluoromethylation cluster_activation Step 1: Substrate Activation cluster_carbene Step 2: Difluorocarbene Generation & Trapping ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus Base Base (e.g., KOH, K₂CO₃) RO_minus_2 R-O⁻ Precursor :CF₂ Precursor (e.g., TMSCF₂Br) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Product R-O-CF₂H (Difluoromethyl Ether)

Caption: General mechanism for O-difluoromethylation via difluorocarbene.

Applications & Substrate Scope

The difluoromethylation of heteroatoms via difluorocarbene intermediates is a robust transformation applicable to a wide range of substrates.

O-Difluoromethylation of Alcohols and Phenols

This is the most common application, providing access to valuable difluoromethyl ethers. The reaction is tolerant of numerous functional groups.

  • Primary & Secondary Alcohols: Both primary and secondary aliphatic alcohols are generally good substrates. Secondary alcohols may require slightly more forcing conditions or an increased amount of the difluorocarbene precursor.[7][8]

  • Phenols: Electron-rich and electron-neutral phenols react efficiently. Electron-deficient phenols can also be functionalized, though they may require stronger bases or longer reaction times. The methodology is compatible with phenols generated in situ from aryl boronic acids.[3]

  • Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a variety of functional groups, including amides, ketones, esters, and aryl halides, making it suitable for late-stage functionalization in complex molecule synthesis.[3]

S-Difluoromethylation of Thiols

Similar to alcohols, thiols and thiophenols can be readily converted to their corresponding difluoromethyl sulfides. The higher nucleophilicity of the thiolate anion often leads to very efficient reactions.

Data Summary: Substrate Scope for Difluoromethylation
Substrate ClassActivating Base:CF₂ PrecursorTypical ConditionsYield RangeReference
Primary AlcoholsKHF₂, KOAcTMSCF₂BrWater, rt, 2-6 hGood-Excellent[7]
Secondary AlcoholsKHF₂, KOAcTMSCF₂BrWater, rt, 6-12 hModerate-Good[7]
PhenolsKOHHCF₂OTfMeCN/H₂O, rt, <15 minGood-Excellent[3]
ThiophenolsKOHHCF₂OTfMeCN/H₂O, rt, <15 minExcellent[3]
Aryl Boronic AcidsH₂O₂, then KOHHCF₂OTfMeCN/H₂O, rt, one-potGood[3]

Detailed Experimental Protocols

Safety First: XtalFluor-E and other fluorinating agents are toxic and corrosive.[9][10][11] They cause severe skin burns and eye damage and are toxic if inhaled or swallowed.[9][11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12] All glassware must be scrupulously dried.

Protocol 1: Difluoromethylation of a Phenol using Difluoromethyl Triflate

This protocol is adapted from the method developed by Hartwig and coworkers and is highly effective for a broad range of phenols.[3]

Materials:

  • Phenol substrate (1.0 mmol, 1.0 equiv)

  • Potassium hydroxide (KOH) (3.0 mmol, 3.0 equiv)

  • Difluoromethyl triflate (HCF₂OTf) (1.5 mmol, 1.5 equiv)

  • Acetonitrile (MeCN) and Water (as required for a ~0.2 M solution)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol).

  • Add acetonitrile (e.g., 5 mL) and stir to dissolve.

  • Add an aqueous solution of KOH (3.0 mmol in ~1 mL of water).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the difluoromethyl triflate (1.5 mmol) dropwise to the stirring solution. The reaction is often rapid.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 15 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl difluoromethyl ether.

Experimental Workflow Diagram

Protocol_Workflow start Start setup 1. Dissolve Phenol in MeCN start->setup add_base 2. Add aq. KOH (Stir 5 min) setup->add_base add_reagent 3. Add HCF₂OTf (dropwise) add_base->add_reagent monitor 4. Monitor Reaction (TLC / LC-MS) add_reagent->monitor quench 5. Quench with aq. NH₄Cl monitor->quench extract 6. Extract with Et₂O or EtOAc quench->extract dry 7. Dry, Filter & Concentrate extract->dry purify 8. Column Chromatography dry->purify end End Product purify->end

Sources

Method

Direct C-3 difluoromethylation of 8-methylquinoline methods

Application Note: Direct C-3 Difluoromethylation of 8-Methylquinoline Part 1: Executive Summary & Strategic Analysis The Challenge: Overcoming the Innate Regioselectivity of Quinolines Direct functionalization of the qui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Direct C-3 Difluoromethylation of 8-Methylquinoline

Part 1: Executive Summary & Strategic Analysis

The Challenge: Overcoming the Innate Regioselectivity of Quinolines Direct functionalization of the quinoline scaffold is governed by pronounced electronic bias. Nucleophilic radicals (e.g., Minisci-type alkylations) and nucleophiles predominantly attack the electron-deficient C-2 and C-4 positions (α/γ to the nitrogen). Conversely, electrophilic aromatic substitution (SEAr) favors the carbocyclic ring (C-5/C-8).

The C-3 position (β to nitrogen) is the "electronic valley"—too electron-rich for nucleophilic attack, yet too electron-deficient for standard electrophilic attack. For 8-methylquinoline, the challenge is compounded by the steric bulk of the methyl group at the peri-position (C-8), which can distort metal coordination at the nitrogen lone pair.

The Solution: Palladium-Modulated Radical C-H Activation This guide details a breakthrough protocol utilizing a Palladium(II)/Silver(I) synergistic system to invert standard regioselectivity. Unlike standard Minisci reactions that yield C-2 products, this method leverages a Pd-complex to direct the difluoromethyl (


) radical or electrophilic species to the C-3 position.

Part 2: Experimental Protocols

Protocol A: Pd-Catalyzed Direct C-3 Difluoromethylation

Target Application: Direct installation of


 at C-3 of 8-methylquinoline without pre-functionalization.

Materials & Reagents:

  • Substrate: 8-Methylquinoline (1.0 equiv)

  • Reagent: Sodium difluoromethanesulfinate (Langlois Reagent,

    
    ) (3.0 equiv)
    
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)
    
  • Oxidant/Additives: Silver Nitrate (

    
    ) (0.5 equiv), Potassium Persulfate (
    
    
    
    ) (5.0 equiv)[1]
  • Solvent: Dichloromethane (DCM) / Water biphasic system (2:1 ratio) or Acetone/Water depending on solubility.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 20 mL sealing tube equipped with a magnetic stir bar, charge 8-methylquinoline (0.5 mmol, 71.6 mg).

    • Add

      
       (17.5 mg, 0.025 mmol) and 
      
      
      
      (42.5 mg, 0.25 mmol).
    • Add the Langlois Reagent (

      
      ) (228 mg, 1.5 mmol) and 
      
      
      
      (675 mg, 2.5 mmol).
    • Note: The high equivalent of persulfate is critical to drive the oxidative radical cycle and re-oxidize the Pd species.

  • Solvent Addition:

    • Add DCM (2.0 mL) and distilled water (1.0 mL).

    • Process Insight: The biphasic system helps solubilize the inorganic oxidants (aqueous phase) while protecting the organic substrate and catalyst (organic phase), facilitating phase-transfer radical generation.

  • Execution:

    • Seal the tube and purge with Argon for 2 minutes.

    • Heat the reaction block to 50°C with vigorous stirring (1000 rpm).

    • Run for 18–24 hours . Monitor by TLC (eluent: Hexane/EtOAc 8:1). The C-3 product typically has a distinct Rf value compared to the C-2 byproduct.

  • Work-up & Purification:

    • Cool to room temperature.[2][3] Dilute with DCM (10 mL) and wash with saturated

      
       (to neutralize acid byproducts from persulfate decomposition).
      
    • Extract aqueous layer with DCM (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel.

      • Gradient: 0%

        
         10% EtOAc in Hexanes.
        
      • Separation: The C-3 isomer is often slightly more polar than the C-2 isomer due to the dipole moment relative to the nitrogen.

Data Interpretation:

ParameterValue / Observation
Typical Yield 45–60% (Isolated)
Regioselectivity (C3:C2) > 5:1 (with Pd catalyst)
Control (No Pd) Inverts to < 1:20 (C-2 favored)
Physical State Pale yellow solid/oil
¹⁹F NMR Shift

-113 to -115 ppm (doublet,

Hz)
Protocol B: Radical Scavenging Validation (Self-Validation)

Purpose: To confirm the radical nature of the mechanism and ensure the reagents are active.

  • Setup: Repeat Protocol A but add TEMPO (2.0 equiv) to the reaction mixture before heating.

  • Observation: Complete suppression of the product formation indicates a radical pathway.

  • Analysis: If product forms despite TEMPO, the mechanism may be shifting to an electrophilic palladation pathway (less likely with these reagents). This step validates the integrity of the radical source.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. Without Palladium, the


 radical attacks the most electron-deficient position (C-2). The Palladium complex acts as a "radical chaperone," likely engaging the nitrogen lone pair (despite the 8-Me bulk) or activating the C-3 position via a transient palladacycle, directing the radical addition to C-3.

C3_Difluoromethylation_Mechanism Substrate 8-Methylquinoline Reagents Reagents: Langlois (CF2H source) AgNO3 / K2S2O8 Substrate->Reagents Path_Pd Pd(II) Catalysis (PdCl2(PPh3)2) Substrate->Path_Pd Coordination Radical •CF2H Radical Generation Reagents->Radical Path_NoPd Standard Minisci (No Catalyst) Radical->Path_NoPd Radical->Path_Pd Inter_C2 C-2 Radical Adduct (Electron Deficient) Path_NoPd->Inter_C2 Inter_Pd Pd-Complex/Intermediate (Steric/Electronic Control) Path_Pd->Inter_Pd Prod_C2 C-2 Isomer (Major w/o Pd) Inter_C2->Prod_C2 Oxidation -H Prod_C3 C-3 Isomer (Target Product) Inter_Pd->Prod_C3 Reductive Elimination / Oxidation

Figure 1: Divergent regioselectivity pathways. The Pd-catalyst (Green path) overrides the innate electronic bias (Grey path) to deliver the C-3 product.

Part 4: Troubleshooting & Optimization

  • Steric Hindrance of 8-Methyl Group:

    • Issue: The 8-methyl group may reduce the binding affinity of Pd to the quinoline nitrogen.

    • Solution: If yields are low (<30%), increase catalyst loading to 10 mol% or switch to a less bulky ligand system (e.g.,

      
       without phosphine ligands, though this may reduce C-3 selectivity).
      
  • Incomplete Conversion:

    • Issue: Radical quenching by oxygen.

    • Solution: Ensure rigorous degassing. The use of a "balloon" of Argon is superior to a simple purge. Add the persulfate in two portions (0h and 4h) to maintain a steady flux of radicals.

  • Byproduct Management:

    • Issue: Formation of bis-difluoromethylated products (C2 + C3).[4]

    • Solution: Strictly limit the Langlois reagent to 2.5–3.0 equivalents. Excess reagent promotes poly-functionalization.

References

  • Truong, T. T., Nielsen, J. (2023).[1] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.[1]

    • Context: Primary source for the Pd-c
  • Sap, J. B. I., et al. (2021).[1][5] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

    • Context: Authoritative review on general difluoromethyl
  • Zhu, L., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.

    • Context: Provides comparative data on photoredox methods which typically favor C-2, highlighting the uniqueness of the Pd-method for C-3.
  • Sharma, U., et al. (2020).[1] CpRh(III)-Catalyzed Regioselective C(sp3)-H Methylation of 8-Methylquinolines*. Organic Letters.

    • Context: Cited to distinguish between functionalization of the methyl group (this paper) vs.

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-chloro-3-(difluoromethyl)quinoline

Abstract: This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on 2-chloro-3-(difluoromethyl)quinoline. This transformation is a powerful method for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on 2-chloro-3-(difluoromethyl)quinoline. This transformation is a powerful method for synthesizing N-aryl-3-(difluoromethyl)quinolin-2-amine scaffolds, which are of significant interest in pharmaceutical and materials science research due to the unique properties of the quinoline core and the difluoromethyl moiety.[1][2] The protocol addresses the specific challenges associated with this substrate class, namely the coupling of a less reactive aryl chloride and the potential for catalyst inhibition by the heterocyclic nitrogen.[3][4] We present a detailed, optimized protocol, a discussion of the underlying mechanistic principles, and a thorough troubleshooting guide to enable researchers to achieve high-yield, reproducible results.

Scientific Principles and Mechanistic Overview

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds via a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5] Its development has revolutionized access to aryl amines, which are ubiquitous in drug discovery.[6][7] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective optimization and troubleshooting.

The Catalytic Cycle

The reaction is initiated by the formation of a catalytically active Pd(0) species from a palladium(II) precatalyst.[8][9] The cycle then proceeds through three primary steps:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-chlorine bond of the 2-chloro-3-(difluoromethyl)quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][6]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[5]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs/Outputs pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex L-Pd(II)(Ar)(NR'R") (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R", - HCl) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R") product Product (Ar-NR'R") amido_complex->product ar_cl 2-Chloro-3-(CF2H)quinoline ar_cl->oa_complex amine Amine (HNR'R") amine->amido_complex base Base base->amido_complex Facilitates Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components

The success of the amination of 2-chloro-3-(difluoromethyl)quinoline hinges on the judicious selection of four key components:

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended.[8] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reliable and reproducible results with lower catalyst loadings.

  • Ligand: This is arguably the most critical parameter. For challenging substrates like heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are essential.[6][10] Ligands such as XPhos, RuPhos, or BrettPhos serve multiple functions: they stabilize the palladium center, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step.[6] Their steric bulk also helps prevent the quinoline nitrogen from coordinating to the palladium and poisoning the catalyst.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[7][9]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[4][8]

Experimental Protocol

This protocol details the coupling of 2-chloro-3-(difluoromethyl)quinoline with a generic aniline.

Reaction Scheme:

(A proper chemical drawing would be inserted here showing 2-chloro-3-(difluoromethyl)quinoline + a generic aniline -> the N-aryl product)

Materials and Equipment
  • Chemicals: 2-chloro-3-(difluoromethyl)quinoline, substituted aniline, Palladium Precatalyst (e.g., XPhos Pd G3), Ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Celite, Silica Gel.

  • Equipment: Oven-dried Schlenk flask or reaction vial with stir bar, Schlenk line or glovebox, heating mantle with temperature controller and thermocouple, magnetic stirrer, TLC plates, rotary evaporator, flash chromatography system.

Reagent Table (Example Reaction)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-chloro-3-(difluoromethyl)quinoline213.591.00.5106.8 mg
Aniline (example)93.131.20.655.9 mg
XPhos Pd G3864.550.02 (2 mol%)0.018.6 mg
Sodium tert-butoxide (NaOtBu)96.101.40.767.3 mg
Anhydrous Toluene---2.5 mL (0.2 M)
Step-by-Step Methodology

Experimental_Workflow prep 1. Preparation (Inert Atmosphere) add_solids 2. Add Solids (Substrate, Amine, Base, Catalyst) prep->add_solids add_solvent 3. Add Solvent (Anhydrous Toluene) add_solids->add_solvent reaction 4. Reaction (Heat to 100 °C, Monitor by TLC/LC-MS) add_solvent->reaction workup 5. Work-up (Cool, Dilute, Filter, Wash) reaction->workup purify 6. Purification (Flash Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

  • Inert Atmosphere Setup: In a glovebox, or on a Schlenk line, add the 2-chloro-3-(difluoromethyl)quinoline (1.0 eq), the aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vial with a screw cap containing a PTFE septum. If using a Schlenk line, evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Through the septum, add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn a dark brown/red color.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-(difluoromethyl)quinolin-2-amine product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹⁹F NMR: To confirm the structure, paying close attention to the characteristic triplet signal of the -CF₂H proton (around δ 6.5-7.5 ppm) and the corresponding doublet in the ¹⁹F NMR.

  • ¹³C NMR: To confirm the carbon framework.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.[11][12]

Troubleshooting and Optimization

Buchwald-Hartwig reactions can be sensitive, and issues may arise. This section provides guidance on common problems.[3][4]

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst Inactivity: Air or moisture contamination. Impure reagents.[4]2. Poor Oxidative Addition: The C-Cl bond is strong. The ligand may not be suitable.3. Catalyst Poisoning: The quinoline nitrogen is binding to the palladium center.[4]1. Ensure all glassware is oven-dried. Use anhydrous, degassed solvents and high-purity reagents. Set up the reaction in a glovebox if possible.2. Switch to a more electron-rich and bulky ligand (e.g., if using a second-generation ligand, try a third-generation like RuPhos or BrettPhos). Increase catalyst loading to 3-5 mol%.3. Use a more sterically hindered ligand to shield the palladium center.
Formation of Palladium Black Catalyst Decomposition: The reaction temperature may be too high, or the ligand may not be effectively stabilizing the catalyst throughout the cycle.[4]Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure a sufficient ligand-to-palladium ratio (typically L:Pd of 2:1 to 4:1 if not using a precatalyst).
Hydrodehalogenation Side Product β-Hydride Elimination: This side reaction competes with reductive elimination, especially with certain amines or if the reductive elimination step is slow.[5]Switch to a more sterically hindered ligand, which can accelerate reductive elimination relative to β-hydride elimination. Ensure the base is not excessively strong or used in large excess if the amine has accessible β-hydrogens.
Reaction Stalls Mid-Way Catalyst Deactivation Over Time: The catalyst may be slowly poisoned or may decompose over the course of the reaction.[4]Reagent Insolubility: The base or another component may not be fully soluble.Re-evaluate the ligand and solvent choice. Consider a more robust precatalyst. Ensure vigorous stirring to keep all components suspended and interacting. A different solvent like 1,4-dioxane may improve solubility.[4]

Conclusion

The Buchwald-Hartwig amination of 2-chloro-3-(difluoromethyl)quinoline is a highly effective method for the synthesis of valuable N-arylated quinoline derivatives. Success relies on a firm understanding of the catalytic cycle and careful control of reaction parameters. The use of modern, air-stable palladium precatalysts in conjunction with bulky, electron-rich biaryl phosphine ligands under strictly inert conditions is paramount to overcoming the inherent challenges of this substrate. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Kozieł, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. Retrieved from [Link]

  • Yang, S., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Frontiers in Chemistry. Retrieved from [Link]

  • Shen, Q., et al. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry. Retrieved from [Link]

  • Lauchli, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gildner, P. G., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lentz, D., et al. (2025). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Ullah, M. A., et al. (2017). Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Retrieved from [Link]

  • He, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]

  • Asif, M. (2022). Review on recent development of quinoline for anticancer activities. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • An, G., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Retrieved from [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Vilsmeier-Haack quinoline synthesis

Technical Support Center: Vilsmeier-Haack Quinoline Synthesis (Meth-Cohn Modification) Topic: Optimization and Troubleshooting of 2-Chloro-3-formylquinoline Synthesis via Vilsmeier-Haack Cyclization. Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Quinoline Synthesis (Meth-Cohn Modification)

Topic: Optimization and Troubleshooting of 2-Chloro-3-formylquinoline Synthesis via Vilsmeier-Haack Cyclization. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Status: Active Support Guide.

Core Directive & Technical Scope

Welcome to the technical support hub for the Meth-Cohn Quinoline Synthesis . This guide addresses the specific cyclization of acetanilides using phosphoryl chloride (


) and dimethylformamide (DMF) to yield 2-chloro-3-formylquinolines.[1][2]

Unlike standard Vilsmeier formylation of activated aromatics, this reaction involves a double Vilsmeier-Haack sequence followed by an intramolecular electrophilic attack. Success depends on controlling the equilibrium between the chloro-enamine intermediate and the final cyclized product while managing the significant exotherm.

Critical Parameters: The "Why" Behind Failure

Before troubleshooting, verify your system against these three non-negotiable pillars. 80% of yield failures stem from deviations here.

A. The Stoichiometric Threshold

The Meth-Cohn reaction is not catalytic. It requires a specific molar excess to drive the mechanism through the "Vilsmeier Wall."

  • Requirement: Minimum 2.5 to 7.0 equivalents of

    
     relative to the acetanilide.
    
  • Reasoning: The first equivalent activates the amide oxygen. The second equivalent (and excess DMF) generates the Vilsmeier reagent for formylation. Excess

    
     acts as a solvent and dehydrating agent to drive the irreversible cyclization.
    
  • Failure Mode: Using 1.0–1.2 eq (standard formylation stoichiometry) results in incomplete conversion to the intermediate enamine, yielding recovered starting material or acyclic formylated byproducts.

B. The Thermal biphasic Rule

This reaction requires a "Cold Start, Hot Finish" profile.

  • Phase 1 (Reagent Formation): Must be

    
    . The Vilsmeier reagent (chloroiminium salt) is thermally unstable and can degrade into tars if generated hot.
    
  • Phase 2 (Cyclization): Must be

    
     (typically 
    
    
    
    ). The intramolecular ring closure has a high activation energy barrier.
  • Failure Mode: Heating too early causes tar (polymerization). Heating insufficient time/temp prevents cyclization.

C. The Moisture Intolerance
  • Requirement: Anhydrous DMF is critical.

  • Reasoning: Water reacts with

    
     to form phosphoric acid and HCl. This not only consumes reagent but generates heat (runaway risk) and inhibits the formation of the electrophilic iminium species.
    

Visualizing the Mechanism (Logic Flow)

Understanding the intermediate states allows you to pinpoint where your reaction stopped.

MethCohnMechanism Start Acetanilide Substrate Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Reagent Reagent Vilsmeier Reagent (DMF + POCl3 @ 0°C) Reagent->Inter1 Activation of Amide O Inter2 Chloro-enamine Intermediate Inter1->Inter2 + 2nd Eq Vilsmeier Formylation at Methyl Cyclization Intramolecular Cyclization (Heat) Inter2->Cyclization Electrophilic Attack on Aromatic Ring Product 2-Chloro-3-formylquinoline Cyclization->Product Hydrolysis (Workup)

Caption: Figure 1. The Meth-Cohn cascade. Note that the Chloro-enamine intermediate (Yellow) is stable at room temperature; heat is required to drive the step to Cyclization (Red).

Troubleshooting Guide (Symptom-Cause-Solution)

Issue 1: Reaction mixture turned into a black, viscous tar.
  • Diagnosis: Thermal Runaway / Polymerization.

  • Root Cause: The Vilsmeier reagent formation is highly exothermic.[3][4] If

    
     was added too fast or at 
    
    
    
    , the DMF decomposes.
  • Solution:

    • Cool DMF to

      
      before adding 
      
      
      
      .[3][5]
    • Add

      
       dropwise over 30–60 minutes.[6]
      
    • Inverse Addition: For highly sensitive substrates, add the pre-formed (cold) Vilsmeier reagent to the acetanilide solution.

Issue 2: Low yield; TLC shows a spot just below the starting material.
  • Diagnosis: Stalled Intermediate (Incomplete Cyclization).

  • Root Cause: The reaction formed the chloro-enamine intermediate (Figure 1, Yellow Node) but failed to cyclize.

  • Solution:

    • Increase Temperature: Ensure the oil bath is

      
      .
      
    • Extend Time: Reflux for 4–16 hours.

    • Check Sterics: If the acetanilide has an ortho-substituent, the ring closure is sterically hindered. Increase reaction time significantly.

Issue 3: Product decomposes during workup (Hydrolysis issues).
  • Diagnosis: Aldehyde instability or over-hydrolysis.

  • Root Cause: The iminium salt product is stable, but the free aldehyde can be sensitive to high pH or heat during quenching.

  • Solution:

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Buffer the neutralization with Sodium Acetate (NaOAc) or

      
       to pH 7–8. Avoid strong bases (NaOH)  which can hydrolyze the 2-chloro group to a 2-hydroxy (quinolone) impurity.
      

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-3-formylquinoline from acetanilide (10 mmol scale).

ReagentEquivalentsRole
Acetanilide1.0Substrate

3.0 - 7.0Reagent & Solvent
DMF3.0 - 5.0Reagent & Co-solvent

Step-by-Step Workflow:

  • Reagent Preparation (The "Cold" Phase):

    • Charge a dry flask with DMF (3–5 eq). Flush with Argon/Nitrogen.[6]

    • Cool to

      
       in an ice/salt bath.
      
    • Add

      
       (3–7 eq) dropwise via addition funnel. Critical: Keep internal temp 
      
      
      
      .
    • Stir at

      
       for 30 mins to form the white/yellow Vilsmeier salt precipitate.
      
  • Substrate Addition:

    • Add the acetanilide (solid or dissolved in minimal DMF) to the cold reagent mixture.

    • Allow to warm to Room Temperature (RT) and stir for 30 mins.

  • Cyclization (The "Hot" Phase):

    • Heat the mixture to

      
       .
      
    • Monitor by TLC.[2][3][6][7][8] Evolution of HCl gas indicates cyclization is occurring.

    • Time: 2–16 hours depending on substituents (Electron Donating Groups = Faster; Electron Withdrawing Groups = Slower).

  • Quench & Isolation:

    • Cool to RT.

    • Pour slowly onto 10x volume of crushed ice/water.

    • Stir for 30 mins to hydrolyze the iminium salt (yellow solid often precipitates).

    • Neutralize to pH 7 with saturated

      
       or 
      
      
      
      .[6]
    • Filter the solid precipitate (Product). Wash with water.[9][10]

    • Purification: Recrystallize from Acetonitrile or Ethyl Acetate.

Advanced FAQ: Regioselectivity & Scale-up

Q: I am using a meta-substituted acetanilide. What regioselectivity should I expect? A: Cyclization of meta-substituted acetanilides can occur at the ortho or para position relative to the substituent, yielding a mixture of 5- and 7-substituted quinolines.

  • Electron Donating Groups (e.g., -OMe): Strongly direct para to the donor (forming the 7-substituted quinoline) due to electronic activation.

  • Steric Bulk (e.g., -tBu): Forces cyclization to the less hindered position (forming the 7-substituted quinoline).

  • Halogens (e.g., -Cl): Often yield a mixture (~1:1 to 2:1) of 5-chloro and 7-chloro isomers. These usually require chromatographic separation.

Q: Can I replace


 with Thionyl Chloride (

)?
A: Generally, No for quinoline synthesis. While

can form a Vilsmeier-like reagent, it lacks the dehydrating power and boiling point required for the high-temperature cyclization step in the Meth-Cohn sequence. Oxalyl chloride is a viable alternative for the formylation step but often fails the cyclization.

Q: How do I handle thermal runaway on a >100g scale? A: On a large scale, the accumulation of the Vilsmeier reagent is a hazard.

  • Strategy: Use a semi-batch process . Keep the DMF/Acetanilide mixture in the reactor and dose

    
     slowly at a controlled rate where 
    
    
    
    . Ensure high-capacity reflux condensers are active to manage the exotherm.

References

  • Meth-Cohn, O., & Narine, B. (1978).[11] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[9][11] Tetrahedron Letters, 19(23), 2045–2048.[11]

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Heterocycles, 35(1), 539-557.[9]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration.[1][12] International Journal of Organic Chemistry, 3, 24-30. (Mechanistic insights on reagent stability).

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting Guide. (General safety and stoichiometry data).

Sources

Optimization

Handling moisture sensitivity in DAST fluorination reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Diethylaminosulfur Trifluoride (DAST) applications. As a powerful and widely used deoxofluorinating agen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Diethylaminosulfur Trifluoride (DAST) applications. As a powerful and widely used deoxofluorinating agent, DAST is invaluable for converting alcohols and carbonyl compounds into their corresponding fluorinated analogues.[1][2] However, its utility is matched by its significant reactivity, particularly its extreme sensitivity to moisture.[3] This guide is designed to provide you with field-proven insights, troubleshooting strategies, and best practices to ensure the success and safety of your DAST-mediated fluorination reactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about handling and using DAST.

Q1: What is DAST and why is it so sensitive to moisture?

A: Diethylaminosulfur Trifluoride (DAST) is an organosulfur compound used to replace hydroxyl or carbonyl oxygen atoms with fluorine.[4] Its high reactivity stems from the electrophilic nature of the sulfur atom. DAST reacts violently with water in a highly exothermic hydrolysis reaction.[5] This is because the sulfur-fluorine bonds are susceptible to nucleophilic attack by water, which is a much more aggressive nucleophile than the target alcohol substrate under many conditions.

Q2: What are the products and consequences of DAST reacting with water?

A: When DAST comes into contact with water, it undergoes rapid hydrolysis. This reaction consumes the DAST reagent and produces highly corrosive and reactive byproducts, most notably hydrogen fluoride (HF).[6] The consequences for your experiment are severe:

  • Reagent Quenching: The DAST is consumed by water, leaving none to react with your substrate, resulting in low or no product yield.

  • Glassware Etching: The generated HF will attack the silicon dioxide in standard laboratory glassware, causing visible etching.[6]

  • Side Reactions: The presence of acid (HF) can catalyze undesirable side reactions such as elimination or rearrangement of sensitive substrates.[4]

Diagram: The Hydrolysis of DAST

G DAST DAST (Et₂NSF₃) Intermediate Unstable Intermediate DAST->Intermediate + H2O Water (H₂O) H2O->Intermediate HF Hydrogen Fluoride (HF) - Etches Glass - Causes Side Reactions Intermediate->HF Decomposition Byproducts Sulfur Oxyfluoride Byproducts Intermediate->Byproducts

Caption: The reaction pathway of DAST with water, leading to corrosive byproducts.

Q3: How must I store DAST to ensure its stability?

A: Proper storage is critical for maintaining the reagent's efficacy and for safety. DAST should be stored in a tightly sealed container, often made of polyethylene or a fluoropolymer, to prevent moisture ingress. It must be kept in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[7] Many suppliers recommend storing DAST at temperatures below 0°C (in a freezer) to maximize its shelf life and stability.[7][8]

Q4: Besides moisture, what are the other major safety hazards associated with DAST?

A: DAST is thermally unstable. It is reported to be explosive when heated, with a decomposition temperature around 140°C that releases a large amount of energy.[5] Therefore, DAST reactions should never be heated above 90°C. It is also corrosive and can cause severe skin burns and eye damage.[7] Always handle DAST in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

Q5: Are there safer or more stable alternatives to DAST?

A: Yes. Due to the handling challenges of DAST, several alternatives have been developed.

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is more thermally stable than DAST, though it still reacts vigorously with water.[2][5]

  • Aminodifluorosulfinium Salts (e.g., XtalFluor-E®): These are crystalline solids that are often easier to handle than liquid reagents. They show enhanced thermal stability and, unlike DAST, do not react violently with water, offering a significant safety advantage.[5][9]

Troubleshooting Guide for DAST Reactions

This guide provides solutions to specific problems encountered during DAST fluorination experiments.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
1. Low to no product yield; recovery of starting material. Moisture Contamination: The most common cause. Trace water in the solvent, on glassware, or in the substrate has consumed the DAST reagent.Implement Rigorous Anhydrous Technique:Glassware: Oven-dry all glassware at >120°C overnight or flame-dry under vacuum immediately before use.[10] Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon.• Solvents: Use freshly distilled anhydrous solvents. Dichloromethane (DCM) is common and can be distilled from calcium hydride (CaH₂).[3][11]• Substrate: Ensure your starting material is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over molecular sieves.
2. Formation of alkene byproducts (elimination). Carbocationic Mechanism: This is prevalent with secondary and tertiary alcohols. The reaction can proceed via an SN1-like pathway, where the intermediate carbocation eliminates a proton.[6]Excess Acidity: HF generated from hydrolysis can catalyze elimination.Control Reaction Temperature and Addition Rate: • Conduct the reaction at very low temperatures (-78°C is standard) to disfavor the elimination pathway.[3][4]• Add the DAST reagent dropwise to the solution of your substrate. This prevents localized heat and high concentrations of the reagent, which can promote side reactions.
3. Glassware appears etched or frosted after the reaction. Hydrogen Fluoride (HF) Formation: This is a definitive sign that DAST has reacted with water at some point during your reaction or workup.Improve Anhydrous Technique (see #1). Modify Quenching Procedure: • Quench the reaction by slowly transferring the cold reaction mixture into a vigorously stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This neutralizes the HF before it can significantly damage the glassware upon warming.
4. Formation of structurally rearranged products. Wagner-Meerwein Rearrangement: If the reaction proceeds through a carbocationic intermediate, it is susceptible to skeletal rearrangements to form a more stable carbocation before fluoride attack.[6]Favor an SN2-like Pathway: • Use the lowest possible reaction temperature (-78°C or lower).• Consider using a less polar solvent to destabilize charged intermediates.
Best Practices & Experimental Protocols

Proactive measures are the key to success with DAST. Following a validated, step-by-step protocol is essential.

Protocol 1: Rigorous Drying of Solvents and Reagents

The quality of your results is directly tied to the dryness of your materials.

Solvent/Reagent Recommended Drying Agent Procedure & Notes
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours under an inert atmosphere, then distill directly into the reaction flask.[11] CaH₂ reacts with water to produce H₂ gas.
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under an inert atmosphere until a persistent deep blue or purple color indicates an anhydrous state. Distill before use. Caution: Sodium is highly reactive.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then decant or distill.[11]
Liquid Substrates 3Å or 4Å Molecular SievesAdd activated molecular sieves (10% w/v) to the liquid and let it stand for at least 48 hours.[12] Activate sieves by heating to >180°C under vacuum for 8 hours.[12]
Protocol 2: General Procedure for Deoxofluorination of an Alcohol

This protocol outlines a standard procedure for converting a primary or secondary alcohol to an alkyl fluoride.

Diagram: Standard DAST Fluorination Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup A Oven-Dry or Flame-Dry All Glassware B Assemble Apparatus Hot & Cool Under N₂/Ar A->B C Use Freshly Distilled Anhydrous Solvent B->C D Dissolve Anhydrous Substrate in Solvent C->D E Cool to -78 °C (Dry Ice / Acetone) D->E F Add DAST Dropwise via Syringe E->F G Stir at -78 °C to RT Monitor by TLC F->G I Slowly Add Reaction Mixture to Quenching Solution G->I H Prepare Cold (0 °C) Saturated NaHCO₃(aq) H->I J Extract with Organic Solvent, Dry, Concentrate I->J K Isolated Product J->K Purify (e.g., Chromatography)

Caption: A step-by-step workflow for a successful DAST fluorination experiment.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and a nitrogen or argon line with a bubbler

  • Anhydrous substrate (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • DAST (1.2 eq)

  • Dry ice/acetone bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Assemble the dry reaction flask under a positive pressure of nitrogen or argon.

  • Dissolution: Dissolve the anhydrous alcohol (1.0 eq) in anhydrous DCM (e.g., 0.1-0.5 M concentration) in the reaction flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[3]

  • Addition of DAST: Using a dry syringe, add DAST (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly during the addition.

  • Reaction: Stir the mixture at -78°C and allow it to slowly warm to room temperature over several hours. The optimal time and temperature will be substrate-dependent. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture via cannula or dropping funnel to a separate flask containing a vigorously stirred, ice-cold saturated NaHCO₃ solution. Caution: This quenching step can be vigorous due to gas evolution.

  • Extraction: After the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as required.

References
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. SYNLETT, 2008(14), 2111–2114. [Link]

  • Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-synthesis.org. Retrieved February 24, 2026, from [Link]

  • Lee, G., & Park, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7513–7517. [Link]

  • dos Santos, J. C., Pires, V. R., & de Oliveira, E. R. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. [Link]

  • Webb, T. R., & Doyle, M. P. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. ACS Catalysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Pharmaffiliates.com. [Link]

  • Wikipedia contributors. (n.d.). Fluorination with aminosulfuranes. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (2020, September 5). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. [Link]

  • Hunyadi, A., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 25(17), 3959. [Link]

  • Wikipedia contributors. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Kumawat, S., et al. (2025, July 21). DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions. Organic Letters. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Org-chem.org. Retrieved February 24, 2026, from [Link]

  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle.units.it. Retrieved February 24, 2026, from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness.org. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloro-3-(difluoromethyl)-8-methylquinoline

[1][2] Status: Active Ticket ID: PUR-QNL-8M-CF2 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Ticket ID: PUR-QNL-8M-CF2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 25, 2026[1][2]

Executive Summary

This guide addresses the purification and handling of 2-chloro-3-(difluoromethyl)-8-methylquinoline .[1][2] This scaffold is a critical electrophilic intermediate in medicinal chemistry.[2] Its purification is complicated by two competing factors: the basicity of the quinoline nitrogen (causing streaking on silica) and the lability of the C2-chloro substituent toward hydrolysis (leading to the 2-hydroxy impurity).

Our technical team has compiled this dynamic support module to guide you through stability management, chromatographic isolation, and crystallization protocols.

Module 1: Chemical Stability & Handling

Before attempting purification, you must understand the stability profile of your crude material. The 2-chloro-3-(difluoromethyl) motif is sensitive to specific environmental triggers.

Critical Stability Matrix
TriggerRisk LevelChemical ConsequencePrevention Strategy
Aqueous Acid (pH < 2) High Hydrolysis of C2-Cl to form 2-hydroxy-3-(difluoromethyl)-8-methylquinoline (2-quinolone).[1][2]Maintain pH > 4 during workup.[1][2] Do not heat in acidic media.
Strong Nucleophiles High

displacement of C2-Cl (e.g., by hydroxide, alkoxides, or amines).[1]
Avoid strong bases (NaOH/KOH) at high temps.[2] Use hindered bases (

,

) if necessary.[1]
Silica Gel (Acidic) Moderate Surface-catalyzed hydrolysis or irreversible adsorption of the basic nitrogen.[1][2]Passivate silica with 1% Triethylamine (TEA) or use neutral alumina.[2]
Lewis Acids Low Defluorination or activation of the

group (rare but possible).[2]
Avoid prolonged exposure to

or

without quenching.[1][2]

Module 2: Chromatographic Separation (The "Standard" Protocol)

For purity requirements >98% on a milligram-to-gram scale, flash column chromatography is the primary method.[1][2] However, the quinoline nitrogen will interact with acidic silanols, causing peak tailing and yield loss.

Workflow Visualization: Purification Decision Tree

Purification_Decision_Tree Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex/EtOAc 8:2) Start->TLC_Check Impurity_Type Identify Impurity Profile TLC_Check->Impurity_Type Rf < 0.2 or Streaking? Polar_Impurity Polar Impurities (Tailing/Streaking) Impurity_Type->Polar_Impurity Yes NonPolar_Impurity Non-Polar Impurities (Starting Material) Impurity_Type->NonPolar_Impurity No Method_A Method A: Passivated Silica (1% Et3N modifier) Polar_Impurity->Method_A Method_B Method B: Crystallization (EtOH or iPrOH) NonPolar_Impurity->Method_B Final_Check QC: HPLC/NMR Method_A->Final_Check Method_B->Final_Check

Caption: Decision logic for selecting between chromatographic and crystallization pathways based on crude impurity profile.

Protocol A: Triethylamine-Buffered Silica Chromatography

Best for: Removing polar impurities and preventing streaking.[1][2]

  • Column Preparation:

    • Slurry pack silica gel using Hexane:EtOAc (9:1) containing 1% Triethylamine (TEA) .[2]

    • Why: TEA neutralizes acidic silanol sites on the silica, preventing the quinoline nitrogen from "sticking" and trailing [1, 4].

  • Sample Loading:

    • Dissolve crude in a minimum amount of DCM.[2][3]

    • Dry Load: Mix with silica (1:2 ratio by weight), evaporate to dryness, and load the powder on top of the column. This prevents solvent band broadening.[1][2]

  • Elution Gradient:

    • Start: 100% Hexane (with 0.5% TEA).

    • Ramp: 0%

      
       20% EtOAc over 10 column volumes (CV).
      
    • Target Rf: The compound should elute at roughly 10-15% EtOAc.[1][2]

  • Fraction Collection:

    • Monitor at 254 nm (quinoline core absorbs strongly).[2]

    • Note: The 3-difluoromethyl group increases lipophilicity compared to the 3-formyl analog; expect it to elute earlier than the aldehyde precursor [2].[1][2]

Module 3: Crystallization (The "Scale-Up" Protocol)[1][2]

For scales >10g, or if the impurity profile is dominated by unreacted anilines, crystallization is superior to chromatography.[1]

Protocol B: Recrystallization from Ethanol

Best for: High throughput purification and removing non-polar starting materials.[2]

  • Dissolution:

    • Place crude solid in a flask.

    • Add Hot Ethanol (absolute) dropwise while stirring at reflux (

      
      C).
      
    • Add just enough solvent to dissolve the solid completely.[2]

  • Clarification (Optional):

    • If insoluble black specks (tar) remain, filter the hot solution through a pre-warmed Celite pad.

  • Cooling:

    • Allow the solution to cool to room temperature slowly (over 1-2 hours).

    • Then, cool to

      
      C in an ice bath for 1 hour.
      
  • Isolation:

    • Filter the pale yellow needles/crystals.[2]

    • Wash with cold Ethanol (

      
      C).[2]
      
    • Dry under high vacuum at

      
      C.[1][2]
      

Yield Expectation: 70-85% recovery. Purity: Typically >99% by HPLC.[1][2]

Module 4: Troubleshooting & FAQs

Q1: My product turned from pale yellow to reddish-brown during workup. What happened? A: This indicates oxidation or decomposition, likely due to trace aniline impurities oxidizing in air or light.[2]

  • Fix: Ensure your workup was neutral. If the color persists, wash the organic layer with 1M HCl (briefly) to remove unreacted anilines, then immediately neutralize with

    
    . Store the purified solid in the dark [5].
    

Q2: I see a new spot on TLC (Rf ~0.05) that wasn't there before the column. Is my compound decomposing? A: Yes, this is likely the 2-hydroxy-3-(difluoromethyl)-8-methylquinoline (hydrolysis product).[1][2]

  • Cause: The silica was too acidic, or the compound sat on the column too long.

  • Fix: Use the TEA-buffered silica method (Module 2). Ensure you flush the column quickly (under 30 mins).

Q3: Can I use Acetone/Water for recrystallization? A: Yes, but be cautious.

  • Protocol: Dissolve in warm acetone, then add water dropwise until turbidity appears. Cool to crystallize.

  • Warning: Do not heat water-containing mixtures for extended periods, as this promotes hydrolysis of the C2-chloro group [3].[1][2] Ethanol is safer.[1][2]

Q4: The 2-chloro group is weak.[1][2] Can I do an acid-base extraction? A: Only with strict pH control.[1][2] The 2-chloro group reduces the basicity of the quinoline nitrogen (pKa drops to ~ -1.3 to 0.5 range) [6].[1][2]

  • Risk: To protonate the nitrogen, you need strong acid (pH < 1), which will hydrolyze the chloride.

  • Recommendation: Avoid acid-base extraction for purification.[1][2] Stick to neutral washes (Brine/Water) and chromatography/crystallization.[2]

Workflow Visualization: pH Safety Zone

pH_Safety Acid pH < 2 (Danger Zone) Hydrol Hydrolysis to 2-Hydroxy quinoline Acid->Hydrol Fast Neutral pH 4 - 9 (Safe Zone) Stable Stable Target Compound Neutral->Stable Optimal Base pH > 12 (Danger Zone) Subst SnAr Substitution (OH replaces Cl) Base->Subst Slow/Heat

Caption: The "Safe Zone" for handling 2-chloroquinolines is between pH 4 and 9 to prevent hydrolysis or substitution.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][4] Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide. Retrieved from [1]

  • Meth-Cohn, O., et al. (1981).[1][2][5] A Versatile Synthesis of 2-Chloro-3-formylquinolines. J. Chem. Soc., Perkin Trans.[1][2][5] 1, 1520.[1][2][5] (Foundational chemistry for 2-chloro-3-substituted quinolines).

  • Tarasiuk, A., et al. (1994).[1][2][6] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Arch. Immunol. Ther. Exp., 42(1), 13-15.[1][2][6] (Demonstrates lability of 2-chloro-heterocycles in acid).[1][2]

  • Biotage. (2023).[2][7] How do I purify ionizable organic amine compounds using flash column chromatography?

  • ChemicalBook. (2026).[1][2][8] 2-Chloroquinoline-3-carbaldehyde Properties and Handling.

  • PubChem. (2025).[1][2][8] 2-Chloroquinoline Compound Summary. [1]

Sources

Optimization

Minimizing byproduct formation in deoxofluorination of aldehydes

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Deoxofluorination of Aldehydes. As Senior Application Scientists, we u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Deoxofluorination of Aldehydes. As Senior Application Scientists, we understand the challenges you face in achieving high-yielding and clean conversions of aldehydes to valuable gem-difluoroalkanes. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to minimize common byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the deoxofluorination of aldehydes?

The primary byproducts encountered during the deoxofluorination of aldehydes using reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are:

  • Vinyl Fluorides: These are particularly common with enolizable aldehydes, arising from deprotonation of an intermediate fluoro carbocation.[1]

  • Ethers: Symmetrical or unsymmetrical ethers can form, especially if the reaction is not properly quenched or if there are reactive nucleophiles present.

  • Elimination Products (Alkenes): While more prevalent in the deoxofluorination of alcohols, elimination can occur with certain aldehyde substrates, particularly those prone to forming stable carbocations.[2]

  • Thioethers: In some cases, especially when using sulfur-based fluorinating agents, thioether byproducts can be formed.

Q2: I'm observing significant vinyl fluoride formation with my enolizable aldehyde. What is the cause and how can I prevent it?

Causality: The formation of vinyl fluorides from enolizable aldehydes proceeds through a competitive reaction pathway. The intermediate formed after the initial attack of the fluorinating agent on the carbonyl can be deprotonated at the α-carbon, leading to the formation of a vinyl fluoride byproduct.[3]

Troubleshooting Strategies:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the desired gem-difluorination over the deprotonation pathway.

  • Choice of Reagent: Some reagents exhibit higher selectivity. For instance, aminodifluorosulfinium tetrafluoroborate salts have been reported to provide less elimination byproduct compared to DAST and Deoxo-Fluor.[2][4]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes suppress elimination.

  • Controlled Addition of Reagent: Slow, dropwise addition of the fluorinating agent to the aldehyde solution at low temperature can help maintain a low concentration of the reactive species and minimize side reactions.

Q3: My reaction with an aromatic aldehyde is sluggish and giving low yields. Why is this and what can I do?

Causality: Aromatic aldehydes are generally less reactive towards nucleophilic addition compared to their aliphatic counterparts.[5] This is due to the resonance stabilization of the carbonyl group by the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[5] Electron-donating groups on the aromatic ring can further decrease reactivity, while electron-withdrawing groups can increase it.[6]

Troubleshooting Strategies:

  • Increase Reaction Temperature: For less reactive aromatic aldehydes, a higher reaction temperature may be necessary to drive the reaction to completion.[7] However, this should be done cautiously as it can also promote byproduct formation.

  • Increase Reagent Stoichiometry: Using a larger excess of the deoxofluorinating agent can help improve the conversion of unreactive substrates.[7]

  • Alternative Reagents: Newer generation reagents like XtalFluor-E have been shown to be effective for the deoxofluorination of aromatic aldehydes, even at room temperature under highly concentrated conditions.[8]

Q4: What is the best way to quench my deoxofluorination reaction to minimize byproducts?

A proper quenching procedure is critical to prevent the formation of byproducts from unreacted reagents and intermediates.

Recommended Quenching Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add the reaction mixture to a vigorously stirred, pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done in a well-ventilated fume hood as HF gas can be generated.[9] The quenching process is often exothermic and produces gas.

  • Allow the mixture to stir for at least 30 minutes to ensure complete quenching of the reagent.

  • Proceed with the aqueous workup as described in the detailed protocols below.

Troubleshooting Guides

Issue 1: Formation of Ether Byproducts
Symptom Potential Cause Troubleshooting Action
Significant amount of a higher molecular weight byproduct, confirmed as an ether by mass spectrometry.Incomplete quenching of reactive intermediates that can be trapped by unreacted starting material or other nucleophiles.Ensure a thorough and slow quench with saturated NaHCO₃ solution at 0 °C with vigorous stirring.
Presence of adventitious water or other nucleophilic impurities.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Issue 2: Incomplete Reaction and/or Complex Product Mixture
Symptom Potential Cause Troubleshooting Action
Starting material remains even after prolonged reaction time.Insufficient reactivity of the substrate (e.g., sterically hindered or electron-rich aromatic aldehydes).[6]Increase the reaction temperature and/or the equivalents of the fluorinating agent. Consider a more reactive reagent.
Degradation of the fluorinating agent.Use a fresh bottle of the reagent. Ensure proper storage under anhydrous conditions.
Multiple unidentified spots on TLC.Decomposition of the fluorinating agent or substrate at elevated temperatures.Maintain the recommended temperature range for the specific reagent. Check the purity of the starting materials.

Detailed Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of an Aldehyde using Deoxo-Fluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 20 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Deoxo-Fluor® (1.5-3.0 equiv) dropwise to the stirred solution. For sensitive substrates, consider starting at -78 °C.[9]

  • Reaction: Allow the reaction to stir and warm to room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 volumes). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Deoxofluorinating Agents

The choice of reagent can significantly impact the outcome of the reaction. The following table provides a qualitative comparison of common reagents.

Reagent Thermal Stability Propensity for Elimination Byproducts Handling Considerations Reference
DAST Low (can decompose violently)High, especially with sensitive substratesFuming liquid, reacts violently with water.[2]
Deoxo-Fluor® Higher than DASTLower than DASTFuming liquid, reacts violently with water.[2][4][7]
XtalFluor-E® Crystalline solid, good thermal stabilityGenerally lowSolid, easier to handle than liquids.[8]
Aminodifluorosulfinium Salts Crystalline solids, good thermal stabilityLowSolids, do not react violently with water.[2][4]
PyFluor Good thermal stabilityLowLow-melting solid.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of deoxofluorination and the formation of a common byproduct.

Deoxofluorination_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate1 Hemiketal-like Intermediate Aldehyde->Intermediate1 Nucleophilic Attack Reagent R'₂NSF₃ (e.g., DAST) Reagent->Intermediate1 Intermediate2 Oxosulfonium Ion Intermediate1->Intermediate2 - HF Product gem-Difluoroalkane (R-CHF₂) Intermediate2->Product + F⁻ (SN1 or SN2)

Caption: General mechanism of aldehyde deoxofluorination.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Byproduct Pathway Intermediate Fluoro Carbocation Intermediate Product gem-Difluoroalkane Intermediate->Product + F⁻ Byproduct Vinyl Fluoride Intermediate->Byproduct - H⁺

Caption: Formation of vinyl fluoride from a common intermediate.

References

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]

  • Chang, Y., Lee, H., & Bae, C. (n.d.). gem-DIFLUORINATION OF BENZOPHENONES USING DEOXO-FLUOR®. Organic Syntheses. [Link]

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009).
  • He, G., Xiao, X., Jin, H. Z., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Chang, Y., Lee, H., & Bae, C. (n.d.). gem-DIFLUORINATION OF BENZOPHENONES USING DEOXO-FLUOR®. Organic Syntheses. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

  • Thibeault, O., Ouellet-Du Berger, M. R., Gonay, M., & Paquin, J. F. (n.d.). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]

  • Jelen, J., & Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters.
  • Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis.
  • ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Joosten, A., & Brioche, J. (n.d.).
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.13 Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • eScholarship.org. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. [Link]

  • ResearchGate. (2024, September 9). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. [Link]

  • Co.Lab. (2024, September 9). Deoxyfluorination: A Detailed Overview Of Recent Developments. [Link]

  • askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. [Link]

Sources

Troubleshooting

Thermal Dynamics in Quinoline Synthesis: A Technical Support Guide

Version: 2.4 | Last Updated: February 2026 Department: Chemical Process Optimization & Safety Audience: Medicinal Chemists, Process Engineers Introduction: The "Thermal Switch" Concept In quinoline synthesis, temperature...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Department: Chemical Process Optimization & Safety Audience: Medicinal Chemists, Process Engineers

Introduction: The "Thermal Switch" Concept

In quinoline synthesis, temperature is not merely an energy source to overcome activation barriers; it is a selectivity switch . A variation of 20°C in the initial condensation phase can invert your regioselectivity, altering the final scaffold from a 4-hydroxyquinoline to a 2-hydroxyquinoline.

This guide moves beyond standard textbook recipes to address the thermodynamic and kinetic realities of ring closure. We focus on three critical thermal domains:

  • Exotherm Management (Skraup/Doebner-von Miller)

  • Regioselective Control (Conrad-Limpach-Knorr)

  • High-Temperature Cyclization (Gould-Jacobs/Combes)

Module A: Managing Violent Exotherms (Skraup & Doebner-von Miller)

The Hazard: The Skraup synthesis (aniline + glycerol + H₂SO₄ + oxidant) is notoriously prone to "runaway" reactions. The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and ring closure are violently exothermic.

Optimization Protocol: The "Sulfo-Mix" Technique

To prevent tar formation (polymerization of acrolein) and explosion risks, do not mix all reagents at once.

  • The Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger, moderating the oxidation step.

  • Stepwise Heating:

    • Initiation: Heat to 100°C.

    • Pause: Remove heat source immediately upon the first sign of bubbling/reflux.[1]

    • Sustain: Allow the exotherm to drive the reaction for 5–10 minutes.

    • Completion: Only re-apply external heat once the spontaneous boiling subsides.

Visualization: Skraup Safety Workflow

SkraupSafety Start Reagent Prep (Aniline, Glycerol, Oxidant) Moderator Add Moderator (FeSO4 or Boric Acid) Start->Moderator AcidAdd Slow Acid Addition (Keep T < 80°C) Moderator->AcidAdd Heat Initiate Heating (Target 100°C) AcidAdd->Heat Trigger Exotherm Triggered? (Spontaneous Reflux) Heat->Trigger Trigger->Heat No (Wait) StopHeat REMOVE External Heat (Allow Self-Reflux) Trigger->StopHeat Yes (Bubbling) ReHeat Resume Heating (Reflux 3-4 hrs) StopHeat->ReHeat Exotherm Subsides

Figure 1: Critical safety workflow for Skraup synthesis to prevent thermal runaway and tar formation.

Module B: The Regioselectivity Switch (Conrad-Limpach vs. Knorr)

This is the most common failure point in optimizing quinoline isomers. The reaction between an aniline and a


-ketoester is bifurcating  based on the temperature of the initial condensation.[2]
The Mechanism[3][4][5][6][7]
  • Kinetic Control (Low T): Aniline attacks the ketone (most electrophilic site). Forms an enamine (Schiff base). Cyclizes to 4-Hydroxyquinoline .[3][4]

  • Thermodynamic Control (High T): Aniline attacks the ester (less reactive, but forms stable amide). Forms an anilide. Cyclizes to 2-Hydroxyquinoline .

Comparative Protocol Table
ParameterConrad-Limpach (Kinetic)Knorr (Thermodynamic)
Target Isomer 4-Hydroxyquinoline 2-Hydroxyquinoline
Step 1: Condensation < 25°C (Room Temp)> 110°C (Reflux)
Step 1 Catalyst HCl (trace) or NoneNone
Intermediate

-aminoacrylate (Enamine)

-ketoanilide (Amide)
Step 2: Cyclization 250°C (Flash heat)100°C (Acid mediated)
Step 2 Medium Diphenyl ether / Dowtherm AConc. H₂SO₄
Visualization: The Thermal Bifurcation

CLK_Switch Reagents Aniline + Beta-Ketoester LowT Low Temp (<25°C) Kinetic Control Reagents->LowT HighT High Temp (>110°C) Thermodynamic Control Reagents->HighT Enamine Enamine (Schiff Base) LowT->Enamine HighHeat Thermal Shock (250°C) Enamine->HighHeat Prod4 4-Hydroxyquinoline HighHeat->Prod4 Amide Anilide (Amide) HighT->Amide AcidCyc Acid Cyclization (H2SO4, 100°C) Amide->AcidCyc Prod2 2-Hydroxyquinoline AcidCyc->Prod2

Figure 2: The "Thermal Switch" determining regioselectivity in Conrad-Limpach-Knorr synthesis.

Module C: High-Temperature Cyclization (Gould-Jacobs)

The Gould-Jacobs reaction involves a thermal cyclization step that is often the rate-determining bottleneck.[5] It requires eliminating ethanol to close the ring, which typically demands temperatures of 250°C to 300°C .

Troubleshooting the "Stalled Reaction"

If your LC-MS shows the uncyclized intermediate (enamine ester) despite refluxing:

  • Solvent Limitation: Standard solvents (Ethanol, Toluene) are too cold. You cannot cyclize this intermediate at 80–110°C.

  • The Solution: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether .

    • Boiling Point: ~258°C.

    • Protocol: Add the intermediate dropwise into pre-boiling Dowtherm A. This "dilution principle" prevents intermolecular polymerization and favors intramolecular cyclization.

Modern Alternative: Microwave Synthesis

Microwave irradiation overcomes heat transfer limitations, allowing superheating of solvents.

Performance Data: Thermal vs. Microwave (Friedländer/Gould-Jacobs)

MethodTemperatureTimeYieldNote
Thermal Reflux 100–140°C24–48 hrs30–50%Often incomplete; tarry byproducts.
High-Temp Solvent 250°C1–2 hrs60–80%Requires difficult workup (removing diphenyl ether).
Microwave (Neat) 160–200°C5–10 mins 85–95% "Green" method; often solvent-free or using acetic acid.

Troubleshooting & FAQs

Q1: My Skraup reaction turned into a solid black block (tar). What happened? A: You likely experienced a "runaway exotherm." The polymerization of acrolein outpaced the condensation with aniline.

  • Fix: Use the "Sulfo-mix" method (pre-mix aniline/acid/glycerol). Add FeSO₄ as a moderator.[1][6] Most importantly, remove the heating mantle the moment reflux begins.

Q2: In the Conrad-Limpach synthesis, I am getting a mixture of 2-OH and 4-OH isomers. A: Your initial condensation temperature was likely in the "warm" zone (40–80°C).

  • Fix: Force the pathway. For 4-OH, keep the initial mix at Room Temperature (or even 0°C) for 24h to ensure only the enamine forms. For 2-OH, reflux rapidly from the start.

Q3: How do I remove Dowtherm A/Diphenyl ether after high-temp cyclization? A: These high-boiling solvents are difficult to distill.

  • Fix: The quinoline product is usually basic.[6] Dilute the cooled reaction mixture with a non-polar solvent (Hexane/Heptane) to precipitate the crude product (if solid), or extract the quinoline into aqueous HCl. The diphenyl ether will remain in the organic layer. Wash the aqueous acid layer with hexane, then basify to recover the quinoline.

Q4: Can I use microwave irradiation for the Skraup reaction? A: Exercise Extreme Caution. The Skraup reaction generates gas (acrolein/SO₂). In a sealed microwave vessel, this can lead to over-pressurization and explosion. Open-vessel microwave systems or flow chemistry setups are safer alternatives.

References

  • Manske, R. H. F., & Kulka, M. (1953).[7] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[7]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Cablewski, T., Gurr, P. A., et al. (1999).[8] "A solvent-free Jacobs–Gould reaction."[8] Green Chemistry, 1, 25-28. (Demonstrating high-temp flow/solvent-free benefits).

  • Limpach, L. (1931). "Synthese von Chinolin-Derivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational work on the thermal switch).

  • BenchChem Technical Support. (2025). "Optimizing Quinoline Synthesis: Thermal vs Microwave."

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 8-Methyl Substituted Quinolines

Topic: Solubility issues with 8-methyl substituted quinolines Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1][2][3] Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues with 8-methyl substituted quinolines Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges posed by 8-methyl substituted quinolines . Unlike unsubstituted quinoline, the 8-methyl derivative presents a unique "steric-lipophilic" duality that complicates solubilization, salt formation, and purification.[1][2][3]

The information below synthesizes thermodynamic principles with practical bench-side protocols to ensure your experimental data remains artifact-free.

The "8-Methyl Effect": Understanding the Core Problem

Before troubleshooting, it is critical to understand why these compounds behave poorly in standard workflows.

  • Steric Desolvation: The methyl group at position 8 is peri-planar to the nitrogen lone pair.[1][2][3] While it exerts a positive inductive effect (+I), it sterically hinders the approach of solvent molecules (water) required to stabilize the protonated cation.[2] This makes the conjugate acid less stable in aqueous solution than predicted by pKa alone.[1][2][3]

  • Lipophilic Shift: The addition of the methyl group increases the LogP (partition coefficient), pushing the molecule further into the hydrophobic domain.[2]

  • Crystal Lattice Disruption: The 8-methyl group acts as a "molecular wedge," often preventing the efficient pi-stacking required for crystallization.[1][3] This explains why many 8-methyl derivatives persist as oils or low-melting solids, complicating purification.[1][2][3]

Troubleshooting Guide (Q&A)
Issue 1: Aqueous Solubility & Biological Assays

Q: My 8-methylquinoline derivative precipitates in PBS (pH 7.4) even at low concentrations (10 µM).[1][2][3] How can I maintain solubility for cell-based assays?

A: This is a classic hydrophobicity issue.[1][2][3] At pH 7.4, the quinoline nitrogen (pKa ~5.[2][3]03) is largely unprotonated (neutral), and the 8-methyl group significantly lowers the water solubility of this neutral species.[1][2]

  • The Fix (Cosolvent Strategy): Do not rely on simple DMSO dilution.[1][2][3] The "crash-out" occurs the moment the DMSO stock hits the aqueous buffer.[1][3]

    • Recommendation: Use a ternary system . Predissolve in DMSO, then dilute into a buffer containing 0.5–1.0% Methyl-β-cyclodextrin (MβCD) or HP-β-CD .[1][2][3] The cyclodextrin cavity encapsulates the hydrophobic 8-methylquinoline, preventing aggregation while keeping it bioavailable.[1][2][3]

  • The Fix (Acid-Shift): If the assay tolerates slightly acidic media (pH 5.5–6.0), adjusting the pH toward the pKa will increase the ionized fraction (

    
    ), drastically improving solubility.[1][2]
    
Issue 2: Salt Formation Failures

Q: I treated my 8-methylquinoline with 1N HCl to make a salt, but it formed a hygroscopic gum/oil instead of a solid. Why?

A: The chloride anion is small and charge-dense.[1][2][3] In 8-methylquinolines, the steric bulk around the nitrogen prevents the tight ionic packing required to form a stable crystal lattice with small counterions like chloride.[1][3] The result is often a hygroscopic oil (lattice energy < solvation energy of atmospheric moisture).[2][3]

  • The Fix (Counterion Matching): Switch to larger, softer counterions that can accommodate the steric bulk and facilitate lattice energy via dispersion forces.[1][2]

    • Recommended Counterions: Phosphate (

      
      ), Picrate, or Fumarate.[1][2][3]
      
    • Evidence: Literature indicates the phosphate salt of 8-methylquinoline has a defined melting point of 158°C, whereas HCl salts are often ill-defined [1].[1][2][3]

Issue 3: Purification Difficulties

Q: My compound won't crystallize after synthesis. It remains a dark oil. [1][2][3]

A: As noted in the "8-Methyl Effect," the substituent disrupts packing.[1][2][3]

  • The Fix: Abandon crystallization as the primary purification method.

    • Distillation: For simple 8-methylquinoline, vacuum distillation is the gold standard (bp 143°C at 34 mmHg) [2].[1][2][3]

    • Chromatography: If functionalized, use neutral alumina rather than silica. Silica is acidic and can cause streaking due to the basic nitrogen interacting with silanols.[1][2][3] If using silica, add 1% Triethylamine (TEA) to the mobile phase to cap silanol groups.[1][2][3]

Physicochemical Data & Solvent Compatibility

Table 1: Comparative Properties

PropertyQuinoline8-MethylquinolineImplication
Physical State (RT) Liquid (Hygroscopic)Liquid/Oil (mp -80°C)Difficult to weigh; handle as liquid.[1][2][3]
Boiling Point 237°C248°CHigh vacuum required for distillation.[1][2][3]
pKa (Conjugate Acid) 4.905.03 ± 0.17 [3]Weak base; requires pH < 3 for full protonation.[1][2][3]
LogP (Predicted) ~2.0~2.6Significantly more lipophilic; binds plasticware.[1][2][3]
Water Solubility ~6 g/L1–5 mg/mL (Slight)Requires cosolvents for >1 mM stocks.[2][3]

Table 2: Solvent Recommendations

ApplicationRecommended SolventNotes
Stock Solution DMSO or EthanolStore in amber vials (light sensitive).[1][2][3]
NMR

or


may show trace HCl salts if aged.[1][2][3]
LC-MS Acetonitrile/Water + 0.1% Formic AcidAcid is required to protonate for good peak shape.[1][2][3]
Standardized Protocols
Protocol A: Preparation of Stable Bioassay Stocks (Cyclodextrin Method)

Use this when DMSO alone leads to precipitation in media.[2]

  • Stock Prep: Dissolve 8-methylquinoline derivative in 100% DMSO to a concentration of 10 mM.

  • Carrier Prep: Prepare a 10% (w/v) stock of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add 10 µL of Compound Stock (10 mM) to 990 µL of Carrier Prep .

    • Vortex vigorously for 60 seconds.

    • Sonicate for 5 minutes at room temperature.

  • Final Dilution: Dilute this intermediate (100 µM compound in 10% CD) into your assay media. The final cyclodextrin concentration will be negligible, but the compound will remain solubilized.[1][2][3]

Protocol B: Isolation of Crystalline Phosphate Salt

Use this to convert an oily free base into a handleable solid.[2][3]

  • Dissolution: Dissolve 1.0 g (approx 7 mmol) of oily 8-methylquinoline in 5 mL of absolute ethanol.

  • Acidification: Add 1.0 equivalent of Phosphoric acid (85% w/w) dropwise with stirring. A mild exotherm will occur (Neutralization).[1][2][3]

  • Precipitation:

    • If solid forms immediately: Cool to 0°C and filter.[1][2][3]

    • If no solid forms: Add Diethyl Ether dropwise until the solution turns turbid.[1][2][3] Store at -20°C overnight to induce crystallization.

  • Yield: Expect white/off-white needles. Mp should be approx 158°C [1].[1][2][3]

Decision Logic & Workflows
Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic to select the correct solubilization strategy.

SolubilityTree Start Start: 8-Me-Quinoline Sample State Physical State? Start->State Oil Oily/Gummy State->Oil Usually Solid Solid/Crystalline State->Solid Rare Application Intended Application? Oil->Application Solid->Application BioAssay Biological Assay (Aq. Buffer) Application->BioAssay Synthesis Synthesis/Purification Application->Synthesis Precip Precipitates in Buffer? BioAssay->Precip SaltForm Attempting Salt Formation? Synthesis->SaltForm Yes Yes Precip->Yes No No Precip->No UseCD USE PROTOCOL A (Cyclodextrin Carrier) UseDMSO Standard DMSO (<0.1% final) SaltForm->Yes SaltForm->No Purify via Vac Dist. HCl Avoid HCl (Hygroscopic Risk) Phos USE PROTOCOL B (Phosphate/Picrate) HCl->Phos Switch Counterion Yes->UseCD Yes->HCl No->UseDMSO Distillation Vacuum Distillation (>30 mmHg) No->Distillation Purify via Vac Dist.

Caption: Decision matrix for handling 8-methyl substituted quinolines based on physical state and application.

Figure 2: Steric Solvation Mechanism

Visualizing why aqueous solubility is low.

StericEffect cluster_quinoline 8-Methylquinoline Protonation N N Me 8-Me N->Me Steric Clash H H+ N->H Protonation Result Result: Unstable Cation Low Solubility Me->Result Water H2O Water->H Solvation Blocked by 8-Me Group

Caption: The 8-methyl group sterically hinders water molecules from stabilizing the protonated nitrogen, reducing aqueous solubility.[1][3]

References
  • ChemicalBook. (2025).[1][2][3][4] 8-Methylquinoline Properties and Purification Methods. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2][3] 8-Methylquinoline 97% Product Specification and Safety Data Sheet. Retrieved from [1][2][3]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][3][4] Solubility Profile of Quinoline Derivatives: A Technical Guide. Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-Chloro Groups During Workup

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting strategies for a common yet frust...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting strategies for a common yet frustrating challenge in organic synthesis: the unwanted hydrolysis of 2-chloro substituents on electron-deficient aromatic and heteroaromatic rings during reaction workup. This phenomenon can significantly impact yield, purity, and the overall success of a synthetic campaign. Here, we dissect the underlying causes and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-chloro group on my pyridine (or pyrimidine) so susceptible to hydrolysis during aqueous workup?

The high susceptibility is due to the electronic nature of the heterocyclic ring. The ring nitrogen atoms are strongly electron-withdrawing, which polarizes the C2-Cl bond and makes the C2 carbon atom highly electron-deficient (electrophilic). This makes it a prime target for nucleophilic attack by water, especially under non-neutral pH conditions. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is greatly accelerated by the presence of these electron-withdrawing groups.[1][2][3]

Q2: What is the single most critical factor to control during workup to prevent this hydrolysis?

Temperature and pH. These two factors are inextricably linked. The rate of hydrolysis is significantly accelerated by both acidic and basic conditions and by elevated temperatures.[4][5][6] The most critical step is to neutralize the reaction mixture to a stable pH range (typically pH 6-8) while maintaining a low temperature, ideally between 0 and 5 °C. Pouring the reaction mixture onto ice or into an ice-cold, weakly basic solution is a standard and effective first step.[4]

Q3: I am observing the formation of a 2-hydroxy byproduct. How can I confirm it's from hydrolysis during workup and not a side reaction during the main transformation?

This is a crucial diagnostic step. Before quenching the entire reaction, take a small aliquot of the crude reaction mixture (e.g., 0.1 mL). Quench this "mini-reaction" under your proposed workup conditions and analyze it immediately by LC-MS or TLC. Then, take another aliquot and quench it under strictly anhydrous conditions (e.g., by filtering through a small plug of silica with a non-polar eluent) for a comparative analysis. If the 2-hydroxy byproduct is significantly more abundant in the aqueous-quenched sample, the workup is the culprit.

Troubleshooting Guide: Advanced Scenarios

Scenario 1: My reaction was run with a strong acid (e.g., HCl, H₂SO₄). How do I safely neutralize it without causing a sudden temperature spike or localized pH extremes?

A rapid, uncontrolled neutralization is a common cause of hydrolysis. The heat generated can accelerate the SNAr reaction, and transient high pH "hot spots" can catalyze the unwanted side reaction before the bulk solution becomes neutral.

Solution:

  • Pre-cool: Cool the acidic reaction mixture to 0 °C or below.

  • Dilute & Pour: Dilute the cold reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM) if possible.

  • Controlled Quench: Slowly add the diluted mixture to a separate, vigorously stirred, ice-cold vessel containing a weak inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4] Do not add the base to the reaction mixture. This "direct quench" method ensures the acid is immediately neutralized in a large, cold, buffered volume.

  • Monitor pH: Monitor the pH of the aqueous layer throughout the addition, aiming for a final pH of 7-8.

Scenario 2: My reaction involves a highly reactive organometallic reagent (e.g., n-BuLi, Grignard). The standard aqueous quench is causing significant hydrolysis.

Organometallic quenches are often highly exothermic and can create strongly basic conditions, both of which are detrimental.[7]

Solution: Sequential Quenching Protocol This method tames the reaction's reactivity in a stepwise manner before introducing water.[8][9]

  • Initial Quench (Alcohol): At low temperature (-78 °C to 0 °C), slowly add a less reactive protic source like isopropanol until gas evolution subsides.[7][8]

  • Secondary Quench (Methanol): Follow with methanol to quench any remaining, less reactive organometallic species.[8]

  • Final Quench (Buffered Aqueous): Once the exotherm has ceased, add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This buffered solution is less basic than pure water and helps maintain a near-neutral pH while dissolving the resulting inorganic salts.

Scenario 3: I've tried controlling temperature and pH, but I'm still seeing unacceptable levels of hydrolysis. What else can I do?

If your 2-chloro-substituted compound is exceptionally sensitive, you may need to minimize or completely avoid contact with water.

Solution: Non-Aqueous or Minimal-Water Workup

  • Solvent Evaporation & Filtration: If the reaction byproducts are non-volatile salts (e.g., amine hydrochlorides), you can often remove the reaction solvent under reduced pressure. Then, add a non-polar solvent (e.g., toluene, dichloromethane) that dissolves your product but not the salts. The salts can then be removed by filtration.[10]

  • "Salting Out": If some water is unavoidable, but your product is highly polar, you can decrease its solubility in the aqueous phase. Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate.[7] This can drive your product into the organic layer more efficiently, reducing its exposure time to the aqueous environment.

  • Silica Gel Quench: For small-scale reactions, the crude reaction mixture can be directly adsorbed onto silica gel and purified via column chromatography. This is an effective water-free workup, but may not be practical for large-scale processes.

Data-Driven Insights: The Impact of pH

The rate of hydrolysis is highly dependent on pH. While extensive kinetic data for every substrate is not available, studies on related structures provide a clear picture. For instance, the stability of 2-chloro-2'-deoxyadenosine, a molecule with a sensitive chloro-heterocycle, dramatically decreases under acidic conditions.

pH ValueTemperature (°C)Half-life (t₁₂) of 2-chloro-2'-deoxyadenosineStability
Basic/Neutral37 - 80StableHigh
2.0371.6 hoursVery Low
1.0370.37 hours (22 minutes)Extremely Low

Data adapted from a study on 2-chloro-2'-deoxyadenosine stability, which serves as a model for the acid-lability of such C-Cl bonds.[5]

This data underscores the critical need to avoid acidic conditions, even at physiological temperatures, during the workup phase.

Experimental Protocols

Protocol 1: Optimized Buffered Aqueous Workup

This protocol is the first line of defense for most applications.

  • Preparation: In a separate flask, prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath to 0-5 °C. Ensure you have a magnetic stir bar in the flask for vigorous agitation.

  • Reaction Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C.

  • Controlled Addition: With vigorous stirring, slowly add the cold reaction mixture via a dropping funnel or syringe to the prepared NaHCO₃ solution. Monitor for any significant temperature increase or gas evolution.

  • pH Check: After the addition is complete, check the pH of the aqueous layer using pH paper. It should be in the range of 7-8. If it is still acidic, add more NaHCO₃ solution. If it has become too basic, add a small amount of cold, dilute aqueous NH₄Cl.

  • Extraction: Promptly transfer the biphasic mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Non-Aqueous Workup for Highly Sensitive Substrates

Use this method when even a controlled aqueous quench proves problematic.

  • Solvent Removal: After reaction completion, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Suspension: Add a solvent that will dissolve your product but not the inorganic byproducts (e.g., Toluene or Dichloromethane). Stir the resulting slurry for 10-15 minutes.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the insoluble salts. Wash the filter cake with a small amount of the same solvent.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, which can then be purified by other means (e.g., chromatography, recrystallization).

Visualizing the Workflow

A logical decision-making process is key to selecting the appropriate workup strategy.

Workup_Decision_Tree A Reaction Complete B Is the reaction mixture strongly acidic or basic? A->B C Is the product known to be highly water-labile? B->C No E Controlled Buffered Quench (Slow addition to cold buffer) B->E Yes D Standard Buffered Quench (Protocol 1) C->D No F Does the reaction contain highly reactive organometallics? C->F Yes E->F F->E No H Non-Aqueous Workup (Protocol 2) F->H Yes G Sequential Quench (Alcohol -> NH4Cl) (Advanced Scenario 2) G->D

Caption: Decision flowchart for selecting the optimal workup protocol.

The mechanism of hydrolysis is catalyzed under both acidic and basic conditions, proceeding through a Meisenheimer-like intermediate.

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis A 2-Chloro-Pyridine B Meisenheimer-like Intermediate A->B + ⁻OH (attack) C 2-Hydroxypyridine B->C - Cl⁻ (loss of leaving group) Cl_ion Cl⁻ OH ⁻OH D Protonated 2-Chloro-Pyridine E Intermediate D->E + H₂O (attack) F 2-Hydroxypyridine E->F - Cl⁻, - H⁺ H2O H₂O H_plus H⁺ A2 2-Chloro-Pyridine A2->D + H⁺ (activation)

Caption: Simplified mechanisms for base- and acid-catalyzed hydrolysis.

By understanding the underlying chemical principles and implementing these carefully controlled workup procedures, you can significantly minimize or eliminate the hydrolysis of sensitive 2-chloro groups, leading to higher yields and purer products in your synthetic endeavors.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
  • Gao, H., et al. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archives of Immunology and Experimental Therapy, 42(1), 13-5.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • University of California, Riverside. (2003). Quenching Reactive Organometallic Reagents. Environmental Health & Safety.
  • BenchChem Technical Support Team. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Google Patents. (n.d.).
  • M. Calvo, et al. (n.d.).
  • ResearchGate. (n.d.).
  • Universiti Kebangsaan Malaysia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry. (2017).

Sources

Optimization

Alternative fluorinating agents to DAST for scale-up

Topic: Alternative Fluorinating Agents to DAST for Scale-Up Status: Operational Audience: Process Chemists & Engineers Introduction: Why We Move Beyond DAST Welcome to the Scale-Up Support Hub. If you are here, you have...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Fluorinating Agents to DAST for Scale-Up Status: Operational Audience: Process Chemists & Engineers

Introduction: Why We Move Beyond DAST

Welcome to the Scale-Up Support Hub. If you are here, you have likely encountered the "DAST Wall." While Diethylaminosulfur trifluoride (DAST) is the gold standard for bench-scale deoxofluorination, it becomes a liability at scale (>100g).

The Core Problems:

  • Thermal Instability: DAST exhibits a low decomposition onset (~140°C) with a violent energy release (~1700 J/g), posing a severe explosion risk during heating or adiabatic runaway.

  • Moisture Sensitivity: It fumes heavily, generating HF gas upon contact with ambient moisture.

  • Product Purity: Elimination side-products (olefins) are common.

This guide provides technical troubleshooting for the three primary scale-up alternatives: Fluolead™ , XtalFluor-E® , and PyFluor .

Module 1: Safety & Stability Data (The "Why")

Before selecting a reagent, you must justify the safety profile to your safety committee. Use the following calorimetric data comparison.

Table 1: Thermal Stability Profile of Fluorinating Agents

ReagentPhysical StateDecomp.[1][2][3] Onset (

)
Energy Release (

)
Hazard Class
DAST Liquid (Fuming)~140°C1700 J/g Explosive potential
Deoxo-Fluor Liquid~140°C1100 J/gHigh Energy
Fluolead™ Crystalline Solid232–260°C 830 J/gThermally Stable
XtalFluor-E® Crystalline Salt>240°CLowStable Salt
PyFluor Low-melt SolidStableNegligibleNon-Explosive

Critical Insight: While Deoxo-Fluor is often cited as a DAST alternative, it shares a similar decomposition onset temperature.[3][4] For true thermal safety at scale, Fluolead or XtalFluor are the superior engineering choices.

Module 2: Reagent Selection Logic

Do not choose a reagent based solely on cost. Use this logic flow to match the reagent to your substrate's stability and your reactor's capabilities.

ReagentSelection Start Substrate Type Alcohol Alcohol (R-OH) Start->Alcohol Carbonyl Carbonyl (R=O) Start->Carbonyl Carboxyl Carboxylic Acid (R-COOH) Start->Carboxyl Sens Acid Sensitive? Alcohol->Sens Fluo Fluolead Carbonyl->Fluo Gem-difluorination Carboxyl->Fluo Conv. to -CF3 (Requires High T) Yes Yes Sens->Yes Avoid Elimination No No Sens->No Scale Scale > 1kg? Yes (Solid Handling) Yes (Solid Handling) Scale->Yes (Solid Handling) No (Bench) No (Bench) Scale->No (Bench) Xtal XtalFluor-E + Promoter (TEA.3HF) Py PyFluor + DBU Yes->Py No->Scale Yes (Solid Handling)->Fluo No (Bench)->Xtal

Figure 1: Decision matrix for selecting fluorinating agents based on functional group and process constraints.

Module 3: Troubleshooting Guides (FAQ)

Reagent A: XtalFluor-E® / XtalFluor-M®

Chemistry: Dialkylaminodifluorosulfinium tetrafluoroborate salts. Key Characteristic: They are salts, not neutral liquids. They do not generate free HF spontaneously.[3][5]

Q: My reaction with XtalFluor-E is completely stalled. The starting material is untouched. What is wrong? A: You likely forgot the exogenous fluoride source . Unlike DAST, XtalFluor is a salt (


). It activates the alcohol oxygen, but the 

anion is non-nucleophilic. You must add a promoter to provide the fluoride nucleophile.
  • Protocol Fix: Add Et3N·3HF (Treatamine) or DBU (1.5–2.0 equiv).[3]

  • Mechanism: XtalFluor activates the substrate

    
     Promoter supplies 
    
    
    
    to displace the leaving group.

Q: Can I use XtalFluor in a glass reactor? A: Conditionally Yes. XtalFluor itself does not etch glass. However, the standard protocol requires Et3N·3HF (Triethylamine trihydrofluoride), which does etch glass over time.

  • Scale-Up Tip: For short contact times (<24h), glass-lined reactors are acceptable. For prolonged heating, use Hastelloy or PTFE-lined vessels.

Reagent B: Fluolead™

Chemistry: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride.[6][7] Key Characteristic: High thermal stability, crystalline solid.[6][7]

Q: The reaction worked, but I cannot remove the sulfur byproduct. It co-elutes with my product. A: The byproduct is an arylsulfinyl fluoride (


), which is lipophilic.
Troubleshooting Protocol: 
  • Alkaline Hydrolysis: The

    
     bond in the byproduct is hydrolyzable, but slow. Quench with 5% NaOH  or KOH  in methanol/water and stir vigorously for 1–2 hours. This converts the lipophilic sulfinyl fluoride into the water-soluble sulfinate salt (
    
    
    
    ).
  • Phase Separation: After hydrolysis, the byproduct partitions into the aqueous layer, leaving your fluorinated product in the organic layer.

Q: I need to convert a Carboxylic Acid to a Trifluoromethyl group (-COOH


 -CF3). DAST failed. Will Fluolead work? 
A: Yes. 
This is Fluolead's "killer app." DAST decomposes before reaching the activation energy required for this transformation.
  • Protocol: Mix substrate with Fluolead (excess). Heat to 100°C–120°C . Fluolead is stable up to ~230°C, allowing you to access this high-energy barrier transformation safely.

Reagent C: PyFluor

Chemistry: 2-Pyridinesulfonyl fluoride.[1][8][9] Key Characteristic: Cheap, stable, requires base activation.

Q: My yield is low, and the reaction is extremely slow compared to DAST. A: PyFluor operates via a sulfonylation mechanism, not direct deoxofluorination. It requires a strong base to deprotonate the alcohol and drive the formation of the sulfonate intermediate.

  • Check your Base: Are you using a weak base? Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD . Pyridines or TEA are often insufficient.

  • Check Solvents: Switch to polar aprotic solvents like THF or Toluene to stabilize the transition state.

Module 4: Process Engineering & Corrosion Control

When scaling up to kilogram quantities, material of construction (MoC) becomes critical.

Table 2: Reactor Material Compatibility

MaterialCompatibilityNotes
Borosilicate Glass Risk OK for XtalFluor (w/o HF source) or PyFluor. Avoid for Fluolead or DAST at high temps (etching risk).
Stainless Steel (316) Poor Rapidly corrodes in the presence of HF and moisture.
Hastelloy C-276 Excellent The industry standard for fluorination. Resistant to HF at high temperatures.
Monel 400 Good Excellent HF resistance, but lower temperature tolerance than Hastelloy.
PTFE / PFA Lined Excellent Chemically inert, but poor heat transfer for highly exothermic quenches.

Quenching Protocol (The "Danger Zone"): Never quench a large-scale fluorination reaction with water alone.

  • Cool the reactor to <0°C.

  • Dilute the reaction mixture with DCM or Toluene.

  • Feed the quench solution: Sat. NaHCO3 or KOH/MeOH (for Fluolead).

    • Why? Neutralizes HF immediately upon generation.

  • Monitor gas evolution (

    
    ).
    

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Umemoto, T., et al. (2010).[7] "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability."[6][7] Journal of the American Chemical Society.[10] Link

  • Beaululieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3][4] Organic Letters. Link

  • Nielsen, M. K., et al. (2015).[11] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[9][10] Journal of the American Chemical Society.[10] Link

  • Mahjut, M., et al. (2019). "Scale-up of Fluorination Reactions: Safety and Process Considerations." Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Shift of 3-Difluoromethyl Quinoline Derivatives: A Tool for Structural Elucidation and Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate the ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates.[1] The difluoromethyl (CHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly influence a molecule's bioactivity. The quinoline core, a privileged scaffold in numerous approved drugs, when combined with the CHF₂ group, presents a promising class of compounds for drug discovery.[2]

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive technique for the characterization of fluorinated molecules.[3] Its high natural abundance (100%), spin of ½, and wide chemical shift range make ¹⁹F NMR an invaluable tool for structural elucidation, reaction monitoring, and studying drug-target interactions.[4][5] This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of 3-difluoromethyl quinoline derivatives, offering insights into the factors that govern these shifts and a practical protocol for their measurement.

Understanding the ¹⁹F NMR Chemical Shift in 3-Difluoromethyl Quinolines

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine nuclei.[6] In 3-difluoromethyl quinoline derivatives, the observed chemical shift of the CHF₂ group is influenced by a combination of factors, primarily the electronic effects of substituents on the quinoline ring, solvent effects, and through-space interactions.

The Influence of Substituents

The electronic nature of substituents on the quinoline ring plays a pivotal role in determining the ¹⁹F NMR chemical shift of the 3-CHF₂ group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density around the fluorine atoms, leading to predictable shifts in the NMR spectrum.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), or halo groups decrease the electron density at the C-3 position. This deshielding of the fluorine nuclei in the CHF₂ group results in a downfield shift (less negative ppm values).

  • Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃), amino (NH₂), or alkyl groups increase the electron density at the C-3 position. This shielding of the fluorine nuclei leads to an upfield shift (more negative ppm values).

The position of the substituent on the quinoline ring also has a significant impact, with effects being most pronounced when the substituent is located on the same ring as the CHF₂ group (the pyridine ring) or in positions that can exert a strong resonance effect.

graph TD; A[Substituent Effects on ¹⁹F NMR Shift] --> B{Quinoline Ring}; B --> C[Electron-Withdrawing Group (EWG)]; B --> D[Electron-Donating Group (EDG)]; C --> E[Deshielding of ¹⁹F Nuclei]; D --> F[Shielding of ¹⁹F Nuclei]; E --> G[Downfield Shift (Less Negative ppm)]; F --> H[Upfield Shift (More Negative ppm)]; Caption: Influence of substituents on the ¹⁹F NMR chemical shift.
Solvent Effects

The choice of solvent can induce small but measurable changes in the ¹⁹F NMR chemical shift, typically in the range of a few ppm.[7] Polar solvents can interact with the solute, altering the electronic environment of the fluorine atoms. For instance, hydrogen bonding between a protic solvent and the nitrogen of the quinoline ring can influence the electron distribution within the aromatic system and, consequently, the shielding of the CHF₂ group. When comparing ¹⁹F NMR data, it is crucial to use the same solvent for all measurements to ensure consistency.

Comparative ¹⁹F NMR Data of 3-Difluoromethyl Quinoline Derivatives

The following table summarizes the experimental ¹⁹F NMR chemical shift data for 3-difluoromethyl quinoline and related derivatives. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundSubstituent(s)Solvent¹⁹F Chemical Shift (δ, ppm)Reference
1 NoneCDCl₃-115.09[2]
2 2-CHF₂CDCl₃-114.22[2]
3 2,4-di-CHF₂CDCl₃-114.5, -115.2[2]

Data for a wider range of substituted 3-difluoromethyl quinolines is currently limited in the public domain. The provided data serves as a baseline for comparison.

Analysis of the Data:

From the available data, the unsubstituted 3-difluoromethyl quinoline exhibits a ¹⁹F chemical shift of -115.09 ppm.[2] The presence of another CHF₂ group at the 2-position results in a downfield shift to -114.22 ppm, likely due to the electron-withdrawing nature of the second difluoromethyl group.[2] In the 2,4-disubstituted derivative, two distinct signals are observed, indicating different electronic environments for the two CHF₂ groups.[2]

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

To obtain high-quality and reproducible ¹⁹F NMR spectra of 3-difluoromethyl quinoline derivatives, the following experimental protocol is recommended.

graph TD; A[Start] --> B[Sample Preparation]; B --> C[Dissolve 5-10 mg in 0.6-0.7 mL of Deuterated Solvent]; C --> D[Transfer to NMR Tube]; D --> E[Instrument Setup]; E --> F[Tune Probe to ¹⁹F Frequency]; F --> G[Lock and Shim]; G --> H[Data Acquisition]; H --> I[Set Spectral Width (e.g., -100 to -130 ppm)]; I --> J[Set Number of Scans (e.g., 16-64)]; J --> K[Set Relaxation Delay (D1 = 2-5 s)]; K --> L[Acquire FID]; L --> M[Data Processing]; M --> N[Fourier Transform]; N --> O[Phase and Baseline Correction]; O --> P[Reference Spectrum]; P --> Q[End]; Caption: Experimental workflow for acquiring ¹⁹F NMR spectra.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-difluoromethyl quinoline derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial. Ensure the solvent is the same for all comparative measurements.[8]

    • For quantitative measurements, a known amount of an internal standard can be added. Trifluoroacetic acid (TFA) or other fluorinated compounds with a distinct chemical shift can be used.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Use a standard 1D ¹⁹F pulse sequence. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the CHF₂ group.

    • Set the spectral width to encompass the expected chemical shift range for the CHF₂ group (a range of -100 to -130 ppm is generally sufficient).

    • The number of scans will depend on the sample concentration; typically 16 to 64 scans are adequate for good signal-to-noise.

    • Use a relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the fluorine nuclei between pulses. For quantitative analysis, a longer delay (5 x T₁) is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum using an internal or external standard. If no standard is used, the solvent signal can be used as a secondary reference, but consistency is key.

Conclusion and Future Outlook

¹⁹F NMR spectroscopy is an indispensable technique for the analysis of 3-difluoromethyl quinoline derivatives. The sensitivity of the ¹⁹F chemical shift to the electronic environment provides valuable structural information and allows for the subtle effects of substituents to be observed. While the currently available public data on a wide range of substituted 3-difluoromethyl quinolines is limited, the principles outlined in this guide provide a solid framework for interpreting their ¹⁹F NMR spectra.

As the synthesis of novel fluorinated quinolines continues to be an active area of research in drug discovery, the systematic collection and analysis of their ¹⁹F NMR data will be crucial. Computational methods for predicting ¹⁹F NMR chemical shifts are also becoming increasingly accurate and can serve as a valuable tool to complement experimental data, aiding in the rapid identification and characterization of new drug candidates.[9][10]

References

[6] Sloop, J. G. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. Available at: [Link]

University of Sheffield. (n.d.). 19Flourine NMR. Available at: [Link]

[7] ResearchGate. (n.d.). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... Available at: [Link]

[9] Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225. Available at: [Link]

[3] Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

[11] ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

[12] Yagupolskii, L. M., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60(11), 1-6. Available at: [Link]

[13] Li, Y., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2898. Available at: [Link]

[1] Nitsche, C., et al. (2020). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. Angewandte Chemie International Edition, 59(6), 2204-2210. Available at: [Link]

[10] Schindler, S., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. Available at: [Link]

[2] Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Science and Technology Development Journal, 66(1), 53-58. Available at: [Link]

[4] Otting, G. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(6), 2204-2210. Available at: [Link]

[5] Mercer, S. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 29(22), 5006. Available at: [Link]

[14] JEOL. (n.d.). Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Available at: [Link]

[15] ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available at: [Link]

[16] Mifkovic, A. M., et al. (2020). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Journal of Molecular Graphics and Modelling, 98, 107594. Available at: [Link]

[17] ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

Schindler, S., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Angewandte Chemie International Edition, 59(30), 12669-12673. Available at: [Link]

[18] Guidry, E. N., & Ius, D. R. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Journal of pharmaceutical and biomedical analysis, 56(5), 1067–1073. Available at: [Link]

[19] ChemRxiv. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Available at: [Link]

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Comparative

A Comparative Guide to the Analytical Characterization of 2-chloro-3-(difluoromethyl)-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, quinoline derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, quinoline derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] The precise structural elucidation and purity assessment of these molecules are paramount to understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-chloro-3-(difluoromethyl)-8-methylquinoline, a compound of interest in medicinal chemistry due to the unique electronic properties imparted by its substituents.

At the forefront of structural analysis is Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR being the most common and accessible method. This guide will delve into the expected ¹H NMR spectral features of 2-chloro-3-(difluoromethyl)-8-methylquinoline, while also presenting a comparative analysis with complementary techniques such as ¹⁹F NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Understanding the strengths and limitations of each method is crucial for a comprehensive characterization of this and similar fluorinated quinoline derivatives.

The Power of Proton NMR: A Primary Assessment

¹H NMR spectroscopy provides a rapid and non-destructive method to obtain detailed information about the molecular structure of a compound.[3] For 2-chloro-3-(difluoromethyl)-8-methylquinoline, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Expected ¹H NMR Spectral Characteristics:

  • Aromatic Protons (Quinoline Ring): The protons on the quinoline core (H-4, H-5, H-6, H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm.[1][2] Their precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) will be influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups, as well as the electron-donating nature of the methyl group.

  • Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (¹J-H,F coupling). This signal is a key diagnostic feature for the presence of the -CHF₂ moiety.[4]

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 8-position will likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm.[5]

Beyond the Proton: A Multi-faceted Approach to Characterization

While ¹H NMR is a powerful tool, a comprehensive understanding of 2-chloro-3-(difluoromethyl)-8-methylquinoline necessitates the use of complementary analytical techniques. Each method provides unique insights into the molecule's structure, purity, and identity.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)Fast, non-destructive, quantitativeSignal overlap can occur in complex molecules
¹⁹F NMR Fluorine environment, confirmation of -CHF₂ groupHigh sensitivity, wide chemical shift range, no background interference[6][7]Requires a multinuclear NMR spectrometer
¹³C NMR Carbon skeleton, number of unique carbonsProvides direct information about the carbon frameworkLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular formula confirmation[8][9]Isomeric compounds may not be distinguishable
HPLC Purity assessment, quantification of impuritiesHigh resolution, sensitive for impurity profiling[10][11][12]Requires reference standards for absolute quantification

In-Depth Comparison of Analytical Techniques

¹⁹F NMR: The Ideal Partner for Fluorine-Containing Compounds

For molecules containing fluorine, ¹⁹F NMR spectroscopy is an invaluable tool.[6][7] It offers several advantages over ¹H NMR for the characterization of 2-chloro-3-(difluoromethyl)-8-methylquinoline:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive to NMR detection, comparable to protons.[7]

  • Wide Chemical Shift Range: This minimizes the likelihood of signal overlap, a common issue in ¹H NMR, especially for complex molecules.[6]

  • Absence of Background Signals: Since ¹⁹F is not naturally abundant in most organic molecules or solvents, the resulting spectra are clean and easy to interpret.[13]

The ¹⁹F NMR spectrum of the target compound would show a doublet for the two fluorine atoms of the -CHF₂ group, due to coupling with the single proton. This provides unambiguous confirmation of the difluoromethyl moiety.

Mass Spectrometry: Confirming Molecular Identity and Halogen Presence

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a synthesized compound.[14] For 2-chloro-3-(difluoromethyl)-8-methylquinoline, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8][9] This provides strong evidence for the presence of chlorine in the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of pharmaceutical compounds.[10][11][12] A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for their quantification. For 2-chloro-3-(difluoromethyl)-8-methylquinoline, a reverse-phase HPLC method would likely be employed to assess its purity and ensure it meets the stringent requirements for drug development.

Experimental Protocol: ¹H NMR Acquisition

The following is a generalized protocol for acquiring a ¹H NMR spectrum of 2-chloro-3-(difluoromethyl)-8-methylquinoline.

Materials:

  • 2-chloro-3-(difluoromethyl)-8-methylquinoline sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive analytical characterization of 2-chloro-3-(difluoromethyl)-8-methylquinoline.

Conclusion

The robust characterization of novel chemical entities like 2-chloro-3-(difluoromethyl)-8-methylquinoline is a cornerstone of successful drug development. While ¹H NMR provides an excellent initial assessment of the molecular structure, a comprehensive and reliable analysis is best achieved through a multi-technique approach. The strategic integration of ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and HPLC provides a self-validating system that ensures the structural integrity and purity of the compound. This integrated analytical workflow empowers researchers to make informed decisions and advance promising candidates through the drug discovery pipeline with confidence.

References

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available from: [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available from: [Link]

  • Wolska, J., et al. (2018). Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis, characterization, and thermal and surface properties. European Polymer Journal, 109, 238-248. Available from: [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(20), 3783. Available from: [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available from: [Link]

  • Ali, B. A., & Ali, M. F. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available from: [Link]

  • Jadhav, A. S., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 53–58. Available from: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 84. Available from: [Link]

  • Zhang, Q., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2017, 7295068. Available from: [Link]

  • Oishi, S., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5584–5587. Available from: [Link]

  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of the Chinese Chemical Society, 70(1), 183-189. Available from: [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. Available from: [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas Digital Library. Available from: [Link]

  • Otting, G. (2025). What happens when a 1H of a methyl group is substituted by a 19F?. Worldwide Magnetic Resonance. Available from: [Link]

  • Lee, J. W., et al. (2016). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 18(30), 20334-20341. Available from: [Link]

  • Practical Fragments. (2012). 19F NMR...Just Like 1H NMR. Practical Fragments. Available from: [Link]

  • Kholin, A. Yu., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications, 63(8), 29-36. Available from: [Link]

  • Nainan, K. C., & Ryschkewitsch, G. E. (1970). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Inorganic Chemistry, 9(11), 2651-2653. Available from: [Link]

  • Carboni, D., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7127. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Iaroshenko, V. O., et al. (2013). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Organic & Biomolecular Chemistry, 11(26), 4359-4369. Available from: [Link]

  • Mohammed, A. M., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(2), 169-178. Available from: [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education for Pure Science-University of Thi-Qar, 13(1), 76-88. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience, 12(4), 114. Available from: [Link]

  • Wu, W., et al. (2003). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry. Chemical Research in Toxicology, 16(6), 734-743. Available from: [Link]

  • Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(20), 3433-3436. Available from: [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Methylquinolines

Introduction: The Significance of Fluorine in Quinoline Scaffolds In the landscape of drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorine in Quinoline Scaffolds

In the landscape of drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Fluorinated methylquinolines are a prime example, serving as privileged scaffolds in medicinal chemistry due to enhanced metabolic stability, binding affinity, and lipophilicity conferred by the fluorine substituents. Understanding the precise structure of these molecules is paramount, and mass spectrometry (MS), particularly under electron ionization (EI), stands as a cornerstone technique for their elucidation. The reproducible and information-rich fragmentation patterns generated by EI-MS serve as a molecular fingerprint, allowing for structural confirmation and isomer differentiation.

This guide provides an in-depth comparison of the EI-induced fragmentation pathways of 2-methylquinoline and its fluorinated analogs. We will explore how the position and nature of fluorine substitution (a single fluorine atom vs. a trifluoromethyl group) fundamentally alter the fragmentation cascade, providing researchers with the tools to interpret their mass spectra with confidence.

Pillar 1: Baseline Fragmentation of the 2-Methylquinoline Cation Radical

To understand the impact of fluorination, we must first establish the baseline fragmentation behavior of the parent 2-methylquinoline molecule upon electron ionization. The fragmentation of alkylquinolines is known to be analogous to that of more common alkylbenzenes, with cleavages that lead to stable carbocations being highly favored.

The molecular ion (M⁺˙) of 2-methylquinoline (m/z 143) is typically prominent. The two primary fragmentation pathways are initiated by the loss of a hydrogen radical from the methyl group (benzylic-type cleavage) and the characteristic cleavage of the quinoline ring system itself.

  • Loss of a Hydrogen Radical ([M-H]⁺): The most facile fragmentation is the loss of a hydrogen radical (H•) from the methyl group. This benzylic-type cleavage results in a highly stable, resonance-delocalized cation (m/z 142). This ion is often proposed to undergo ring expansion to form a tropylium-like or azatropylium structure, which contributes to its high abundance. This [M-H]⁺ ion is frequently the base peak in the spectrum.

  • Loss of Hydrogen Cyanide ([M-HCN]⁺˙): A hallmark fragmentation of the quinoline ring is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to an ion at m/z 116. This process signifies the cleavage of the pyridine portion of the fused ring system. Subsequent fragmentation of this ion can occur through the loss of acetylene (C₂H₂).

Pillar 2: Comparative Analysis - The Influence of Fluorine Substitution

The introduction of fluorine, the most electronegative element, creates a significant inductive effect and can participate in resonance, altering the electron distribution and bond strengths within the quinoline ring. These electronic perturbations directly influence the fragmentation pathways.

Case Study 1: 6-Fluoro-2-methylquinoline

Here, the fluorine atom is on the benzenoid ring, distal to the primary sites of fragmentation (the methyl group and the pyridine ring).

  • Molecular Ion (M⁺˙): The molecular ion will be observed at m/z 161.

  • [M-H]⁺ Fragment: Similar to the parent compound, the loss of H• from the methyl group will be a dominant pathway, leading to a stable cation at m/z 160. The strong inductive effect of fluorine can influence the stability of this cation, potentially altering its relative abundance compared to the non-fluorinated analog.

  • Ring Cleavage - Loss of HCN vs. HCFN: The primary ring cleavage pathway for the non-fluorinated quinoline is the loss of HCN. With fluorine on the benzene ring, the loss of HCN (m/z 134) is still a probable pathway. However, rearrangements followed by the loss of hydrogen cyanofluoride (HCFN) could also be considered, though less likely without significant scrambling. The primary impact of the fluorine here is to shift the mass of the resulting fragment.

  • Retro-Diels-Alder (RDA) Fragmentation: While the RDA reaction is a characteristic fragmentation for cyclic olefins, its occurrence in fully aromatic systems like quinoline requires high energy and is less common than simple bond cleavages. However, it remains a possible pathway. For 6-fluoro-2-methylquinoline, a conceptual RDA reaction would cleave the benzenoid ring, potentially leading to distinct fragments that retain the fluorine atom.

Case Study 2: 2-(Trifluoromethyl)quinoline

Replacing the methyl group with a trifluoromethyl (CF₃) group introduces entirely new and dominant fragmentation channels. The C-F bond is strong, but the CF₃ group as a whole can be a leaving group, and C-C bond cleavage next to the ring is still a favored process.

  • Molecular Ion (M⁺˙): The molecular ion will be observed at m/z 197.

  • Loss of a Fluorine Radical ([M-F]⁺): A primary fragmentation pathway for many trifluoromethyl-substituted aromatic compounds is the loss of a fluorine radical (F•) to form an [M-F]⁺ ion at m/z 178. This results in a cation stabilized by the aromatic system.

  • Loss of Difluorocarbene ([M-CF₂]⁺˙): Expulsion of a neutral difluorocarbene (:CF₂) is another characteristic fragmentation of trifluoromethylated heterocycles, which would yield a radical cation at m/z 147.

  • Loss of Trifluoromethyl Radical ([M-CF₃]⁺): Cleavage of the C-C bond between the quinoline ring and the CF₃ group can lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a quinolinyl cation at m/z 128. The relative abundance of this peak depends on the stability of the resulting cation versus competing fragmentation pathways.

  • Ring Cleavage: The loss of HCN from the molecular ion (to give an ion at m/z 170) is still possible but may be less favorable than the cleavages associated with the highly reactive CF₃ group.

Data Presentation: Summary of Key Fragment Ions

The following table summarizes the predicted key fragment ions for 2-methylquinoline and its fluorinated analogs under electron ionization. This allows for a direct comparison of the diagnostic peaks used for structural identification.

Compound Molecular Formula MW M⁺˙ (m/z) Key Fragment Ions (m/z) and Proposed Neutral Loss
2-Methylquinoline C₁₀H₉N143143142 ([M-H]⁺), 116 ([M-HCN]⁺˙), 115 ([M-H₂CN]⁺)
6-Fluoro-2-methylquinoline C₁₀H₈FN161161160 ([M-H]⁺), 134 ([M-HCN]⁺˙), 133 ([M-H₂CN]⁺)
2-(Trifluoromethyl)quinoline C₁₀H₆F₃N197197178 ([M-F]⁺), 147 ([M-CF₂]⁺˙), 128 ([M-CF₃]⁺)

Note: Bolded m/z values represent the most likely and diagnostically significant fragment ions for each compound.

Mandatory Visualization: Fragmentation Pathways

The following diagrams illustrate the primary, energetically favored fragmentation pathways discussed.

G cluster_1 2-Methylquinoline Fragmentation M1 2-Methylquinoline M+•, m/z 143 F1_1 [M-H]+ m/z 142 (Benzylic Cleavage) M1->F1_1 - H• F1_2 [M-HCN]+• m/z 116 (Ring Cleavage) M1->F1_2 - HCN

Caption: Primary EI fragmentation pathways for 2-Methylquinoline.

G cluster_2 6-Fluoro-2-methylquinoline Fragmentation M2 6-Fluoro-2-methylquinoline M+•, m/z 161 F2_1 [M-H]+ m/z 160 (Benzylic Cleavage) M2->F2_1 - H• F2_2 [M-HCN]+• m/z 134 (Ring Cleavage) M2->F2_2 - HCN

Caption: Predicted EI fragmentation for 6-Fluoro-2-methylquinoline.

G cluster_3 2-(Trifluoromethyl)quinoline Fragmentation M3 2-(Trifluoromethyl)quinoline M+•, m/z 197 F3_1 [M-F]+ m/z 178 M3->F3_1 - F• F3_2 [M-CF2]+• m/z 147 M3->F3_2 - :CF2 F3_3 [M-CF3]+ m/z 128 M3->F3_3 - •CF3

Caption: Predicted EI fragmentation for 2-(Trifluoromethyl)quinoline.

Experimental Protocols: Acquiring High-Quality EI Mass Spectra

The protocol outlined below describes a standard method for the analysis of semi-volatile fluorinated methylquinolines using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Objective: To obtain reproducible electron ionization mass spectra for structural elucidation and comparison of fragmentation patterns.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Create a working solution by diluting the stock solution to a final concentration of 10-50 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

2. GC-MS System & Parameters: a. Gas Chromatograph: Agilent 8890 GC (or equivalent). b. Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole or ToF MS). c. GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms). d. Injection: i. Injector Type: Split/Splitless. ii. Injector Temperature: 250-280°C. iii. Injection Volume: 1 µL. iv. Split Ratio: 20:1 (can be adjusted based on sample concentration). e. Oven Temperature Program: i. Initial Temperature: 80°C, hold for 1 minute. ii. Ramp: 15°C/min to 280°C. iii. Final Hold: Hold at 280°C for 5 minutes. (This program should be optimized for the specific isomers to ensure chromatographic separation.) f. Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

3. Mass Spectrometer Parameters: a. Ionization Mode: Electron Ionization (EI). b. Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases. c. Source Temperature: 230°C. d. Quadrupole Temperature: 150°C. e. Mass Scan Range: m/z 40 - 400. This range will cover the molecular ions and all significant fragments of the target compounds. f. Solvent Delay: 3-4 minutes (adjust based on the solvent elution time).

4. Data Analysis: a. Integrate the chromatographic peak for the compound of interest. b. Generate a background-subtracted mass spectrum from the apex of the peak. c. Identify the molecular ion (M⁺˙) and major fragment ions. d. Compare the observed fragmentation pattern with the theoretical pathways and reference spectra if available.

Conclusion

The fragmentation of methylquinolines in mass spectrometry is a predictable process governed by fundamental principles of ion stability. As demonstrated, the introduction of fluorine substituents provides clear, diagnostic shifts in the observed mass spectra.

  • Monofluoro-substitution on the benzenoid ring preserves the primary fragmentation pathways of the methylquinoline core (notably, benzylic H• loss), but shifts the mass of all fragments containing the fluorine.

  • Trifluoromethyl-substitution at the 2-position introduces entirely new, dominant fragmentation channels, including the characteristic losses of F•, :CF₂, and •CF₃, which often supersede the typical ring cleavage patterns.

By understanding these distinct, substituent-driven fragmentation pathways, researchers can confidently identify and differentiate between various fluorinated methylquinoline isomers, a critical capability in the advancement of pharmaceutical and chemical research.

References

  • Martin, N., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8
Comparative

A Senior Application Scientist's Guide: Comparing the Biological Activity of 3-CF₂H vs. 3-CF₃ Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic modification of this "privileged structure" is a key focus of drug design, and the introduction of fluorine-containing substituents has emerged as a powerful tool for optimizing molecular properties.[3] Among the most utilized fluorinated moieties are the trifluoromethyl (-CF₃) and the difluoromethyl (-CF₂H) groups.

While both groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, they are not interchangeable. The choice between a -CF₂H and a -CF₃ group at a specific position, such as the C-3 position of a quinoline ring, is a critical decision that can dictate the ultimate success of a drug candidate. This guide provides an in-depth comparison of these two groups, moving beyond simple property listing to explain the causal relationships between their physicochemical characteristics and their impact on biological activity. We will synthesize data from authoritative sources to provide a predictive framework for researchers designing the next generation of quinoline-based therapeutics.

Physicochemical Properties: A Tale of Two Moieties

The seemingly subtle difference of a single C-H versus a C-F bond creates a cascade of effects that differentiate the -CF₂H and -CF₃ groups. These differences are fundamental to understanding their divergent biological outcomes.

The -CF₃ group is a potent electron-withdrawing group with high metabolic stability, owing to the strength of the C-F bond.[4][5] It significantly increases the lipophilicity of a parent molecule, which can enhance membrane permeability.[4][6] In contrast, the -CF₂H group, while also electron-withdrawing, possesses a unique and crucial feature: the C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen-bond donor.[7][8] This property allows it to serve as a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[7][9] Furthermore, the radical character of the two groups differs; the •CF₂H radical is considered nucleophilic, similar to alkyl radicals, while the •CF₃ radical is electrophilic, which can influence their reactivity and interactions with biological targets.[10]

Property-CF₂H (Difluoromethyl)-CF₃ (Trifluoromethyl)Rationale & Implication for Drug Design
Hansch Lipophilicity (π) ~0.43+0.88[4]-CF₃ provides a greater increase in lipophilicity, potentially improving membrane permeability but also risking higher plasma protein binding and non-specific toxicity. -CF₂H offers a more moderate lipophilicity enhancement.
Hydrogen Bonding Donor [7][8]None / Weak AcceptorThe H-bond donating capacity of -CF₂H is a key differentiator, enabling specific interactions with target proteins that -CF₃ cannot form. This makes it a bioisostere for -OH or -NH groups.[7]
Electronic Effect (σ) Strongly electron-withdrawingVery strongly electron-withdrawingBoth groups lower the pKa of nearby basic centers (like the quinoline nitrogen), reducing basicity and potentially avoiding off-target effects (e.g., hERG). -CF₃ has a stronger effect.
Metabolic Stability Moderately stableHighly stableThe C-F bond is stronger than the C-H bond, making the -CF₃ group exceptionally resistant to oxidative metabolism by CYP enzymes.[4][5] The C-H in -CF₂H can be a site of metabolism, though it is more stable than a standard methyl group.
Radical Character Nucleophilic[10]Electrophilic[10]This difference can affect the mechanism of target engagement and potential for covalent bond formation or specific reactivity within the active site.
Steric Profile SmallerLargerThough both are larger than a methyl group, the difference in size can influence binding pocket fit and conformational preferences.

Comparative Analysis of Biological Activity

Direct head-to-head studies comparing 3-CF₂H and 3-CF₃ substituted quinolines on the same biological target are sparse in published literature. However, by synthesizing the known properties of these groups, we can construct a robust, predictive model of their likely comparative biological activities.

Target Affinity and Potency

The choice between -CF₂H and -CF₃ can fundamentally alter how a quinoline derivative interacts with its biological target.

  • 3-CF₂H Quinolines: The primary advantage of the -CF₂H group is its ability to form a hydrogen bond. If a target's binding pocket contains a hydrogen bond acceptor (e.g., a carbonyl oxygen or nitrogen atom) in a suitable position, replacing a non-H-bonding group with -CF₂H could dramatically increase potency . This makes the -CF₂H group an excellent choice when attempting to mimic the interaction of a hydroxyl or amide group while improving metabolic stability.[7][9]

  • 3-CF₃ Quinolines: The -CF₃ group contributes to binding affinity primarily through strong hydrophobic interactions and its powerful electron-withdrawing effects, which can modulate the electronics of the entire quinoline ring system. In cases where a binding pocket is lipophilic and lacks a hydrogen bond acceptor, the greater lipophilicity and van der Waals interactions of the -CF₃ group may result in superior potency .[4] Its presence has been shown to enhance the binding selectivity and pharmacokinetic profiles of drug candidates.[4]

Diagram: Hypothetical Binding Mode Comparison

This diagram illustrates how the different properties of -CF₂H and -CF₃ could lead to distinct binding interactions within a hypothetical enzyme active site.

G cluster_0 Scenario A: 3-CF2H Quinoline cluster_1 Scenario B: 3-CF3 Quinoline Quinoline_A Quinoline-3-CF2H Interaction_A Hydrogen Bond Quinoline_A->Interaction_A Pocket_A Target Pocket (H-Bond Acceptor Present) Result_A Result: High Potency Interaction_A->Pocket_A Quinoline_B Quinoline-3-CF3 Interaction_B Hydrophobic Interaction Quinoline_B->Interaction_B Pocket_B Target Pocket (Lipophilic) Result_B Result: High Potency Interaction_B->Pocket_B

Caption: Contrasting binding modes of 3-CF₂H and 3-CF₃ quinolines.

Metabolic Stability and Pharmacokinetics (PK)

A primary reason for introducing fluorinated groups is to block metabolic hotspots. Here, the -CF₃ group typically holds a distinct advantage.

  • 3-CF₃ Quinolines: The trifluoromethyl group is one of the most robust metabolic blockers in medicinal chemistry.[5] Replacing a metabolically labile group (like a methyl or even a hydrogen on an aromatic ring) with -CF₃ can prevent oxidation by cytochrome P450 enzymes, leading to a longer drug half-life, reduced clearance, and improved bioavailability .[5]

  • 3-CF₂H Quinolines: While more stable than a non-fluorinated analogue, the C-H bond in the difluoromethyl group can still be susceptible to enzymatic oxidation. Therefore, a 3-CF₂H quinoline is expected to have lower metabolic stability compared to its 3-CF₃ counterpart. This is not necessarily a disadvantage; in some cases, a moderate rate of metabolism is desirable to avoid drug accumulation. The choice depends on the desired PK profile for the specific therapeutic indication.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between a synthesized pair of 3-CF₂H and 3-CF₃ quinoline analogues, the following self-validating experimental systems are essential.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine and compare the rate of metabolism of 3-CF₂H and 3-CF₃ quinoline analogues.

Causality: This assay directly measures the intrinsic clearance of a compound by exposing it to a concentrated source of key drug-metabolizing enzymes (Cytochrome P450s) found in liver microsomes. A slower rate of disappearance indicates higher metabolic stability.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound (3-CF₂H and 3-CF₃ quinoline) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare a 10 mM NADPH (cofactor) solution in buffer. Keep on ice.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 188 µL of the HLM solution to each well.

    • Add 2 µL of the 10 mM test compound stock to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation & Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution to each well (final concentration 0.5 mM).

    • Immediately remove a 25 µL aliquot from each well for the t=0 time point and quench in a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard.

    • Incubate the reaction plate at 37°C with shaking.

    • Remove and quench 25 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Sample Processing & Analysis:

    • Seal and centrifuge the quench plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent drug at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k). A longer half-life indicates greater stability.

Diagram: Metabolic Stability Assay Workflow

G A 1. Prepare Reagents (Microsomes, Compounds, NADPH) B 2. Pre-incubate Compounds + Microsomes @ 37°C A->B C 3. Initiate Reaction Add NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-cold Acetonitrile + IS) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate Half-Life (t½) Compare CF2H vs CF3 G->H

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Lipophilicity Determination (LogP) by HPLC

Objective: To quantify the difference in lipophilicity between the 3-CF₂H and 3-CF₃ analogues.

Causality: LogP is a critical parameter that influences solubility, permeability, and plasma protein binding. This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[11]

Methodology:

  • System Setup:

    • Use a C18 reverse-phase HPLC column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention.

    • Detector: UV detector set to a wavelength where both compounds absorb strongly.

  • Standard Curve Generation:

    • Prepare solutions of 5-6 commercially available compounds with a range of known LogP values (e.g., uracil, toluene, naphthalene).

    • Inject each standard individually and record its retention time (t_R).

    • Plot the known LogP values of the standards against their respective retention times to generate a linear calibration curve.

  • Sample Analysis:

    • Prepare solutions of the 3-CF₂H and 3-CF₃ quinoline analogues at the same concentration.

    • Inject each test compound and record its retention time.

  • Calculation:

    • Using the linear equation from the standard curve, calculate the LogP value for each quinoline analogue based on its measured retention time.

Conclusion and Strategic Recommendations

The decision to employ a 3-CF₂H or a 3-CF₃ substituent on a quinoline scaffold should be a deliberate, data-driven choice based on the specific goals of the drug discovery program. Neither group is universally superior; their value is context-dependent.

  • Choose 3-CF₂H when:

    • A hydrogen bond donor is required to enhance target affinity.

    • A moderate increase in lipophilicity is desired without the potential liabilities of a very high LogP.

    • The goal is to create a bioisostere of a hydroxyl, thiol, or amide group to improve metabolic stability while retaining the key interaction.

  • Choose 3-CF₃ when:

    • The primary objective is to block a known site of metabolism to maximize drug half-life and exposure.

    • Binding is driven by hydrophobic interactions , and a significant increase in lipophilicity is predicted to be beneficial for potency.

    • A strong electron-withdrawing effect is needed to modulate the pKa of the quinoline core significantly.

By understanding the fundamental physicochemical differences and employing rigorous experimental validation, researchers can strategically leverage the unique properties of both the difluoromethyl and trifluoromethyl groups to design safer, more effective quinoline-based medicines.

References

  • Bohl, V. J. et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y. & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]

  • Wang, F. et al. (2022). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]

  • Zaman, K. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

  • Zhang, C. et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

  • Jida, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Marin, A. et al. (2008). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Experimental Parasitology. [Link]

  • Sun, L. et al. (2020). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Natural Products. [Link]

  • Dalvit, C. et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ChemMedChem. [Link]

  • Kakehi, A. et al. (2007). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Rivera, G. et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Lilienkampf, A. et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Truong, T. T. & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. [Link]

  • ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Johannes Gutenberg-Universität Mainz. [Link]

  • Wang, G. et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Kuznetsova, L. V. et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (2017). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

  • Drug Design. (2005). Structure Activity Relationships. drugdesign.org. [Link]

  • Youssif, B. G. M. et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]

  • Al-Sanea, M. M. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

  • Snehi, V. et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • Ciorba, A. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Gherraf, N. et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. [Link]

Sources

Validation

Crystal structure analysis of 2-chloro-3-substituted quinolines

An In-Depth Guide to the Crystal Structure Analysis of 2-Chloro-3-Substituted Quinolines: A Comparative Study for Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystal Structure Analysis of 2-Chloro-3-Substituted Quinolines: A Comparative Study for Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial and antibacterial properties.[1] Among its many derivatives, 2-chloro-3-substituted quinolines serve as crucial synthetic intermediates for creating more complex, fused heterocyclic systems and functionalized molecules.[2][3][4] The specific substituent at the 3-position can profoundly influence the molecule's conformation, electronic properties, and, critically, its interactions in the solid state.

Understanding the three-dimensional arrangement of these molecules in a crystal lattice is paramount. Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for this purpose, providing precise atomic coordinates and revealing the intricate network of intermolecular interactions that govern a material's physicochemical properties, such as solubility and stability.[5][6] This guide offers a comparative analysis of the crystal structures of several 2-chloro-3-substituted quinolines, provides a detailed protocol for SCXRD analysis, and explains the causal relationships between molecular structure and crystal packing.

The Decisive Role of Intermolecular Interactions

The crystal structure of a compound is not merely a static arrangement of molecules; it is a complex energetic landscape stabilized by a variety of non-covalent forces. These interactions, though weaker than covalent bonds, collectively dictate the crystal's overall architecture. For quinoline derivatives, the key interactions include:

  • Hydrogen Bonds: Strong, directional interactions (e.g., O-H···O, N-H···N) that often dominate the packing motif, forming robust chains or sheets.[4][7][8]

  • π-π Stacking: Interactions between the electron-rich aromatic quinoline rings, which can lead to stacked columnar structures.[9]

  • C-H···π Interactions: Weaker hydrogen bonds where a C-H group interacts with the face of an aromatic ring, contributing to the stability of the crystal lattice.[10][11]

  • Halogen Bonding and other weak interactions: Interactions involving the chlorine atom and other heteroatoms can also play a subtle but important role in directing the crystal packing.

The nature and prevalence of these interactions are directly dictated by the substituent at the 3-position. A hydrogen-bond donor/acceptor will favor hydrogen-bonded networks, while a bulky, non-polar group might lead to a packing arrangement dominated by weaker van der Waals forces or π-stacking.

Comparative Crystal Structure Analysis

To illustrate the influence of the 3-position substituent, we will compare the crystallographic data of five distinct 2-chloro-3-substituted quinoline derivatives. The following table summarizes their key structural features.

CompoundSubstituent (-R) at C3Crystal SystemSpace GroupKey Intermolecular Interactions ObservedRef.
1. 2-Chloroquinoline-3-carbaldehyde -CHO (Formyl)MonoclinicP2₁/nPlanar quinolinyl system, potential for weak C-H···O interactions.[12]
2. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline -CH₂OH (Hydroxymethyl)MonoclinicP2₁/cO-H···O hydrogen bonds generating zigzag chains.[7]
3. 2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline -CH=N-NH-Ph (Phenylhydrazone)MonoclinicCcC-H···π interactions forming zigzag chains.[10]
4. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline -CH₂-NH-Ph-F (Anilinomethyl)TriclinicP-1N-H···N hydrogen bonds linking molecules into chains; C-H···π interactions.[4]
5. 2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline -CH(OCH₃)₂ (Dimethoxymethyl)OrthorhombicPca2₁Significant π-π stacking interactions forming chains.[9]
Analysis of Substituent Effects:
  • Formyl Group (Compound 1): The simplest substitution, the formyl group in 2-chloroquinoline-3-carbaldehyde, results in a nearly planar molecule.[12][13] The lack of strong hydrogen bond donors means its crystal packing is governed by weaker forces, with the planarity allowing for efficient packing.

  • Hydroxymethyl Group (Compound 2): The introduction of a hydroxyl group creates a strong hydrogen bond donor. Consequently, the crystal structure of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline is dominated by O-H···O hydrogen bonds, which link the molecules into distinct zigzag chains along the b-axis.[7] This demonstrates a classic case of a functional group directly dictating the primary supramolecular motif.

  • Phenylhydrazone Group (Compound 3): Here, the bulkier phenylhydrazone substituent prevents the strong hydrogen bonding seen in the hydroxymethyl derivative. Instead, the packing is stabilized by C-H···π interactions involving the phenyl ring, again forming chain-like structures.[10] This highlights how aromatic moieties can serve as interaction sites.

  • Anilinomethyl Group (Compound 4): This derivative possesses both a hydrogen bond donor (N-H) and acceptor (the quinoline nitrogen). As expected, the structure features N-H···N hydrogen bonds that link molecules into chains.[4] Additionally, C-H···π interactions contribute to the overall packing, showcasing a system with multiple stabilizing forces.

  • Dimethoxymethyl Group (Compound 5): The bulky and non-hydrogen-bonding dimethoxymethyl group sterically hinders close packing through hydrogen bonds. The crystal structure compensates by arranging the quinoline ring systems for significant π-π stacking interactions, with centroid-centroid distances around 3.7-3.8 Å, leading to π-stacked chains.[9]

The following diagram illustrates the relationship between the substituent at the C3 position and the resulting primary intermolecular interactions that define the crystal packing.

G substituent Substituent at C3 Position formyl -CHO (Formyl) hydroxymethyl -CH₂OH (Hydroxymethyl) hydrazone -CH=N-NH-Ph (Phenylhydrazone) anilinomethyl -CH₂-NH-Ph-F (Anilinomethyl) dimethoxymethyl -CH(OCH₃)₂ (Dimethoxymethyl) weak_forces Weak C-H···O / van der Waals formyl->weak_forces h_bond O-H···O Hydrogen Bonds hydroxymethyl->h_bond ch_pi C-H···π Interactions hydrazone->ch_pi nh_n_bond N-H···N Hydrogen Bonds + C-H···π Interactions anilinomethyl->nh_n_bond pi_stacking π-π Stacking dimethoxymethyl->pi_stacking interaction Dominant Intermolecular Interaction caption Substituent Influence on Crystal Packing

Caption: Substituent Influence on Crystal Packing.

Field-Proven Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality diffraction data is a prerequisite for a reliable crystal structure determination.[14] This protocol outlines the critical steps from sample preparation to data analysis, grounded in established best practices.

Experimental Workflow

workflow cluster_prep 1. Preparation cluster_data 2. Data Collection cluster_processing 3. Data Processing & Solution cluster_analysis 4. Analysis & Validation crystal_growth Crystal Growth (e.g., Slow Evaporation) crystal_selection Crystal Selection (Microscope) crystal_growth->crystal_selection crystal_mounting Mounting on Goniometer (e.g., MiTeGen Mount) crystal_selection->crystal_mounting centering Crystal Centering (Optical & X-ray) crystal_mounting->centering unit_cell Unit Cell Determination (Indexing) centering->unit_cell data_collection Full Data Collection (e.g., ω-scans) unit_cell->data_collection integration Data Integration (Intensity Extraction) data_collection->integration absorption Absorption Correction (e.g., Multi-scan) integration->absorption solve Structure Solution (e.g., SHELXT, Direct Methods) absorption->solve refine Structure Refinement (e.g., SHELXL, Least-squares) solve->refine validation Validation & CIF Generation (checkCIF) refine->validation visualization Visualization & Analysis (Mercury, Olex2) validation->visualization deposition Database Deposition (e.g., CCDC) visualization->deposition

Caption: SCXRD Experimental Workflow.

Step-by-Step Methodology
  • Crystal Selection and Mounting:

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. A suitable crystal should be free of cracks and defects, with well-defined faces.

    • Protocol:

      • Place a sample of the crystalline material in a petri dish under a stereomicroscope.

      • Using a very fine needle or probe, carefully separate a single crystal with dimensions typically between 0.1 and 0.4 mm.

      • Select a mounting loop (e.g., MiTeGen MicroMount™) slightly larger than the crystal.

      • Coat the loop with a cryoprotectant oil (e.g., Paratone-N).

      • Gently touch the loop to the selected crystal to pick it up via surface tension.

      • Immediately place the mount onto the goniometer head of the diffractometer. If collecting data at low temperatures, flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Low temperature is crucial for minimizing thermal motion of the atoms, leading to higher resolution data.[4]

  • Data Collection:

    • Rationale: The goal is to measure the intensities of a large, unique set of diffraction spots, which contains the information about the electron density distribution in the unit cell.

    • Protocol:

      • Center the crystal in the X-ray beam using the instrument's alignment camera and X-ray centering routines.

      • Collect a series of initial frames to determine the unit cell parameters and Bravais lattice (indexing).

      • Based on the symmetry determined, the instrument software will devise a data collection strategy to measure a complete and redundant dataset. This typically involves rotating the crystal through a series of angles (e.g., ω-scans) while exposing it to the X-ray beam (commonly Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).[14]

      • Monitor the diffraction images for any signs of crystal decay or multiple lattices.

  • Structure Solution and Refinement:

    • Rationale: This computational phase translates the measured diffraction intensities into a chemically sensible atomic model.

    • Protocol:

      • Data Reduction: The raw diffraction data is integrated to determine the intensity of each reflection and corrected for experimental factors (e.g., Lorentz-polarization, absorption).[7]

      • Structure Solution: Using software like SHELXT or Olex2, an initial model of the structure is obtained using direct methods or Patterson methods. This provides the positions of most non-hydrogen atoms.

      • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL).[7] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Analysis and Validation:

    • Rationale: The final model must be validated to ensure it is chemically reasonable and accurately represents the data.

    • Protocol:

      • Analyze the refined structure for key geometric parameters (bond lengths, angles, torsion angles) and intermolecular interactions. Software like Mercury or Olex2 is used for visualization and analysis.

      • Generate a Crystallographic Information File (CIF).

      • Validate the CIF using the IUCr's checkCIF service. This tool flags potential issues with the data, model, or refinement that need to be addressed.

      • Prepare figures and tables for publication and deposit the final CIF and structure factor data in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.[15]

Conclusion

The crystal structure of 2-chloro-3-substituted quinolines is highly sensitive to the nature of the substituent at the 3-position. Functional groups capable of forming strong hydrogen bonds, such as hydroxyl or secondary amine moieties, will predictably dominate the crystal packing, often resulting in robust chain or sheet motifs. In their absence, weaker but highly influential forces like C-H···π and π-π stacking interactions take precedence in directing the supramolecular assembly.

This comparative guide demonstrates that a thorough understanding of these structure-directing interactions, as revealed by single-crystal X-ray diffraction, is not merely an academic exercise. It is an essential tool for the rational design of new pharmaceutical compounds and advanced materials. By anticipating how molecular modifications will translate to solid-state properties, researchers can better control critical parameters like solubility, stability, and ultimately, function.

References

  • Journal of Physics and Chemistry of Solids. (2022). Malaria World.
  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. Available at: [Link]

  • Barbour, L. J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Adejoro, I. A., & Adeboye, M. K. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(7). Available at: [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o200. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Available at: [Link]

  • Crousse, B., Bégué, J.-P., & Bonnet-Delpon, D. (2000). Synthesis of 2-CF3-Tetrahydroquinoline and Quinoline Derivatives from CF3-N-Aryl-aldimine. The Journal of Organic Chemistry, 65(16), 5031–5035. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Available at: [Link]

  • Ferguson, G., & Low, J. N. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o364–o365. Available at: [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • Tanimoto, H., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17658. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Elsevier. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and molecular docking. Available at: [Link]

  • Jasinski, J. P., et al. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • PubMed. (2009). 2-Chloro-quinoline-3-carbaldehyde. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Available at: [Link]

  • ResearchGate. (2025). Structures of the more representative substituted quinolines with antileishmanial activity. Available at: [Link]

  • ESRF. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Available at: [Link]

Sources

Comparative

Difluoromethyl vs formyl group bioactivity comparison

Technical Guide: Difluoromethyl ( ) vs. Formyl ( ) in Drug Design Executive Summary In modern medicinal chemistry, the distinction between the difluoromethyl group ( ) and the formyl group ( ) represents a critical decis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Difluoromethyl ( ) vs. Formyl ( ) in Drug Design

Executive Summary

In modern medicinal chemistry, the distinction between the difluoromethyl group (


) and the formyl group  (

) represents a critical decision point between metabolic stability and reactive liability .

While the formyl group is a potent electrophile and hydrogen bond acceptor often encountered as a transient metabolic intermediate, the difluoromethyl group has emerged as a "lipophilic hydrogen bond donor" . It offers a bioisosteric solution that mimics the polarity and steric bulk of carbonyls or alcohols but eliminates the toxicity and rapid clearance associated with aldehydes. This guide provides a structural, metabolic, and experimental comparison to assist in rational lead optimization.

Part 1: Physicochemical Divergence

The fundamental difference lies in the electronic distribution and hydrogen bonding capabilities. While both groups possess a polarized carbon-hydrogen bond, their interaction with biological targets differs radically.

Hydrogen Bonding Mechanics
  • Formyl (

    
    ):  The oxygen atom is a strong Hydrogen Bond Acceptor (HBA) . The aldehydic proton is not acidic (
    
    
    
    for simple aldehydes) and does not act as a donor under physiological conditions.
  • Difluoromethyl (

    
    ):  The two fluorine atoms are highly electronegative, withdrawing electron density from the carbon. This polarizes the 
    
    
    
    bond, rendering the proton sufficiently acidic to act as a weak Hydrogen Bond Donor (HBD) .
Lipophilicity and Permeability[1][2]
  • 
    :  Increases lipophilicity (
    
    
    
    ) relative to polar groups (
    
    
    ,
    
    
    ) but is less lipophilic than
    
    
    or
    
    
    .[1] It is often termed a "polar hydrophobe"—it permeates membranes well but retains specific binding interactions.
  • 
    :  Generally lowers 
    
    
    
    due to strong interaction with solvent water but suffers from hydration (gem-diol formation), complicating permeability predictions.
Comparative Data Summary
FeatureFormyl Group (

)
Difluoromethyl Group (

)
H-Bond Role Strong Acceptor (HBA)Weak Donor (HBD) & Weak Acceptor
Electronic Nature Electrophilic (Reactive)Inductively Withdrawing (Inert)
Metabolic Fate Oxidation to

(Rapid)
Generally Stable (Blocker)
Toxicity Risk High (Schiff base formation)Low (Chemically inert)
Steric Size Planar (

)
Tetrahedral (

), mimics

or

Visualization: H-Bonding & Interaction Logic

H_Bonding_Comparison CHO Formyl (-CHO) Electrophilic H-Bond Acceptor Target_Donor Target Protein (H-Bond Donor residue) CHO->Target_Donor Strong H-Bond (Accepts) Water Solvent Water CHO->Water Hydration/Solvation (Reduces Permeability) CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Target_Acceptor Target Protein (H-Bond Acceptor residue) CF2H->Target_Acceptor Weak H-Bond (Donates H) CF2H->Water Weak Interaction (Maintains Lipophilicity)

Figure 1: Functional divergence in binding modes. The


 group recruits water or donors, while 

acts as a donor to protein backbones while resisting solvation.

Part 2: Metabolic Stability & Toxicity[4]

The primary driver for choosing


 over 

(or protecting a methyl group from becoming

) is metabolic clearance.
The Aldehyde Liability

Aldehydes are rarely desired end-products in drugs. They are "soft spots" for metabolism:

  • Oxidation: Rapidly converted to carboxylic acids by Aldehyde Dehydrogenase (ALDH) or CYP450. This introduces a negative charge, drastically altering distribution and increasing clearance.

  • Toxicity: Aldehydes form covalent Schiff base adducts with lysine residues on proteins (idiosyncratic toxicity) or DNA (genotoxicity).

The Difluoromethyl Shield

Replacing a metabolic soft spot (like a benzylic methyl) with


 blocks the metabolic cascade. The 

bond (

) is stronger than the

bond, preventing oxidation.
Visualization: Metabolic Pathways

Metabolic_Fate cluster_0 Pathway A: The Formyl Liability (Metabolic Soft Spot) cluster_1 Pathway B: The Difluoromethyl Solution Methyl Drug-CH3 Aldehyde Drug-CHO (Reactive Intermediate) Methyl->Aldehyde CYP450 Oxidation Acid Drug-COOH (Rapid Excretion) Aldehyde->Acid ALDH (Clearance) Adduct Protein Adduct (Toxicity) Aldehyde->Adduct Covalent Binding CF2H_Drug Drug-CF2H Stable Metabolically Stable Retains Potency CF2H_Drug->Stable Blocks CYP/ALDH

Figure 2: The "Metabolic Shunt" vs. "Metabolic Block." The formyl group is a transient gateway to clearance or toxicity; the difluoromethyl group is a terminal, stable pharmacophore.

Part 3: Experimental Protocols

To validate the superiority of


 in a specific lead series, two key workflows are required: synthesis of the analog and comparative stability testing.
Protocol A: Late-Stage Radical Difluoromethylation

Objective: Introduce


 into a heteroaromatic lead to replace a susceptible 

or

bond.[2] Reference: Adapted from Baran et al. and Meanwell et al. methodologies.

Reagents:

  • Substrate (Heteroarene)[2]

  • Zinc difluoromethanesulfinate (DFMS, "Baran Reagent") or

    
    
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent: DCM/Water biphasic system

Step-by-Step Workflow:

  • Setup: In a vial, dissolve the substrate (

    
    ) in 
    
    
    
    (
    
    
    ). Add water (
    
    
    equivalent to DCM).
  • Reagent Addition: Add

    
     (
    
    
    
    ) followed by
    
    
    (
    
    
    ) to activate the reagent.
  • Initiation: Add

    
     (
    
    
    
    aq,
    
    
    ) dropwise at
    
    
    with vigorous stirring.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The radical mechanism generates

    
     which attacks electron-deficient positions.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note:

    
     products are often less polar than parent compounds.
    
Protocol B: Microsomal Stability Assay (Comparative)

Objective: Quantify the half-life (


) and Intrinsic Clearance (

) of the

vs.

analogs.

Materials:

  • Human Liver Microsomes (HLM) (

    
     stock)
    
  • NADPH Regenerating System

  • Test Compounds (

    
     DMSO stock)
    
  • Internal Standard (e.g., Tolbutamide)

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to

    
     in Phosphate Buffer (
    
    
    
    , pH 7.4).
  • Pre-incubation: Mix compound solution with HLM (final conc.

    
    ) at 
    
    
    
    for 5 min.
  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     min, remove aliquots (
    
    
    
    ) and quench immediately in ice-cold Acetonitrile containing the Internal Standard.
  • Analysis: Centrifuge (

    
    , 20 min). Analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time.
    
    • Slope

      
      
      

Part 4: Case Study & Data Interpretation

Scenario: A hypothetical kinase inhibitor "Drug-X" contains a terminal methyl group on a phenyl ring.

  • Observation: High clearance observed in vivo. Metabolite ID reveals oxidation to benzylic alcohol and aldehyde intermediates.

  • Intervention: Replace

    
     with 
    
    
    
    .

Experimental Results Table:

ParameterDrug-X (

)
Metabolite (

)
Analog (

)
Interpretation
HLM

(min)
12< 2 (Transient)> 120

blocks oxidation.
LogD (pH 7.4) 2.81.12.5

maintains lipophilicity better than oxidized forms.
IC50 (Target)



H-bond donor of

mimics steric/electronic fit.
GSH Adducts NoneDetectedNone

is reactive;

is inert.

Conclusion: The


 analog retains the potency of the parent while eliminating the metabolic liability that leads to the transient, toxic 

species.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2021). The Difluoromethyl Group as a Hydrogen Bond Donor: A Database Survey. Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Pattison, G., et al. (2021).[3] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(difluoromethyl)-8-methylquinoline

The core principle underpinning these procedures is to treat 2-Chloro-3-(difluoromethyl)-8-methylquinoline as a hazardous waste, exercising caution due to its halogenated and quinoline-based structure.[1][2] I. Hazard As...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning these procedures is to treat 2-Chloro-3-(difluoromethyl)-8-methylquinoline as a hazardous waste, exercising caution due to its halogenated and quinoline-based structure.[1][2]

I. Hazard Assessment and Chemical Profile

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from analogous compounds like 2-chloro-3-(chloromethyl)quinoline and 8-methylquinoline, we can anticipate the following hazard profile.[3][4][5]

PropertyAnticipated HazardRationale and Key Considerations
Acute Toxicity Harmful if swallowed.[3][6]Quinoline and its derivatives can be toxic.[7] Ingestion should be avoided at all costs.
Skin Corrosion/Irritation Causes skin irritation.[4][5][8] May cause severe skin burns.[9]Halogenated organic compounds can be irritating to the skin upon contact.[1] Prolonged exposure should be prevented.
Eye Damage/Irritation Causes serious eye irritation.[4][5][8] May cause severe eye damage.[9]Direct contact with the eyes can lead to significant injury.
Respiratory Irritation May cause respiratory irritation.[3][4][5][8]Inhalation of dust or vapors should be minimized by working in a well-ventilated area.
Environmental Hazard Potentially hazardous to the environment.Discharge into the environment must be avoided.[3] Halogenated compounds can be persistent and harmful to aquatic life.
II. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection : A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of the compound and its waste should occur inside a certified chemical fume hood to minimize inhalation risks.[2]

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 2-Chloro-3-(difluoromethyl)-8-methylquinoline is through a licensed hazardous waste management facility, which will typically employ high-temperature incineration.[1]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Do Not Mix : Do not mix 2-Chloro-3-(difluoromethyl)-8-methylquinoline waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid : Separate solid waste (e.g., contaminated gloves, weighing paper, pipette tips) from liquid waste (e.g., unused solutions, reaction byproducts).[2]

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Container Type : Use only approved hazardous waste containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Container Condition : Ensure the container is in excellent condition, free of cracks or leaks, and has a secure, tightly-fitting lid.[3]

  • Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "2-Chloro-3-(difluoromethyl)-8-methylquinoline". Also, indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Temporary Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[1][3] This location should be away from heat sources and incompatible materials, pending collection by a certified hazardous waste disposal service.[1] The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's established and approved channels.[2]

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide Documentation : Furnish them with all necessary information, including the chemical name and any available safety data for analogous compounds.

  • Regulatory Compliance : Adhere to all local, state, and federal regulations concerning hazardous waste disposal.[3][10]

Never dispose of this chemical down the drain or in regular trash. [1][7]

IV. Spill and Emergency Management

In the event of a spill, prompt and correct action is vital.

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before addressing the spill, don appropriate PPE, including respiratory protection if necessary.

  • Containment : Absorb the spill using an inert, non-combustible material such as vermiculite or sand.[7]

  • Collection : Carefully collect the absorbent material and the spilled chemical into a sealable container for hazardous waste disposal.[7]

  • Decontamination : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Chloro-3-(difluoromethyl)-8-methylquinoline.

G A Start: Generation of Waste 2-Chloro-3-(difluoromethyl)-8-methylquinoline B Wear Full PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B H Spill Occurs A->H C Segregate Waste: Solid vs. Liquid Do Not Mix with Incompatibles B->C D Containerize in Approved and Labeled Container (HDPE or Glass) C->D E Store in Designated, Secure, and Ventilated Area D->E F Contact Institutional EHS for Pickup E->F G Professional Disposal (e.g., Incineration) by Licensed Facility F->G I Evacuate, Ventilate, and Don PPE H->I Emergency Protocol J Contain with Inert Absorbent I->J K Collect and Decontaminate J->K K->D Package as Hazardous Waste

Caption: Disposal workflow for 2-Chloro-3-(difluoromethyl)-8-methylquinoline.

VI. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these detailed procedures, researchers and scientists can ensure the safe disposal of 2-Chloro-3-(difluoromethyl)-8-methylquinoline, thereby protecting themselves, their colleagues, and the environment.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC. NIH. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics. ACS Publications. [Link]

  • Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. [Link]

  • SAFETY DATA SHEET. Airgas. [Link]

  • Title 65-50 Hazardous Waste Management Regulations. CNMI Law Revision Commission. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

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Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-3-(difluoromethyl)-8-methylquinoline

While specific toxicological data for 2-Chloro-3-(difluoromethyl)-8-methylquinoline is not extensively available, a conservative approach to safety is mandated by its structure. The quinoline core, combined with a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

While specific toxicological data for 2-Chloro-3-(difluoromethyl)-8-methylquinoline is not extensively available, a conservative approach to safety is mandated by its structure. The quinoline core, combined with a halogenated methyl group and a difluoromethyl group, suggests potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity upon absorption.[1][2][3][4] Therefore, the following protocols are derived from established best practices for handling halogenated aromatic hydrocarbons and related quinoline derivatives.[5][6][7]

Hazard Assessment: Understanding the Risks

Before any handling of 2-Chloro-3-(difluoromethyl)-8-methylquinoline, a thorough risk assessment is paramount. The primary routes of exposure to be controlled are:

  • Dermal Contact: The presence of a chloro-substituent and the aromatic quinoline ring suggests the compound can be absorbed through the skin, potentially causing local irritation or systemic effects.[2][3]

  • Inhalation: Although the compound is likely a solid or a high-boiling liquid at room temperature, any operations that can generate dust or aerosols (e.g., weighing, transferring, heating) pose a significant inhalation risk.[4][8][9] Inhaled quinoline derivatives can cause respiratory tract irritation.[4]

  • Ocular Exposure: Contact with the eyes is likely to cause serious irritation or damage.[2][4]

  • Ingestion: Accidental ingestion can lead to toxicity.[3]

Core PPE Requirements: A Multi-Layered Defense

A foundational principle of laboratory safety is to never underestimate the hazards of a novel or sparsely studied compound.[5] The following PPE is mandatory for all work involving 2-Chloro-3-(difluoromethyl)-8-methylquinoline.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its broad chemical resistance.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10] Always inspect gloves for any signs of degradation or punctures before use.[11]
Eye and Face Protection Chemical safety goggles and a face shield.Safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes and aerosols.[7][10][12] Standard safety glasses with side shields are insufficient.
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.The lab coat should be fully buttoned to provide maximum coverage.[7] Tight-fitting cuffs prevent chemicals from entering the sleeves. For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or a full-body suit should be considered.
Foot Protection Closed-toe shoes made of a non-porous material.This protects the feet from spills and falling objects.[6]
Respiratory Protection: When and Why

The need for respiratory protection is dictated by the specific procedure being performed.

  • Mandatory Use: A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required when:

    • Weighing or transferring the solid compound outside of a certified chemical fume hood.

    • There is any potential for aerosol generation (e.g., sonication, vortexing, heating).

    • Cleaning up a spill.

  • Contingency: Even when working within a fume hood, it is prudent to have a respirator readily available for emergencies.[11][12]

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 2-Chloro-3-(difluoromethyl)-8-methylquinoline assess_procedure Assess Procedure: - Scale of work - Potential for aerosol/dust generation - Operating temperature start->assess_procedure base_ppe Base PPE: - Double nitrile gloves - Safety goggles - Face shield - Lab coat assess_procedure->base_ppe respirator_check Is there a risk of inhalation exposure? base_ppe->respirator_check fume_hood Work in a certified chemical fume hood. respirator_check->fume_hood No respirator Add NIOSH-approved respirator. respirator_check->respirator Yes spill_check Is there a high risk of a large spill? fume_hood->spill_check respirator->spill_check chem_suit Consider a chemically resistant apron or suit. spill_check->chem_suit Yes end Proceed with experiment spill_check->end No chem_suit->end

Caption: PPE selection workflow for handling 2-Chloro-3-(difluoromethyl)-8-methylquinoline.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly.[7] Prepare the work area by lining it with absorbent bench paper.[9]

  • Manipulation: All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Post-Handling: After handling, carefully remove the outer gloves and dispose of them in a designated hazardous waste container.[11] The inner gloves should be removed before leaving the work area. Wash hands thoroughly with soap and water after any procedure.[3][13]

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Protect: If safe to do so, and you are appropriately trained and equipped, contain the spill using an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials.

  • Clean-up: The clean-up of any spill requires full PPE, including respiratory protection.[14] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area as per your institution's safety protocols.

Disposal:

  • All waste materials, including contaminated gloves, bench paper, and the chemical itself, must be disposed of as hazardous waste.[2][4]

  • Halogenated organic compounds often require specific disposal streams.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with handling 2-Chloro-3-(difluoromethyl)-8-methylquinoline, ensuring a safer laboratory environment for everyone.

References

  • METHYL CHLOROFORMATE - Sdfine. S D FINE- CHEM LIMITED. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Assess Handling Requirements for Chlorine Trifluoride in Labs. Patsnap Eureka. [Link]

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